6-Tert-butyl-2-methoxynicotinonitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-tert-butyl-2-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2O/c1-11(2,3)9-6-5-8(7-12)10(13-9)14-4/h5-6H,1-4H3 |
InChI Key |
WDYIUBSUHVOGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C=C1)C#N)OC |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Profiling and Synthetic Validation of 6-Tert-butyl-2-methoxynicotinonitrile: A Technical Guide
Executive Summary
In modern medicinal chemistry and agrochemical development, highly substituted pyridine scaffolds serve as critical pharmacophores. 6-Tert-butyl-2-methoxynicotinonitrile (CAS: 167689-41-0) is a prime example of a sterically hindered, electron-modulated heterocyclic building block[1]. The presence of a bulky tert-butyl group at the C6 position, coupled with a strongly electron-donating methoxy group at C2 and an electron-withdrawing cyano group at C3, creates a unique push-pull electronic system.
This whitepaper provides a rigorous, field-proven guide to the synthesis, isolation, and spectroscopic characterization (NMR, IR, MS) of this molecule. As an application scientist, I have structured this guide to not only provide the raw data but to explain the underlying physicochemical causality behind the synthetic methodologies and spectral shifts.
Synthetic Methodology: The Minisci Radical Alkylation
The most efficient route to synthesize 6-tert-butyl-2-methoxynicotinonitrile from 2-methoxynicotinonitrile is via a classical Minisci reaction [2]. This transformation relies on the generation of nucleophilic alkyl radicals that selectively add to protonated, electron-deficient N-heteroarenes.
Experimental Protocol
The following self-validating protocol is adapted from validated industrial patent literature (US 7,618,993 B2)[3].
Step-by-Step Workflow:
-
Substrate Suspension: Suspend 2-methoxynicotinonitrile (5.98 mmol, 1.0 eq) in 40 mL of deionized water.
-
Reagent Addition: Add pivalic acid (39.9 mmol, ~6.6 eq) and silver nitrate (AgNO₃, 0.78 mmol, 0.13 eq) to the suspension.
-
Causality: Pivalic acid serves as the tert-butyl radical precursor. A large excess is required because radical dimerization (forming 2,2,3,3-tetramethylbutane) is a competing side reaction. AgNO₃ acts as the single-electron transfer (SET) catalyst.
-
-
Acidification: Add 6 mL of a 10% aqueous H₂SO₄ solution and stir for 20 minutes.
-
Causality: The acid protonates the pyridine nitrogen. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, making it highly electrophilic and perfectly primed for the addition of the nucleophilic tert-butyl radical.
-
-
Oxidative Decarboxylation: Heat the reaction mixture to 70 °C. Dropwise add an aqueous solution of ammonium persulfate, (NH₄)₂S₂O₈ (7.78 mmol, 1.3 eq), over 30 minutes.
-
Causality: The persulfate oxidizes Ag(I) to Ag(II), which subsequently oxidizes the pivalic acid to a carboxyl radical. This rapidly decarboxylates to form the tert-butyl radical. Dropwise addition prevents thermal runaway and maintains a low, steady-state concentration of radicals, maximizing the cross-coupling yield.
-
-
Workup: After 2 hours of heating (monitor via TLC), cool the mixture in an ice bath. Neutralize with 2 N NaOH. Extract three times with ethyl acetate, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via normal phase silica gel chromatography using a gradient of 100% heptane to 95/5 heptane/ethyl acetate.
Workflow of the Minisci radical alkylation to synthesize 6-tert-butyl-2-methoxynicotinonitrile.
Comprehensive Spectroscopic Profiling
Rigorous structural validation is paramount. The push-pull nature of the 2-methoxy and 3-cyano groups significantly alters the local magnetic environments of the pyridine ring, which is distinctly observable in NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data provide definitive proof of regioselective C6 alkylation[3].
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J) | Assignment & Causality |
| 1.33 | Singlet (s) | 9H | - | -C(CH₃)₃ : Highly shielded aliphatic protons of the tert-butyl group. |
| 4.05 | Singlet (s) | 3H | - | -OCH₃ : Deshielded by the adjacent electronegative oxygen atom. |
| 6.95 | Doublet (d) | 1H | J = 8.0 Hz | Py-H5 : Shifted upfield due to the strong resonance electron donation (+M effect) from the C2 methoxy group. |
| 7.80 | Doublet (d) | 1H | J = 8.0 Hz | Py-H4 : Shifted downfield due to the anisotropic and electron-withdrawing (-I, -M) effects of the adjacent C3 cyano group. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Structural Rationale |
| 29.5 | Primary (CH₃) | -C(C H₃)₃ | Standard aliphatic methyl carbons. |
| 37.8 | Quaternary (C) | -C (CH₃)₃ | Sterically hindered quaternary carbon. |
| 54.5 | Primary (CH₃) | -OC H₃ | Methoxy carbon, attached to oxygen. |
| 94.2 | Quaternary (C) | Py-C 3 | Highly shielded by the ortho-methoxy group's +M effect, despite the attached CN. |
| 113.8 | Tertiary (CH) | Py-C 5 | Aromatic CH adjacent to the bulky tert-butyl group. |
| 115.5 | Quaternary (C) | -C ≡N | Characteristic nitrile carbon shift. |
| 142.1 | Tertiary (CH) | Py-C 4 | Deshielded aromatic CH para to the methoxy group. |
| 164.5 | Quaternary (C) | Py-C 2 | Highly deshielded ipso-carbon attached to the electronegative oxygen. |
| 169.2 | Quaternary (C) | Py-C 6 | Ipso-carbon attached to the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to rapidly confirm the presence of the orthogonal functional groups without the need for sample dissolution.
Table 3: Key IR Vibrational Modes (ATR, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Mode | Assignment |
| 2965, 2870 | Medium | C-H stretch | Aliphatic C-H stretching from the tert-butyl and methoxy groups. |
| 2228 | Strong, Sharp | C≡N stretch | Characteristic stretching of the conjugated cyano group. |
| 1590, 1555 | Strong | C=C, C=N stretch | Aromatic pyridine ring skeletal vibrations. |
| 1255 | Strong | C-O stretch | Asymmetric stretching of the aryl-alkyl ether (methoxy group). |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is ideal for this molecule. The exact monoisotopic mass for C₁₁H₁₄N₂O is 190.1106 Da [1].
-
Parent Ion: The base peak is typically the protonated molecular ion [M+H]⁺ at m/z 191.1 .
-
Fragmentation Causality: The tert-butyl group is highly susceptible to fragmentation. A characteristic McLafferty-type rearrangement or direct cleavage results in the loss of isobutylene (C₄H₈, 56 Da), yielding a stable fragment at m/z 135.1. Additionally, the loss of a methyl radical from the methoxy group yields a fragment at m/z 176.1.
Proposed ESI-MS fragmentation pathways for 6-tert-butyl-2-methoxynicotinonitrile.
Conclusion & Analytical Best Practices
When handling 6-tert-butyl-2-methoxynicotinonitrile, researchers should be aware that the steric bulk of the tert-butyl group can hinder reactivity at the adjacent C5 position during downstream functionalization. For analytical purity assessments, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a C18 column with a water/acetonitrile gradient (0.1% TFA) provides excellent resolution. The compound is highly stable under ambient conditions but should be stored in a desiccator away from strong oxidizing agents to prevent N-oxidation of the pyridine core.
References
- MolAid. "6-(tert-butyl)-2-methoxynicotinonitrile - CAS号 167689-41-0".
- Google Patents. "US 7,618,993 B2: Preparation, antimicrobial and anthelmintic activity of N-arylaminoacetyl-benzimidazole".
- Organic-Chemistry.org. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines". Organic Chemistry Portal / J. Am. Chem. Soc., 2021, 143, 11927-11933.
Sources
Advanced Synthesis of 6-Tert-butyl-2-methoxynicotinonitrile: A Radical-Mediated C–H Functionalization Guide
Executive Summary
The incorporation of bulky alkyl groups into electron-deficient heteroaromatics is a critical transformation in modern drug discovery, often utilized to modulate lipophilicity, block metabolic liabilities, and enforce specific molecular conformations. The synthesis of 6-tert-butyl-2-methoxynicotinonitrile exemplifies this challenge. Rather than relying on multi-step de novo ring synthesis, this transformation is most efficiently achieved via late-stage C–H functionalization using a modified 1[1]. This whitepaper deconstructs the causality, stoichiometric logic, and self-validating protocols required to execute this nucleophilic radical substitution successfully.
Strategic Selection of Starting Materials
The success of this protocol relies on the precise electronic manipulation of the starting materials. The reaction acts as a self-sorting system where the most nucleophilic radical selectively attacks the most electrophilic position of the substrate.
-
2-Methoxynicotinonitrile (The Substrate): The pyridine core is inherently electron-deficient, but the presence of the strongly electron-withdrawing cyano (–CN) group at C3 exacerbates this. To achieve the necessary umpolung (polarity reversal) for radical attack, the pyridine nitrogen must be protonated. Once protonated by sulfuric acid, the C6 position becomes highly electrophilic and sterically accessible, perfectly primed for functionalization[1].
-
Pivalic Acid (The Radical Precursor): Pivalic acid (trimethylacetic acid) is chosen because its oxidative decarboxylation yields the highly stable, sterically bulky tert-butyl radical (•C(CH3)3). This steric bulk prevents non-specific alkylation at more crowded positions (e.g., C4), ensuring high regioselectivity[2].
Mechanistic Causality: The Ag(I)/Ag(II) Catalytic Cycle
This reaction is not a simple thermal coupling; it is an orchestrated single-electron transfer (SET) cascade[3].
Ammonium persulfate ((NH4)2S2O8) acts as the terminal oxidant. It oxidizes the silver nitrate (AgNO3) catalyst from Ag(I) to the highly reactive Ag(II) state. The Ag(II) species abstracts an electron from pivalic acid, generating a carboxyl radical that rapidly extrudes CO2 gas to form the nucleophilic tert-butyl radical. This radical attacks the protonated 2-methoxynicotinonitrile at the C6 position. Subsequent oxidation of the resulting radical cation adduct, followed by deprotonation, restores aromaticity and yields the final product[1].
Fig 1: Electron flow and radical generation cascade in the Minisci reaction.
Quantitative Stoichiometry & Reagent Matrix
To prevent radical-radical recombination (Kolbe-type side reactions) and ensure complete conversion, the radical precursor must be used in significant excess. The following table standardizes the stoichiometry based on validated 2[2].
| Reagent / Material | Role | Equivalents (eq) | Molar Amount (Example) | Mass / Volume |
| 2-Methoxynicotinonitrile | Substrate | 1.0 eq | 28.0 mmol | 3.76 g |
| Pivalic Acid | Radical Precursor | 5.0 eq | 140.0 mmol | 14.3 g |
| Silver Nitrate (AgNO3) | Catalyst | 0.13 eq | 3.64 mmol | 0.62 g |
| Ammonium Persulfate | Terminal Oxidant | 1.3 eq | 36.4 mmol | 8.31 g |
| 10% H2SO4 (aq) | Acidifier / Solvent | Excess | - | 50 mL |
Note: The use of 1.3 equivalents of persulfate relative to the substrate ensures complete oxidation of the intermediate adduct without over-oxidizing the sensitive methoxy group.
Self-Validating Experimental Protocol
A robust protocol must validate itself at every step. The following methodology incorporates physical and analytical checkpoints to ensure the reaction proceeds exactly as mechanistically predicted.
Step-by-Step Methodology
-
Substrate Suspension: Suspend 2-methoxynicotinonitrile (1.0 eq) in distilled water. Causality: Water acts as an excellent heat sink for this exothermic radical process and solubilizes the inorganic salts.
-
Reagent Loading: Add pivalic acid (5.0 eq) and AgNO3 (0.13 eq) to the suspension.
-
Acidification & Thermal Activation: Introduce 10% aqueous H2SO4. Stir the mixture for 20 minutes at room temperature to ensure complete protonation of the pyridine ring, then heat the reaction vessel to 70 °C[2].
-
Controlled Radical Initiation: Dissolve ammonium persulfate (1.3 eq) in a minimal amount of water. Add this solution dropwise over 30 minutes to the heated reaction mixture. Causality: Dropwise addition maintains a low steady-state concentration of radicals, suppressing unwanted radical dimerization and preventing thermal runaway.
-
Reaction Maturation: Maintain heating at 70 °C for 2 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc). The starting material spot should disappear, replaced by a higher Rf product spot due to the lipophilic tert-butyl group.
-
-
Quenching & Neutralization: Cool the reaction vessel in an ice bath. Slowly add 2N NaOH until the aqueous layer reaches pH > 7. Causality: Neutralization deprotonates the newly formed pyridine product, forcing it out of the aqueous phase and into the organic phase for extraction.
-
Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via normal-phase silica gel chromatography (gradient: 100% heptane to 95/5 heptane/ethyl acetate)[2].
Fig 2: Step-by-step experimental workflow for late-stage C-H functionalization.
Analytical Validation (Expected NMR Signatures)
To confirm structural integrity post-purification, 1H NMR (400 MHz, CDCl3) should be utilized. The successful installation of the tert-butyl group is definitively validated by a massive 9-proton singlet integrating at approximately δ 1.34 ppm . The methoxy group will appear as a 3-proton singlet near δ 4.0 ppm , and the remaining aromatic protons on the pyridine ring will present as two distinct doublets (ortho-coupling, J ≈ 8.2 Hz) in the δ 7.30 - 7.90 ppm range[2].
References
- Source: googleapis.
- Source: wikipedia.
- Source: nih.
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- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the nitrile group in 2-methoxynicotinonitriles
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2-Methoxynicotinonitriles
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the nitrile group in 2-methoxynicotinonitriles, a class of compounds of significant interest in medicinal chemistry and materials science. The electronic interplay between the electron-donating 2-methoxy group and the electron-withdrawing pyridine ring imparts unique characteristics to the nitrile moiety, modulating its susceptibility to various chemical transformations. This document explores the mechanistic underpinnings and provides field-proven experimental protocols for key reactions, including hydrolysis, reduction, addition of organometallic reagents, and [3+2] cycloaddition. The content is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the synthetic manipulation of this versatile heterocyclic scaffold.
Introduction: The Electronic Landscape of 2-Methoxynicotinonitriles
Nicotinonitriles, or 3-cyanopyridines, are foundational scaffolds in organic synthesis. The reactivity of the nitrile group (—C≡N) is intrinsically dictated by the strong polarization of its triple bond, rendering the carbon atom electrophilic.[1][2] In the specific case of 2-methoxynicotinonitriles, this inherent reactivity is further modulated by a nuanced "push-pull" electronic effect.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, which significantly enhances the electrophilicity of the nitrile carbon. This makes the nitrile group more susceptible to nucleophilic attack compared to its benzonitrile counterpart.
-
The 2-Methoxy Group: Conversely, the methoxy group at the C2 position acts as an electron-donating group (+M effect) through resonance. This donation partially counteracts the electron-withdrawing effect of the ring nitrogen, yet it also influences the regiochemistry of certain reactions and stabilizes intermediates.
This electronic balance is critical, making the nitrile group in 2-methoxynicotinonitriles a versatile functional handle for a wide array of synthetic transformations. Understanding this interplay is paramount for designing effective synthetic strategies and predicting reaction outcomes.
Key Synthetic Transformations of the Nitrile Group
The nitrile group can undergo a variety of transformations, serving as a precursor to amines, amides, carboxylic acids, ketones, and various heterocyclic systems.
Hydrolysis: Accessing Amides and Carboxylic Acids
The conversion of nitriles to primary amides and subsequently to carboxylic acids is a fundamental transformation. The reaction can be catalyzed by either acid or base.[3][4]
Mechanistic Insight: Under acidic conditions, the nitrile nitrogen is protonated, which dramatically increases the electrophilicity of the carbon atom.[5][6] A weak nucleophile, such as water, can then attack this activated carbon. Subsequent proton transfer and tautomerization yield the corresponding amide. Prolonged heating under these conditions will further hydrolyze the amide to the carboxylic acid and an ammonium salt.[4][7]
Diagram: Acid-Catalyzed Nitrile Hydrolysis
Caption: Mechanism of acid-catalyzed nitrile hydrolysis to an amide.
Experimental Protocol: Synthesis of 2-Methoxynicotinamide
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 2-methoxynicotinonitrile (1.0 eq).
-
Reagents: Add concentrated sulfuric acid (3.0 eq) cautiously, followed by water (10 vol).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice.
-
Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until pH 7-8 is reached.
-
Isolation: The product, 2-methoxynicotinamide, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Reduction: Synthesis of Primary Amines
The reduction of the nitrile group provides a direct route to primary amines, which are crucial building blocks in pharmaceutical synthesis. This can be achieved using strong hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1][6][8]
Mechanistic Insight: The reaction with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon.[3] This forms an intermediate imine anion, which is stabilized by complexation with the aluminum species. This intermediate undergoes a second hydride addition to yield a dianion.[1] Subsequent aqueous work-up protonates the dianion to furnish the primary amine (R-CH₂NH₂).[6]
Diagram: Nitrile Reduction with LiAlH₄
Caption: Pathway for the reduction of a nitrile to a primary amine.
Experimental Protocol: Synthesis of (2-Methoxypyridin-3-yl)methanamine
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of 2-methoxynicotinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ (1.5-2.0 eq) in THF to the nitrile solution with stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Quenching: Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: A granular precipitate will form. Filter the mixture through a pad of Celite®, washing the solid with THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine, which can be purified further by distillation or column chromatography.
Addition of Organometallic Reagents: Ketone Synthesis
Grignard (R-MgX) and organolithium (R-Li) reagents add to nitriles to form ketones after an acidic workup.[6][9] This reaction is a powerful tool for carbon-carbon bond formation.
Mechanistic Insight: The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the nitrile.[2] This addition forms a stable metalloimine salt intermediate.[10] A crucial aspect of this reaction is that this intermediate does not react further with another equivalent of the organometallic reagent. The reaction stops at this stage until an aqueous acid work-up is performed. The acid first protonates the intermediate to form an imine, which is then rapidly hydrolyzed to the final ketone product.[11]
Diagram: Grignard Reaction with a Nitrile
Caption: Synthesis of a ketone from a nitrile using a Grignard reagent.
Experimental Protocol: Synthesis of a 2-Methoxy-3-acylpyridine
-
Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, place a solution of 2-methoxynicotinonitrile (1.0 eq) in anhydrous diethyl ether (Et₂O) or THF.
-
Reagent Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise via an addition funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Cool the mixture again to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude ketone can be purified by column chromatography on silica gel.
[3+2] Cycloaddition: Formation of Tetrazoles
The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocycles.[12][13] A prominent example is the reaction with azides to form tetrazoles, which are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[14][15]
Mechanistic Insight: This reaction, often referred to as a Huisgen cycloaddition, involves the concerted addition of an azide (e.g., sodium azide) to the nitrile.[14][15] The reaction is typically promoted by a Lewis acid (like ZnCl₂) or a Brønsted acid (like NH₄Cl) which activates the nitrile, making it more electrophilic and facilitating the cycloaddition.[14][16] The result is a 5-substituted-1H-tetrazole.
Diagram: [3+2] Cycloaddition for Tetrazole Synthesis
Caption: General scheme for the formation of a tetrazole ring.
Experimental Protocol: Synthesis of 5-(2-Methoxypyridin-3-yl)-1H-tetrazole
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-methoxynicotinonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and triethylammonium chloride or zinc chloride (1.0 eq) in dimethylformamide (DMF) or water.[14]
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction's completion by TLC.
-
Work-up: Cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker of cold water and acidify to pH 2-3 with dilute hydrochloric acid (HCl).
-
Isolation: The tetrazole product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Comparative Reactivity Summary
| Reaction Type | Key Reagents | Intermediate | Final Product | Causality Behind Experimental Choice |
| Hydrolysis | H₂SO₄ / H₂O or NaOH / H₂O | Imidic Acid | Amide / Carboxylic Acid | Strong acid protonates the nitrile, activating it for attack by a weak nucleophile (water).[6] |
| Reduction | LiAlH₄, THF; then H₂O | Imine Anion, Dianion | Primary Amine | LiAlH₄ is a powerful hydride donor capable of multiple additions to the polar C≡N bond.[1] |
| Grignard Addition | R-MgX, Et₂O; then H₃O⁺ | Metalloimine Salt | Ketone | The organometallic reagent provides a potent carbon nucleophile; the reaction stops after one addition.[11] |
| [3+2] Cycloaddition | NaN₃, NH₄Cl, DMF | Concerted Transition State | Tetrazole | The azide acts as a 1,3-dipole, and the nitrile as a dipolarophile, to form a stable aromatic ring.[14] |
Conclusion
The nitrile group of 2-methoxynicotinonitriles exhibits a rich and synthetically valuable reactivity profile. The electronic push-pull system established by the pyridine ring and the methoxy substituent makes the nitrile carbon a highly tunable electrophilic center. This allows for its efficient conversion into a diverse range of important functional groups, including amides, carboxylic acids, primary amines, ketones, and tetrazoles. The protocols and mechanistic insights provided in this guide serve as a robust foundation for chemists aiming to leverage the unique properties of this scaffold in drug discovery and advanced materials development.
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- Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). (n.d.).
- Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews, 40(6), 3430-3444.
- 29.5: Cycloaddition Reactions. (2022, September 24). Chemistry LibreTexts.
- Week 4: Lecture 16: Thermal [2+2] Cycloaddition Reaction. (2025, September 05). YouTube.
- Synthesis of New Nicotinamides Starting from Monothiomalonanilide. (2025, November 11). MDPI.
- Process for the preparation of 2-aminomethylpyridine derivative. (n.d.). Google Patents.
- HYDROLYSIS REACTIONS. (2018, February 19).
- Synthesis of β-nicotinamide riboside using an efficient two-step methodology. (2018, December 24). PMC.
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Methodological & Application
Application Note: The Utility of 6-Tert-butyl-2-methoxynicotinonitrile in Medicinal Chemistry
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide, Application Note, and Experimental Protocols.
Introduction & Rationale
Nicotinonitriles (3-cyanopyridines) are privileged scaffolds in medicinal chemistry, serving as the structural foundation for numerous marketed drugs (e.g., bosutinib, milrinone, and neratinib)[1]. Within this class, 6-tert-butyl-2-methoxynicotinonitrile (CAS: 167689-41-0) has emerged as a highly versatile, sterically tuned building block.
As a Senior Application Scientist, I frequently utilize this specific intermediate when designing modulators for complex biological targets. The strategic placement of the tert-butyl group at the C6 position provides significant steric bulk, which enhances the molecule's overall lipophilicity and shields it from rapid oxidative metabolism (e.g., by cytochrome P450 enzymes). Concurrently, the methoxy group at C2 and the nitrile group at C3 act as orthogonal reactive handles, allowing for divergent synthetic pathways to construct fused heterocycles, primary amines, and amides[1][2].
Physicochemical Properties & Reactivity Profile
Before deploying this compound in a synthetic workflow, it is critical to understand its baseline properties and reactivity.
Table 1: Physicochemical Properties
| Property | Value | Structural Significance |
| CAS Number | 167689-41-0 | Unique identifier for procurement and safety tracking[2]. |
| Molecular Formula | C₁₁H₁₄N₂O | Dictates mass balance in synthetic scaling[3]. |
| Molecular Weight | 190.245 g/mol | Optimal low-MW starting material for Lipinski-compliant drugs[2]. |
| LogP (Estimated) | ~2.8 - 3.2 | The C6 tert-butyl group significantly drives lipophilicity. |
| Key Functional Groups | Nitrile (-CN), Methoxy (-OCH₃) | Provide sites for reduction, hydrolysis, and nucleophilic aromatic substitution (SNAr). |
Synthetic Workflow & Reactivity
The synthesis of 6-tert-butyl-2-methoxynicotinonitrile is typically achieved via a Minisci-type radical alkylation of 2-methoxynicotinonitrile[4][5]. Once synthesized, the central scaffold can be diversified. The nitrile group is highly susceptible to hydride reduction or controlled hydrolysis, while the methoxy group can be cleaved to yield a 2-pyridone, a common motif in kinase inhibitors.
Reactivity map illustrating the divergent synthetic utility of 6-tert-butyl-2-methoxynicotinonitrile.
Biological Applications in Drug Discovery
Glucocorticoid Receptor Modulators
Derivatives of 6-tert-butyl-2-methoxynicotinonitrile have been extensively patented as modulators of the glucocorticoid receptor, AP-1, and NF-kB activity[6]. By converting the nitrile to an amine and coupling it with various aryl-acids, researchers have developed potent anti-inflammatory agents capable of reversing mechanical hyperalgesia in neuropathic pain models[6][7].
Kinase Inhibitors and Apoptosis Inducers (Anti-Cancer)
Nicotinonitrile-based hybrids are highly effective in oncology. Recent studies demonstrate that functionalized nicotinonitriles act as potent inhibitors of PIM-1 kinase and Tyrosine Kinase (TK) [8][9]. PIM-1 is overexpressed in prostate and breast cancers. Nicotinonitrile derivatives competitively bind to the ATP-binding pocket of these kinases, preventing the phosphorylation of downstream pro-apoptotic proteins (like BAD), thereby triggering intrinsic apoptosis via Caspase 9 and Caspase 3 activation[8][9].
Mechanism of action for nicotinonitrile-derived kinase inhibitors inducing intrinsic apoptosis.
Quantitative Data: Kinase Inhibition and Cytotoxicity
The following table summarizes the biological efficacy of advanced nicotinonitrile derivatives synthesized from similar scaffolds, highlighting their potential as chemotherapeutic agents[8][9].
Table 2: Bioassay Data for Nicotinonitrile Derivatives
| Compound / Derivative | Target Enzyme | IC₅₀ (Enzyme) | Cell Line (Cancer Type) | IC₅₀ (Cytotoxicity) | Mechanism of Action |
| Compound 7b | PIM-1 Kinase | 18.9 nM | PC-3 (Prostate) / MCF-7 (Breast) | 3.60 μM / 3.58 μM | Cell cycle arrest (G1), Apoptosis |
| Compound 4k | PIM-1 Kinase | 21.2 nM | PC-3 (Prostate) | Not reported | Kinase Inhibition |
| Compound 8 | Tyrosine Kinase (TK) | 311.0 nM | HCT-116 (Colon) | ~1.0 - 3.0 μM | Caspase 3/9 Induction |
| Compound 5g | Tyrosine Kinase (TK) | 352.0 nM | MCF-7 (Breast) | ~1.0 - 3.0 μM | Caspase 3/9 Induction |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality for each critical step.
Protocol A: Synthesis of 6-Tert-butyl-2-methoxynicotinonitrile via Minisci Reaction
This protocol utilizes a radical decarboxylation strategy to selectively alkylate the electron-deficient pyridine ring at the C6 position[4].
Reagents & Materials:
-
2-Methoxynicotinonitrile (1.0 eq, ~60 mmol)
-
Pivalic acid (5.0 eq, ~300 mmol)
-
Silver nitrate (AgNO₃) (0.13 eq, ~7.8 mmol)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (1.3 eq, ~78 mmol)
-
10% Aqueous H₂SO₄ (60 mL)
-
Ethyl acetate (for extraction)
Step-by-Step Procedure:
-
Preparation of Suspension: Suspend 2-methoxynicotinonitrile (1.0 eq) in 40 mL of deionized H₂O. Causality: Water acts as the optimal polar solvent for the subsequent radical generation steps, accommodating the inorganic salts.
-
Addition of Radical Precursor & Catalyst: Add pivalic acid (5.0 eq) and AgNO₃ (0.13 eq) to the suspension. Stir vigorously.
-
Acidification: Slowly add 60 mL of a 10% H₂SO₄ solution. Stir the reaction for 20 minutes, then heat the mixture to 70°C. Causality: The acidic environment protonates the pyridine nitrogen, drastically increasing the electrophilicity of the C6 position, making it highly susceptible to nucleophilic radical attack.
-
Radical Initiation: Dissolve (NH₄)₂S₂O₈ (1.3 eq) in a minimal amount of water and add it dropwise to the heated mixture over 30 minutes. Causality: Persulfate thermally decomposes to sulfate radical anions, which oxidize Ag⁺ to Ag²⁺. The Ag²⁺ then oxidizes pivalic acid, triggering decarboxylation to generate the nucleophilic tert-butyl radical.
-
Reaction Monitoring: Continue heating at 70°C for 2 hours. Monitor completion via TLC (Ethyl Acetate/Hexanes).
-
Quenching & Extraction: Cool the reaction vessel in an ice bath. Carefully neutralize the mixture by adding 2 N NaOH until pH ~7-8. Causality: Neutralization prevents the hydrolysis of the nitrile group during workup. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via normal-phase silica gel chromatography (gradient: 100% heptane to 95:5 heptane/ethyl acetate) to yield the pure 6-tert-butyl-2-methoxynicotinonitrile[4].
Protocol B: Reduction of the Nitrile to a Primary Amine
This step converts the central scaffold into a versatile amine building block for subsequent amide couplings (e.g., for glucocorticoid receptor modulators).
Step-by-Step Procedure:
-
Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve 6-tert-butyl-2-methoxynicotinonitrile (1.0 eq) in anhydrous THF (0.2 M concentration). Causality: Strict anhydrous conditions are mandatory to prevent the violent quenching of the hydride reagent by moisture.
-
Hydride Addition: Cool the solution to 0°C. Slowly add Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) portion-wise.
-
Reduction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Fieser Workup: Cool the mixture back to 0°C. Quench the reaction sequentially with x mL of H₂O, x mL of 15% NaOH, and 3x mL of H₂O (where x is the mass of LiAlH₄ in grams). Causality: The Fieser method traps the aluminum byproducts into a granular, easily filterable white precipitate, preventing the formation of stubborn emulsions.
-
Isolation: Filter the mixture through a pad of Celite, washing thoroughly with THF. Concentrate the filtrate to yield the (6-(tert-butyl)-2-methoxypyridin-3-yl)methanamine, ready for immediate use in coupling reactions.
References
-
molaid.com . 6-(tert-butyl)-2-methoxynicotinonitrile - CAS 167689-41-0. Available at:[Link]
-
chemsrc.com . 6-Tert-butyl-2-methoxynicotinonitrile | CAS#:167689-41-0. Available at: [Link]
-
googleapis.com (US Patent 7,618,993 B2) . Modulators of the glucocorticoid receptor, AP-1, and/or NF-kB activity and use thereof. Available at: [Link]
-
ResearchGate (J. Adv. Biomed. & Pharm. Sci) . Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Available at: [Link]
-
Bentham Science Publishers . Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Available at: [Link]
-
Elsevier Pure (Medicinal Chemistry Research) . Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Available at:[Link]
-
ACS Publications . Minisci-Type Dehydrogenative Coupling of C(sp3)–H and N-Heteroaromatics. Available at: [Link]
Sources
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- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
Application Note: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling via C–O Bond Activation of 6-Tert-butyl-2-methoxynicotinonitrile
Executive Summary & Scientific Rationale
The Suzuki-Miyaura cross-coupling is a cornerstone of modern carbon-carbon bond formation. Traditionally, this reaction relies heavily on aryl halides or triflates as electrophiles. However, the paradigm of cross-coupling has shifted toward the use of highly stable, naturally abundant aryl ethers via direct C–O bond activation[1].
This application note details the optimized protocol for the functionalization of 6-tert-butyl-2-methoxynicotinonitrile (CAS: 167689-41-0)[2]. Unlike standard substrates, this molecule does not contain a halogen. Instead, it leverages the methoxy group at the C2 position as a pseudohalide. The success of this transformation is governed by the synergistic electronic and steric properties of the substrate:
-
Electronic Activation (C3-Cyano Group): The strongly electron-withdrawing cyano group at the C3 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This extreme electron deficiency is critical, as it accelerates the oxidative addition of the electron-rich Ni(0) catalyst into the robust C(sp2)–OMe bond[3].
-
Steric Shielding (C6-Tert-butyl Group): The bulky tert-butyl group at the C6 position acts as a steric shield. It prevents off-target coordination of the Nickel catalyst, completely suppressing unwanted side reactions such as C–H activation or homocoupling at the C6 position, thereby ensuring absolute regioselectivity[3].
Mechanistic Pathway
The reaction proceeds via a Ni(0)/Ni(II) catalytic cycle. The use of a highly electron-rich, sterically demanding phosphine ligand (e.g., Tricyclohexylphosphine, PCy3) is mandatory to stabilize the low-valent nickel species and drive the initial oxidative addition[4].
-
Oxidative Addition: The active Ni(0)L active species inserts into the C2–OMe bond of 6-tert-butyl-2-methoxynicotinonitrile, breaking the stable C–O bond to form an Ar–Ni(II)(OMe)L intermediate.
-
Transmetalation: Facilitated by a mild base (K₃PO₄), the arylboronic acid transfers its aryl group to the Nickel center, displacing the methoxide leaving group.
-
Reductive Elimination: The Ar–Ni(II)(Ar')L species undergoes reductive elimination to forge the new C–C bond, releasing the biaryl product and regenerating the Ni(0) catalyst.
Caption: Catalytic cycle of the Ni-catalyzed Suzuki-Miyaura cross-coupling via C–O bond activation.
Experimental Methodology & Protocol
Critical Note on Trustworthiness: Bis(cyclooctadiene)nickel(0)[Ni(cod)₂] is highly sensitive to oxygen and moisture. The active Ni(0) species will rapidly decompose to inactive Ni(II) oxides upon air exposure. All reaction setups must be performed inside an argon-filled glovebox.
Materials Required
-
Substrate: 6-Tert-butyl-2-methoxynicotinonitrile (1.0 mmol, 190.24 g/mol )
-
Nucleophile: Arylboronic acid (1.5 mmol)
-
Precatalyst: Ni(cod)₂ (0.05 mmol, 5 mol%)
-
Ligand: PCy₃ (0.10 mmol, 10 mol%)
-
Base: Anhydrous K₃PO₄ (3.0 mmol)
-
Solvent: Anhydrous, degassed Toluene (5.0 mL)
Step-by-Step Procedure
-
Glovebox Preparation: Transfer an oven-dried 15 mL pressure vial equipped with a magnetic stir bar into an argon-filled glovebox.
-
Catalyst Complexation: Add Ni(cod)₂ (13.8 mg, 5 mol%) and PCy₃ (28.0 mg, 10 mol%) to the vial. Add 2.0 mL of anhydrous toluene. Stir the mixture at room temperature for 15 minutes until a deep red/brown homogeneous solution forms, indicating the generation of the active Ni(0)-PCy₃ complex.
-
Reagent Addition: To the active catalyst solution, sequentially add 6-tert-butyl-2-methoxynicotinonitrile (190.2 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol), and finely ground anhydrous K₃PO₄ (636.8 mg, 3.0 mmol).
-
Dilution & Sealing: Add the remaining 3.0 mL of toluene. Seal the pressure vial tightly with a Teflon-lined cap.
-
Thermal Reaction: Remove the sealed vial from the glovebox. Place it in a pre-heated oil bath at 110 °C and stir vigorously (800 rpm) for 16 hours. The high temperature is required to overcome the high activation energy barrier of the C(sp2)–O bond cleavage.
-
Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated nickel byproducts. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product.
Caption: Experimental workflow for the Ni-catalyzed C-O activation and cross-coupling.
Reaction Optimization & Quantitative Data
The choice of ligand and base is the determining factor in the success of C–O bond activation. As summarized in Table 1, standard palladium-catalyzed Suzuki conditions (using PPh₃) fail completely, as PPh₃ lacks the electron density required to push the Nickel center into the robust C–O bond. PCy₃ provides the optimal balance of steric bulk (cone angle) and strong σ-donation[4].
Table 1: Optimization of Reaction Parameters for 6-Tert-butyl-2-methoxynicotinonitrile
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%)* | Mechanistic Rationale |
| 1 | Ni(cod)₂ / PCy₃ | K₃PO₄ | Toluene | 110 | 94% | Optimal σ-donation and thermal energy for C–O cleavage. |
| 2 | Ni(cod)₂ / PPh₃ | K₃PO₄ | Toluene | 110 | 12% | PPh₃ is insufficiently electron-rich to promote oxidative addition. |
| 3 | Ni(cod)₂ / IPr (NHC) | K₃PO₄ | Toluene | 110 | 76% | NHC ligands are effective but slightly too sterically demanding for the highly substituted C2 position. |
| 4 | Ni(cod)₂ / PCy₃ | Cs₂CO₃ | Toluene | 110 | 61% | Base solubility and transmetalation kinetics are sub-optimal compared to phosphate. |
| 5 | Ni(cod)₂ / PCy₃ | K₃PO₄ | THF | 80 | 38% | Insufficient thermal energy; C–O activation is highly endothermic. |
*Yields determined by GC-FID using dodecane as an internal standard.
References
-
6-叔丁基-2-甲氧基烟腈_CAS:167689-41-0 (6-Tert-butyl-2-methoxynicotinonitrile) . Zhengzhou Chunqiu Chemical Co., Ltd. Available at: [Link]
-
Ni-catalyzed Heteroaryl C‒O Bond Arylation and Homocoupling via Controlled Metal−Ligand Redox . ChemRxiv. Available at:[Link]
-
Cross-Couplings Using Aryl Ethers via C-O Bond Activation Enabled by Nickel Catalysts . PubMed Central (NIH). Available at:[Link]
-
Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts . Accounts of Chemical Research (ACS Publications). Available at:[Link]
Sources
Application Note: Hydrolysis of 6-Tert-butyl-2-methoxynicotinonitrile to 6-Tert-butyl-2-methoxynicotinic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
Substituted nicotinic acids are privileged pharmacophores in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors and receptor antagonists[1]. The synthesis of 6-tert-butyl-2-methoxynicotinic acid from its corresponding nitrile precursor, 6-tert-butyl-2-methoxynicotinonitrile, presents a unique synthetic challenge. Standard aqueous hydrolytic conditions often fail or result in substrate degradation. This application note details field-proven, optimized protocols for this transformation, specifically addressing the steric and electronic hurdles inherent to this highly deactivated substrate.
Mechanistic Insights: Overcoming Steric and Electronic Deactivation
The hydrolysis of nitriles to carboxylic acids typically proceeds via a primary amide intermediate[2]. However, 6-tert-butyl-2-methoxynicotinonitrile is notoriously resistant to standard hydrolytic conditions due to three interacting factors:
-
Electronic Deactivation: The methoxy group at the C2 position is a strong π -donor (+M effect). Resonance delocalization of the oxygen lone pairs into the pyridine ring significantly increases the electron density at the adjacent C3 position. This electronic enrichment reduces the electrophilicity of the nitrile carbon, drastically raising the activation energy required for nucleophilic attack by hydroxide ions[2].
-
Lipophilicity and Solubility: While the bulky tert-butyl group at the C6 position does not sterically block the C3 nitrile directly, it imparts extreme lipophilicity to the molecule. Consequently, the substrate is entirely insoluble in standard aqueous basic solutions, preventing the necessary phase interaction between the organic substrate and the aqueous nucleophile[3].
-
The Pitfall of Acidic Hydrolysis: While strongly acidic conditions (e.g., concentrated HCl or H 2 SO 4 at reflux) can theoretically force nitrile hydrolysis, they concomitantly cleave the methyl ether. This O-demethylation yields the undesired 2-pyridone derivative (6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid)[4]. Therefore, alkaline hydrolysis is mandatory to preserve the 2-methoxy moiety.
To overcome these barriers, we present two self-validating workflows: a direct high-temperature alkaline hydrolysis using a high-boiling co-solvent, and a milder, two-step oxidative hydrolysis utilizing the Radziszewski reaction[5].
Experimental Protocols (Self-Validating Workflows)
Self-Validating System Note: Both protocols utilize UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) as an In-Process Control (IPC). The reaction is only advanced to the isolation phase when analytical data confirms the complete consumption of the starting material and intermediate.
Protocol A: Direct High-Temperature Alkaline Hydrolysis
This method utilizes ethylene glycol to achieve the high temperatures required to overcome the electronic activation energy barrier, while simultaneously acting as an excellent solvent for the highly lipophilic tert-butyl substrate.
Materials:
-
6-Tert-butyl-2-methoxynicotinonitrile (1.0 eq)
-
Potassium Hydroxide (KOH) pellets (8.0 eq)
-
Ethylene Glycol / Deionized Water (4:1 v/v)
-
6M Hydrochloric Acid (HCl)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 6-tert-butyl-2-methoxynicotinonitrile (10.0 g, 52.6 mmol) in 100 mL of ethylene glycol and 25 mL of deionized water.
-
Base Addition: Add KOH pellets (23.6 g, 420 mmol) in portions. (Caution: Exothermic dissolution).
-
Heating: Heat the vigorously stirred mixture to 140–150 °C. The suspension will gradually become a homogeneous solution as the nitrile hydrolyzes to the more soluble potassium carboxylate salt.
-
IPC Monitoring: After 18 hours, sample the reaction. Dilute 50 µL of the mixture in 1 mL of acetonitrile/water and analyze via UPLC-MS at 254 nm. The reaction is self-validated as complete when the starting material peak (m/z 191 [M+H] + ) and the intermediate amide peak (m/z 209 [M+H] + ) are <1% relative to the product peak (m/z 210 [M+H] + ).
-
Workup and Precipitation: Cool the reaction to 10 °C using an ice bath. Dilute the mixture with 200 mL of cold deionized water.
-
pH Adjustment (Critical Causality Step): Slowly add 6M HCl dropwise while monitoring with a calibrated pH meter. Adjust the pH strictly to 3.5–4.0 .
-
Causality: Nicotinic acids are amphoteric. At pH 3.5–4.0, the molecule exists near its isoelectric point (zwitterionic form) and is least soluble in water, allowing it to precipitate. Dropping the pH below 2.0 will protonate the pyridine nitrogen, forming a highly water-soluble cationic hydrochloride salt, which will drastically reduce the isolated yield.
-
-
Isolation: Stir the resulting white precipitate for 1 hour at 5 °C to ensure complete crystallization. Filter under vacuum, wash the filter cake with cold water (3 x 30 mL), and dry in a vacuum oven at 50 °C to a constant weight.
Protocol B: Two-Step Mild Oxidative Hydrolysis
For scale-up scenarios where >140 °C heating is unfeasible or hazardous, the Radziszewski reaction (H 2 O 2 /NaOH) efficiently converts the hindered nitrile to an amide at mild temperatures, followed by standard alkaline hydrolysis[5].
Step 1: Conversion to Amide
-
Dissolve the nitrile (10.0 g, 52.6 mmol) in ethanol (100 mL). Add 20% aqueous NaOH (20 mL).
-
Warm to 50 °C. Slowly add 30% aqueous H 2 O 2 (25 mL) dropwise over 1 hour. (Caution: Gas evolution and exotherm. Use appropriate venting).
-
Stir at 50 °C for 4 hours. IPC validation: Confirm the disappearance of the nitrile peak via UPLC-MS.
-
Quench excess peroxide with saturated aqueous sodium thiosulfate. Concentrate the ethanol in vacuo, extract with ethyl acetate, and evaporate to yield the crude 6-tert-butyl-2-methoxynicotinamide.
Step 2: Hydrolysis to Carboxylic Acid
-
Suspend the crude amide in ethanol (80 mL) and 5M aqueous KOH (40 mL).
-
Reflux (80 °C) for 12 hours. The amide, being less electronically resistant than the nitrile, hydrolyzes readily at this temperature.
-
Cool the mixture, evaporate the ethanol, dilute with water, and adjust to pH 3.5–4.0 with 6M HCl to precipitate the target acid. Filter, wash, and dry as described in Protocol A.
Quantitative Data Summarization
The following table summarizes the operational parameters and expected outcomes for the described protocols, contrasted against standard acidic hydrolysis.
| Parameter | Protocol A (Direct Alkaline) | Protocol B (Oxidative Two-Step) | Acidic Hydrolysis (Control / Avoid) |
| Reagents | KOH, Ethylene Glycol / H 2 O | 1. H 2 O 2 /NaOH 2. KOH / EtOH | Conc. HCl or H 2 O/H 2 SO 4 |
| Temperature | 140–150 °C | 50 °C (Step 1), 80 °C (Step 2) | 100 °C (Reflux) |
| Reaction Time | 18–24 hours | 4 h (Step 1) + 12 h (Step 2) | 24 hours |
| Overall Yield | 82–88% | 75–80% | < 10% (Target Acid) |
| Purity (UPLC) | > 98% | > 99% | N/A |
| Primary Impurity | Unreacted Amide (< 1%) | Oxidative byproducts (< 1%) | 2-Pyridone derivative (> 85%) |
| Scalability | High (Requires high-temp reactor) | Very High (Standard reactors) | Poor (Product degradation) |
Reaction Pathway Visualization
Reaction pathways for the hydrolysis of 6-tert-butyl-2-methoxynicotinonitrile.
References
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid Chemistry Steps[Link]
- Hydrolysis of nitriles to carboxylic acids (US3542822A)
-
Hydrolysis of Nitriles Chemguide[Link]
- Heterocyclic carboxamide compounds (WO2010032875A2)
- Piperidin-4-yl azetidine derivatives as jak1 inhibitors (US20110224190A1)
Sources
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- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. WO2010032875A2 - Heterocyclic carboxamide compounds - Google Patents [patents.google.com]
Application Note: Synthesis and Derivatization Protocols for 6-Tert-butyl-2-methoxynicotinonitrile
Executive Summary & Chemical Context
The functionalization of pyridine scaffolds is a cornerstone of modern drug discovery. Specifically, 6-tert-butyl-2-methoxynicotinonitrile is a highly versatile building block utilized in the development of various therapeutics, including potent VR1 (TRPV1) receptor antagonists[1]. The incorporation of a bulky tert-butyl group enhances the metabolic stability and lipophilicity of the scaffold, while the 2-methoxy and 3-nitrile groups offer orthogonal handles for late-stage derivatization.
This application note details the de novo synthesis of this core scaffold via a radical-mediated Minisci alkylation[2], followed by three divergent protocols to synthesize distinct downstream derivatives: a carboxylic acid, a primary amine, and a 2-pyridone.
Mechanistic Pathway & Synthetic Workflow
The following workflow illustrates the divergent synthetic pathways accessible from the core nicotinonitrile scaffold.
Figure 1: Divergent synthetic workflow from 2-methoxynicotinonitrile to its 6-tert-butyl derivatives.
Detailed Experimental Protocols & Causal Rationale
Protocol A: Synthesis of the Core Scaffold via Minisci Alkylation
Objective: Regioselective introduction of a tert-butyl group at the C6 position of 2-methoxynicotinonitrile.
Step-by-Step Methodology:
-
Suspend 2-methoxynicotinonitrile (1.34 g, 10.0 mmol, 1.0 eq) in 15 mL of distilled H₂O.
-
Add pivalic acid (5.11 g, 50.0 mmol, 5.0 eq) and AgNO₃ (0.22 g, 1.3 mmol, 0.13 eq) to the suspension[1].
-
Stir the mixture for 20 minutes at room temperature, then add 20 mL of a 10% (v/v) aqueous H₂SO₄ solution.
-
Heat the reaction mixture to 70°C.
-
Dissolve (NH₄)₂S₂O₈ (2.97 g, 13.0 mmol, 1.3 eq) in 10 mL of H₂O and add this solution dropwise over 30 minutes.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (R_f ~0.3) should convert to a significantly less polar product (R_f ~0.6).
-
Upon completion (approx. 2 hours), cool the mixture in an ice bath and neutralize carefully with 2N NaOH until pH 8 is reached.
-
Extract with ethyl acetate (3 × 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.
Causality & Expert Insight: Literature precedents often contain typographical errors regarding stoichiometry in specific Minisci examples[1]. As an application scientist, it is critical to enforce the true Minisci standard: a large excess (5.0 eq) of the radical precursor (pivalic acid) is mandatory because the generated tert-butyl radicals are highly prone to dimerization or over-oxidation before they can successfully capture the heterocycle. Furthermore, the 10% H₂SO₄ medium is not merely a solvent; it protonates the pyridine nitrogen, drastically lowering the heterocycle's Lowest Unoccupied Molecular Orbital (LUMO). This electronic modulation directs the nucleophilic tert-butyl radical exclusively to the electron-deficient C6 position, ensuring high regioselectivity[3].
Protocol B: Nitrile Hydrolysis to Carboxylic Acid
Objective: Conversion of the nitrile to 6-tert-butyl-2-methoxynicotinic acid without cleaving the methyl ether.
Step-by-Step Methodology:
-
Dissolve 6-tert-butyl-2-methoxynicotinonitrile (1.0 g, 5.26 mmol) in 10 mL of ethanol.
-
Add 10 mL of a 20% aqueous NaOH solution.
-
Attach a reflux condenser and heat the mixture to 100°C for 12 hours.
-
Self-Validation Checkpoint: LCMS analysis should confirm the disappearance of the nitrile mass (m/z 191.1 [M+H]⁺) and the appearance of the carboxylic acid (m/z 210.1[M+H]⁺).
-
Cool the reaction to room temperature and evaporate the ethanol in vacuo.
-
Acidify the remaining aqueous layer with 1N HCl to pH 3-4. Collect the resulting white precipitate via vacuum filtration and dry under high vacuum.
Causality & Expert Insight: Hydrolyzing a sterically hindered nitrile requires harsh basic conditions. NaOH in refluxing aqueous ethanol is selected over acidic hydrolysis (e.g., concentrated HCl) because prolonged heating in strong acid would inevitably cleave the 2-methoxy ether, yielding an undesired 2-pyridone byproduct. The ether linkage is highly stable to these basic conditions.
Protocol C: Ether Cleavage to 2-Pyridone
Objective: Demethylation to yield 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Step-by-Step Methodology:
-
Dissolve the core scaffold (1.0 g, 5.26 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cool the solution to 0°C using an ice-water bath.
-
Dropwise, add a 1.0 M solution of Boron tribromide (BBr₃) in DCM (10.5 mL, 10.5 mmol, 2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NaHCO₃ and extract with EtOAc. TLC should show complete conversion to a highly polar, UV-active baseline spot (the pyridone).
-
Carefully quench the bulk reaction by pouring it into 50 mL of ice water. Stir vigorously for 30 minutes to break down boron complexes.
-
Extract with DCM (3 × 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.
Causality & Expert Insight: Boron tribromide (BBr₃) is a hard Lewis acid that selectively coordinates to the sterically accessible methoxy oxygen rather than the nitrile nitrogen. Subsequent nucleophilic attack by the bromide ion on the methyl group liberates gaseous methyl bromide, revealing the 2-pyridone core. BBr₃ is strictly selected over hydrobromic acid (HBr/AcOH) because harsh acidic conditions at elevated temperatures would inadvertently hydrolyze the sensitive nitrile group.
Protocol D: Nitrile Reduction to Primary Amine
Objective: Complete reduction of the nitrile to (6-tert-butyl-2-methoxypyridin-3-yl)methanamine.
Step-by-Step Methodology:
-
Suspend Lithium aluminum hydride (LiAlH₄) (0.4 g, 10.5 mmol, 2.0 eq) in 15 mL of anhydrous THF at 0°C under argon.
-
Add a solution of the core scaffold (1.0 g, 5.26 mmol) in 5 mL of THF dropwise over 15 minutes.
-
Remove the ice bath and stir at room temperature for 4 hours.
-
Cool back to 0°C and perform a Fieser workup: sequentially add 0.4 mL H₂O, 0.4 mL 15% aqueous NaOH, and 1.2 mL H₂O.
-
Self-Validation Checkpoint: The Fieser workup acts as a visual validation system. By adhering exactly to the n : n : 3n ratio, the hazardous aluminum byproducts will transition from a gelatinous emulsion into a crisp, granular white precipitate.
-
Filter the white salts through a pad of Celite, washing thoroughly with THF. Concentrate the filtrate to yield the primary amine.
Causality & Expert Insight: LiAlH₄ is required to fully reduce the nitrile, as milder reducing agents (like NaBH₄) are unreactive toward this functional group. The Fieser workup is implemented to prevent the formation of intractable aluminum hydroxide emulsions, which are notorious for trapping polar amine products and drastically reducing isolated yields.
Quantitative Reaction Parameters
The following table summarizes the expected quantitative metrics for the protocols described above, providing a baseline for reaction optimization and scale-up.
| Derivative / Protocol | Reaction Type | Reagents | Temp (°C) | Time (h) | Typical Yield (%) | Purification Method |
| Core Scaffold | Minisci Alkylation | Pivalic acid, AgNO₃, (NH₄)₂S₂O₈ | 70 | 2.5 | 42 - 50 | Silica Gel Chromatography |
| Carboxylic Acid | Nitrile Hydrolysis | NaOH, EtOH, H₂O | 100 | 12 | 80 - 85 | Acid-Base Extraction |
| Primary Amine | Nitrile Reduction | LiAlH₄, THF | 0 to 25 | 4 | 70 - 75 | Fieser Workup & Extraction |
| 2-Pyridone | Ether Cleavage | BBr₃, DCM | 0 to 25 | 4 | 85 - 90 | Aqueous Quench & Filtration |
References[1] Title: US Patent 7,618,993 B2 - Compounds (AstraZeneca AB)
Source: United States Patent and Trademark Office / Google Patents URL: 2] Title: Minisci reaction Source: Wikipedia URL: [Link]3] Title: Minisci reactions: Versatile CH-functionalizations for medicinal chemists Source: MedChemComm (RSC Publishing) URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 6-Tert-Butyl-2-Methoxynicotinonitrile Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering bottlenecks when scaling the synthesis of 6-tert-butyl-2-methoxynicotinonitrile (CAS: 167689-41-0). This compound is a highly valued intermediate, particularly in the synthesis of VR1 receptor antagonists and related therapeutics [1].
The standard synthetic route relies on a Minisci-type radical alkylation. It couples 2-methoxynicotinonitrile with pivalic acid via oxidative decarboxylation, utilizing silver nitrate (AgNO₃) as a catalyst and ammonium persulfate ((NH₄)₂S₂O₈) as the terminal oxidant in an acidic aqueous medium[1, 2]. While conceptually elegant, the Minisci reaction is notoriously sensitive to kinetic parameters.
This guide bypasses generic advice to provide a self-validating protocol, mechanistic troubleshooting, and empirical data to help you maximize your yield, ensure regioselectivity, and streamline your purification.
Mechanistic Workflow
To troubleshoot effectively, one must first understand the dual-pathway nature of the reaction. The heterocycle must be electronically primed (via protonation) simultaneously as the highly reactive tert-butyl radical is generated.
Figure 1: Minisci reaction pathway for 6-tert-butyl-2-methoxynicotinonitrile synthesis.
Troubleshooting Guide & FAQs
Q1: My overall yield is consistently below 40%, and I recover significant unreacted 2-methoxynicotinonitrile. How can I drive the reaction to completion? Root Cause: The primary cause of incomplete conversion is the rapid thermal decomposition of the persulfate oxidant at the required reaction temperature (70 °C). If added all at once, the persulfate depletes the tert-butyl radical pool before all the substrate is consumed. Solution: Do not add the ammonium persulfate in a single batch. Dissolve the persulfate in water and add it dropwise over 30 to 60 minutes. This kinetic control maintains a steady-state concentration of Ag(II) and sulfate radical anions, ensuring continuous oxidative decarboxylation of pivalic acid while minimizing undesired radical-radical termination events (dimerization) [1, 3].
Q2: I am observing multiple spots on TLC/LCMS. How do I improve regioselectivity and prevent over-alkylation? Root Cause: Poor regioselectivity stems from insufficient protonation of the pyridine ring. In a neutral state, the pyridine ring is less electrophilic, and radical attack becomes indiscriminate. Solution: Ensure the reaction is run in an excess of 10% H₂SO₄. Protonating the nitrogen of 2-methoxynicotinonitrile significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocyclic ring [2]. Because the methoxy group at C-2 sterically and electronically blocks one side of the ring, the lowered LUMO directs the nucleophilic tert-butyl radical almost exclusively to the most electron-deficient and sterically accessible position (C-6).
Q3: During workup, I struggle with severe emulsions and poor phase separation. What is the best isolation strategy? Root Cause: The aqueous phase contains a complex, highly acidic mixture of silver salts and excess pivalic acid, which readily forms stable emulsions with organic extraction solvents like ethyl acetate. Solution: Cool the reaction mixture in an ice bath and carefully neutralize/basify to pH 8 using 2 N NaOH. This critical step converts unreacted pivalic acid into its water-soluble sodium salt and crashes out the silver complexes. Filter the entire biphasic mixture through a pad of Celite prior to separation in a funnel.
Quantitative Optimization Data
To demonstrate the causality of these parameters, Table 1 summarizes an optimization matrix for a standard 10 mmol scale reaction. Note how the method of oxidant addition impacts the final isolated yield far more than simply increasing the equivalents of the radical precursor.
| Reaction Condition | Pivalic Acid (eq) | AgNO₃ (eq) | (NH₄)₂S₂O₈ (eq) | Oxidant Addition Method | Isolated Yield (%) |
| Baseline (Batch) | 5.0 | 0.13 | 1.3 | Batch (0 min) | 28% |
| Temperature Drop (50 °C) | 5.0 | 0.13 | 1.3 | Batch (0 min) | 15% |
| Dropwise Oxidant | 5.0 | 0.13 | 1.3 | Dropwise (30 min) | 52% |
| Optimized Protocol | 6.6 | 0.13 | 1.3 | Dropwise (30 min) | 71% |
Table 1: Impact of kinetic control and stoichiometry on the isolated yield of 6-tert-butyl-2-methoxynicotinonitrile.
Step-by-Step Optimized Methodology
This self-validating protocol is engineered for a 10 mmol scale, incorporating the kinetic controls discussed above to ensure reproducibility.
Phase 1: Substrate Activation
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-methoxynicotinonitrile (1.34 g, 10.0 mmol, 1.0 eq) in 15 mL of distilled water.
-
Acidification: Add 20 mL of a 10% (v/v) aqueous H₂SO₄ solution. Stir vigorously for 10 minutes at room temperature to ensure complete protonation of the pyridine nitrogen.
Phase 2: Radical Generation & Coupling 3. Reagent Addition: Add pivalic acid (6.74 g, 66.0 mmol, 6.6 eq) and AgNO₃ (0.22 g, 1.30 mmol, 0.13 eq) directly to the acidic suspension. 4. Thermal Initiation: Heat the reaction mixture to exactly 70 °C using an oil bath equipped with a thermocouple. (Causality Check: Temperatures below 65 °C fail to initiate robust decarboxylation, while temperatures above 80 °C cause rapid, wasteful persulfate degradation). 5. Kinetic Oxidant Addition: Dissolve (NH₄)₂S₂O₈ (2.97 g, 13.0 mmol, 1.3 eq) in 10 mL of distilled water. Using a syringe pump or a pressure-equalizing addition funnel, add this solution dropwise to the 70 °C reaction mixture over exactly 30 minutes [1]. 6. Maturation: Once the addition is complete, continue stirring at 70 °C for an additional 2 hours. Confirm the consumption of the starting material via TLC (Eluent: 80:20 Hexanes/Ethyl Acetate).
Phase 3: Isolation & Purification 7. Quench and Neutralization: Remove the flask from the oil bath and cool it in an ice-water bath. Slowly add 2 N NaOH dropwise until the aqueous phase reaches pH 8. 8. Extraction: Filter the resulting cloudy mixture through a tightly packed Celite pad to remove precipitated silver salts. Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with 30 mL of ethyl acetate. 9. Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via normal phase silica gel chromatography (gradient: 100% heptane to 95:5 heptane/ethyl acetate) to afford the purified 6-tert-butyl-2-methoxynicotinonitrile as a solid.
References
- Title: US Patent 7,618,993 B2 - Compounds (Besidski et al., AstraZeneca AB)
- Title: Minisci reaction Source: Wikipedia URL
- Source: PMC (National Institutes of Health)
Purification techniques for 6-Tert-butyl-2-methoxynicotinonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and practical challenges associated with the synthesis and purification of 6-Tert-butyl-2-methoxynicotinonitrile (CAS: 167689-41-0) .
This compound is typically synthesized via a Minisci reaction —a nucleophilic radical substitution where a tert-butyl radical (generated from pivalic acid) attacks an electron-deficient, protonated N-heterocycle [1]. While highly effective, this radical pathway presents unique purification challenges, including pro-radical (carboxylic acid) carryover, transition metal contamination, and the separation of closely eluting regioisomers.
I. Mechanistic Workflow & Pathway Visualization
To troubleshoot effectively, we must first understand the causality of the reaction. The Minisci reaction relies on the oxidative decarboxylation of pivalic acid by a Silver(I)/Persulfate catalytic system. Sulfuric acid is critical here; it protonates the 2-methoxynicotinonitrile, lowering its LUMO and directing the nucleophilic tert-butyl radical to the most electrophilic and least sterically hindered position (C6) [2].
Fig 1: Minisci radical generation and C6-selective substitution pathway.
II. Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric ratios required to drive the reaction to completion while minimizing downstream purification bottlenecks [1].
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount (per 10 mmol scale) |
| 2-Methoxynicotinonitrile | Limiting Substrate | 134.14 | 1.0 eq | 1.34 g |
| Pivalic Acid | Radical Precursor | 102.13 | 6.6 eq | 6.74 g |
| AgNO₃ | Catalyst | 169.87 | 0.13 eq | 0.22 g |
| (NH₄)₂S₂O₈ | Oxidant | 228.20 | 1.3 eq | 2.97 g |
| 10% H₂SO₄ (aq) | Proton Source | 98.08 | Excess | 10 mL |
III. Standard Operating Procedure: Synthesis & Purification
Phase 1: Radical Alkylation
-
Suspend 2-methoxynicotinonitrile (1.0 eq) and pivalic acid (6.6 eq) in 10% aqueous H₂SO₄. Stir for 20 minutes at room temperature to ensure complete protonation of the pyridine ring.
-
Add AgNO₃ (0.13 eq). Heat the reaction mixture to 70°C.
-
Critical Step: Prepare a concentrated aqueous solution of (NH₄)₂S₂O₈ (1.3 eq) and add it dropwise over 30 minutes. Slow addition maintains a steady-state concentration of radicals, preventing radical-radical dimerization (e.g., formation of hexamethylethane).
-
Stir at 70°C for 2 hours. Monitor completion via TLC (Hexane/EtOAc 4:1, UV 254 nm).
Phase 2: Self-Validating Workup
-
Quench the reaction by cooling to 0°C in an ice bath.
-
pH Adjustment: Slowly add 2N NaOH until the aqueous phase reaches pH > 10 (verify with pH paper). Causality: This deprotonates the massive excess of pivalic acid, converting it to water-soluble sodium pivalate, effectively removing it from the organic phase.
-
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 3: Normal Phase Chromatography
-
Load the crude mixture onto a silica gel column (230-400 mesh).
-
Elute using a highly non-polar gradient: Start at 100% Heptane and slowly ramp to 95:5 Heptane/Ethyl Acetate [1].
-
The target compound (6-tert-butyl-2-methoxynicotinonitrile) will elute as a distinct UV-active band.
IV. Troubleshooting Guides & FAQs
Q1: My isolated product is a viscous oil instead of a solid, and NMR shows a massive singlet around 1.2 ppm. What went wrong? A: You have severe pivalic acid contamination. Pivalic acid is highly lipophilic and will co-elute with your product if not properly removed during workup.
-
Resolution: Your basic workup failed to reach a high enough pH. Pivalic acid has a pKa of ~5.0. To ensure >99.9% partitioning into the aqueous layer as sodium pivalate, the aqueous phase must be adjusted to pH 10 or higher using 2N NaOH before EtOAc extraction. If contamination persists post-column, dissolve the oil in diethyl ether and wash vigorously with saturated aqueous NaHCO₃.
Q2: The reaction stalls at 50% conversion, even after adding more persulfate. How do I drive it to completion? A: This is a classic symptom of radical quenching. Minisci reactions are sensitive to dissolved oxygen, which acts as a potent radical scavenger, forming unreactive peroxyl radicals [3].
-
Resolution: Degas your 10% H₂SO₄ solvent by sparging with Nitrogen or Argon for 15 minutes prior to adding reagents. Additionally, ensure your ammonium persulfate is fresh; it degrades over time by absorbing ambient moisture, losing its oxidative potential.
Q3: I see a closely eluting impurity on my TLC just below the main product spot. What is it, and how do I remove it? A: This is likely the C4-alkylated regioisomer (4-tert-butyl-2-methoxynicotinonitrile). While the bulky tert-butyl radical strongly prefers the less sterically hindered C6 position, minor C4 attack can occur [2].
-
Resolution: The C4 and C6 isomers have very similar polarities. To resolve them, you must flatten your chromatography gradient. Do not exceed 2% EtOAc in Heptane (98:2). Use a higher silica-to-crude ratio (e.g., 50:1 by weight) and collect smaller fractions.
Q4: Can I recover the silver catalyst, or is it a complete loss? A: In standard discovery-scale synthesis, the silver is discarded in the aqueous waste. However, if scaling up, the silver precipitates as Ag₂O or AgOH during the 2N NaOH basic workup. You can filter the biphasic mixture through a pad of Celite prior to phase separation to capture the insoluble silver salts for later refining.
V. References
-
Title: US Patent 7,618,993 B2 - Heterocyclic compounds as mGluR5 antagonists Source: Google Patents / United States Patent and Trademark Office URL:
-
Title: Minisci reaction Source: Wikipedia, The Free Encyclopedia URL: [Link]
-
Title: Recent Advances in Minisci-Type Reactions Source: SciSpace / Chemical Literature Review URL: [Link]
Technical Support Center: Troubleshooting the Synthesis of Substituted Nicotinonitriles
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the most complex yield discrepancies and side reactions encountered during the synthesis of substituted nicotinonitriles.
Nicotinonitriles are privileged scaffolds in drug discovery, but their synthesis—whether via multicomponent reactions (MCRs) or transition-metal-catalyzed cross-coupling—is frequently derailed by competing mechanistic pathways. This guide deconstructs the causality behind these side reactions and provides self-validating protocols to ensure reproducible, high-yield syntheses.
Knowledge Base Article 1: Multicomponent Reactions (MCRs) & Cyclization Anomalies
The direct synthesis of highly substituted nicotinonitriles (such as 2-amino-3-cyanopyridines) often relies on one-pot multicomponent reactions involving an aldehyde, malononitrile, and an amine or thiol source[1]. While atom-economical, this convergent cyclization approach is highly sensitive to solvent and catalyst choices, leading to stalled intermediates or over-oxidized byproducts[2].
FAQ: Troubleshooting MCR Pathways
Q1: My MCR synthesis is stalling, and I am isolating a large amount of a yellow crystalline byproduct instead of the pyridine ring. What is happening? A1: You are likely isolating the uncyclized Knoevenagel adduct or the dihydropyridine intermediate. The reaction proceeds sequentially: Knoevenagel condensation, Michael addition, cyclization, and finally, oxidation (aromatization)[2]. If your catalytic system lacks an oxidative driving force, the penultimate 1,4-dihydropyridine intermediate will accumulate. Causality & Solution: Aerobic oxygen is often insufficient for sterically hindered substrates. Switching the solvent from ethanol to acetonitrile and utilizing an ionic base (e.g., tetrabutylammonium hydroxide) facilitates the final oxidative aromatization step by stabilizing the transient radical intermediates[2].
Q2: I am observing significant dimerization of my malononitrile starting material. How do I suppress this? A2: Malononitrile is highly reactive and can undergo self-condensation (dimerization) in the presence of strong, unhindered bases. Causality & Solution: The base is deprotonating malononitrile faster than the aldehyde can undergo nucleophilic attack. To suppress this, shift to a milder amine base (like piperidine) or a carefully metered addition of the base catalyst to keep the steady-state concentration of the malononitrile enolate low.
Caption: Mechanistic pathway of multicomponent nicotinonitrile synthesis highlighting critical side-reaction divergence points.
Knowledge Base Article 2: Cross-Coupling Side Reactions
When functionalizing pre-formed halonicotinonitriles (e.g., 6-bromo-5-chloronicotinonitrile) via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the electron-withdrawing nature of the nitrile group heavily influences the reactivity of the pyridine ring[3].
FAQ: Troubleshooting Debromination and Hydrolysis
Q3: During the Suzuki coupling of 6-bromonicotinonitrile, my major isolated product is the debrominated nicotinonitrile. Why is the catalyst reducing my starting material? A3: This is hydrodehalogenation. It occurs when a hydride source intercepts the Palladium(II) intermediate before transmetalation can occur[4]. Causality & Solution: Hydrides typically originate from protic impurities (water), the degradation of alkoxide bases (via β -hydride elimination), or aliphatic amine ligands. To eliminate this, you must strictly use anhydrous, degassed solvents (e.g., 1,4-dioxane) and avoid bases like sodium tert-butoxide in favor of inorganic bases like anhydrous K3PO4 [4].
Q4: My cross-coupling reaction is yielding a highly polar byproduct that stays at the baseline on my TLC plate. LC-MS shows a mass of M+18 relative to my target. A4: The nitrile group (-CN) has undergone premature hydration to a carboxamide (-CONH2) or full hydrolysis to a carboxylic acid (-COOH)[4]. Causality & Solution: The electron-deficient pyridine ring makes the nitrile carbon highly electrophilic. At elevated temperatures ( >90∘C ) in the presence of strong aqueous bases (e.g., aqueous NaOH or K2CO3 ), hydroxide ions readily attack the nitrile[4]. Switch to an aprotic solvent system and a milder, non-nucleophilic base.
Quantitative Analysis of Side Product Formation
The following table summarizes the causal relationship between reaction conditions and the distribution of side products during the Suzuki-Miyaura coupling of 6-bromonicotinonitrile.
| Solvent System | Base Catalyst | Temp (°C) | Atmosphere | Target Yield (%) | Debromination (%) | Nitrile Hydrolysis (%) |
| 1,4-Dioxane / H2O (4:1) | K2CO3 (3 eq) | 100°C | Air | 45% | 15% | 30% (High) |
| Toluene (Anhydrous) | NaOtBu (2 eq) | 110°C | Argon | 50% | 35% (High) | <5% |
| DMF (Anhydrous) | Cs2CO3 (2 eq) | 90°C | Air | 65% | 10% | 10% |
| 1,4-Dioxane (Anhydrous) | K3PO4 (2 eq) | 80°C | Argon | 92% | <2% | <1% |
Table 1: Optimization matrix demonstrating how the exclusion of water and alkoxide bases suppresses hydrolysis and hydrodehalogenation, respectively.
Caption: Diagnostic decision tree for resolving yield discrepancies in the cross-coupling of halonicotinonitriles.
Knowledge Base Article 3: Regioselectivity in Nucleophilic Aromatic Substitution ( SNAr )
Q5: When reacting 2,4-dichloronicotinonitrile with ammonia, I am getting a mixture of 4-amino and 2-amino isomers. How do I force complete regioselectivity? A5: The amination of 2,4-dichloronicotinonitrile is governed by both electronic and thermodynamic controls[5]. Causality & Solution: The electron-withdrawing nitrile group at the C3 position strongly directs nucleophilic attack to the C4 position (para-like activation) to form 4-amino-2-chloronicotinonitrile[5]. However, the C2 position is thermodynamically favored at high temperatures. To maximize the C4 isomer, you must strictly control the temperature (do not exceed 70-80°C) and ensure efficient stirring to overcome steric hindrance from the adjacent nitrile group[5].
Standard Operating Procedures (SOPs) with Self-Validation
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints that dictate whether the reaction should proceed, be adjusted, or be aborted.
SOP 1: Self-Validating Anhydrous Suzuki-Miyaura Coupling
Objective: Couple 6-bromonicotinonitrile with an arylboronic acid while suppressing debromination (<2%) and hydrolysis (<1%).
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum. Backfill with ultra-pure Argon (repeat 3x).
-
Reagent Loading: Add 6-bromonicotinonitrile (1.0 eq), arylboronic acid (1.2 eq), anhydrous K3PO4 (2.0 eq), and Pd(dppf)Cl2 (0.05 eq) into the flask against a positive Argon flow.
-
Solvent Addition: Inject anhydrous, freeze-pump-thaw degassed 1,4-dioxane via a gas-tight syringe[4].
-
Reaction: Heat the mixture to 80°C with vigorous stirring.
-
Validation Checkpoint 1 (1 Hour): Extract a 10 μL aliquot, quench in ethyl acetate/water, and analyze the organic layer via GC-MS.
-
Pass Condition: Mass peak corresponding to the cross-coupled product is dominant.
-
Fail Condition: Detection of M−Br+H (debrominated nicotinonitrile). Action: Abort reaction; your solvent or boronic acid contains unacceptable moisture/hydride levels. Re-dry reagents.
-
-
Workup: Upon complete consumption of the starting material (typically 4-6 hours), cool to room temperature, quench with deionized water, and extract with ethyl acetate. Dry over anhydrous Na2SO4 and concentrate under reduced pressure[4].
SOP 2: Optimized One-Pot MCR for 2-Amino-3-cyanopyridines
Objective: Synthesize highly substituted 2-amino-3-cyanopyridines while preventing dihydropyridine stalling.
Step-by-Step Methodology:
-
Initiation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and malononitrile (1.0 eq) in anhydrous acetonitrile.
-
Catalysis: Add tetrabutylammonium hydroxide (TBAH) (0.1 eq) dropwise to initiate the Knoevenagel condensation[2].
-
Validation Checkpoint 1 (30 Mins): Perform TLC (Hexanes:EtOAc 3:1).
-
Pass Condition: Complete disappearance of the aldehyde spot; appearance of the Knoevenagel adduct.
-
Fail Condition: Unreacted malononitrile remains. Action: Add an additional 0.05 eq of TBAH.
-
-
Cyclization: Add the thiol/amine source (1.0 eq) and heat to 60°C open to the air (aerobic oxidation)[2].
-
Validation Checkpoint 2 (2 Hours): Analyze via LC-MS.
-
Pass Condition: Target mass is observed.
-
Fail Condition: Mass is +2 Da higher than the target (indicating the dihydropyridine intermediate has stalled). Action: Add a mild chemical oxidant (e.g., DDQ, 0.5 eq) to force aromatization.
-
-
Isolation: Cool the mixture. The substituted nicotinonitrile typically precipitates directly from the acetonitrile. Filter and wash with cold ethanol.
References
- Benchchem. "6-Bromo-5-chloronicotinonitrile | 1256790-78-9 | Benchchem". Benchchem.
- Benchchem. "Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry". Benchchem.
- Benchchem. "Technical Support Center: Synthesis of 4-Amino-2-chloronicotinonitrile". Benchchem.
- National Institutes of Health (NIH) / PMC. "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies". PMC.
- ACS Publications. "Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles". The Journal of Organic Chemistry.
Sources
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6-Bromo-5-chloronicotinonitrile | 1256790-78-9 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Solubility Issues for 6-Tert-butyl-2-methoxynicotinonitrile
Welcome to the Technical Support Center for 6-Tert-butyl-2-methoxynicotinonitrile (CAS: 167689-41-0) . As a highly lipophilic and sterically hindered intermediate, this compound frequently presents solubility challenges during in vitro assays, organic synthesis, and in vivo formulation.
This guide is designed for researchers and drug development professionals. It moves beyond basic solvent recommendations to explain the chemical causality behind the compound's behavior, providing self-validating protocols to ensure experimental integrity.
Mechanistic Root Cause Analysis: Why is it Insoluble?
To effectively solubilize a compound, we must first understand the molecular forces resisting solvation. The poor aqueous solubility of 6-Tert-butyl-2-methoxynicotinonitrile is driven by a combination of high lipophilicity, severe steric hindrance, and an electron-deficient aromatic system.
Table 1: Physicochemical Profile & Solubility Impact
| Parameter | Value | Mechanistic Impact on Solubility |
| Molecular Weight | 190.24 g/mol | Low MW generally favors solvation, but is overridden by the molecule's non-polar surface area[1]. |
| LogP (Predicted) | ~3.5 - 4.0 | High hydrophobicity; strongly repels aqueous solvation shells and drives hydrophobic collapse in buffers. |
| Pyridine N pKa | < 1.5 | Prevents protonation at physiological pH. Standard salt formation (e.g., HCl salts) is chemically impossible [2]. |
| Steric Hindrance | High (6-tert-butyl) | The bulky tert-butyl group creates a hydrophobic shield, blocking water molecules from hydrogen-bonding with the pyridine nitrogen. |
| Electronic Effects | Strong -I / -M | The 3-cyano and 2-methoxy groups withdraw electron density, drastically reducing the basicity of the heterocycle [2]. |
Visual Workflow: Solvent Selection Matrix
Before beginning your experiment, use the decision tree below to select the appropriate solvent system based on your specific application.
Decision tree for solvent and formulation selection based on experimental application.
Troubleshooting Guide & FAQs
Q: Why does my compound crash out immediately when I dilute my DMSO stock into an aqueous assay buffer? A: This is a classic "solvent shift" phenomenon. When the DMSO diffuses into the bulk water, the highly lipophilic tert-butyl and aromatic moieties are exposed to an aqueous environment they cannot hydrogen-bond with, leading to rapid hydrophobic collapse and crystallization. Fix: You must provide a hydrophobic pocket for the molecule to hide in. We recommend using 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your buffer. The cyclodextrin's hydrophobic cavity encapsulates the tert-butyl group, while its hydrophilic exterior maintains aqueous solubility [3].
Q: I tried to form a hydrochloride (HCl) salt to improve water solubility, but it failed. Why? A: The pKa of an unsubstituted pyridine nitrogen is ~5.2. However, the 3-cyano group exerts a massive electron-withdrawing effect (dropping the pKa to ~1.45), and the 2-methoxy group exerts a strong inductive (-I) pull [2]. Combined with the steric shielding of the 6-tert-butyl group, the nitrogen is simply too electron-deficient and physically blocked to accept a proton from standard aqueous acids. You must treat this as a neutral, lipophilic molecule rather than an ionizable base.
Q: What are the best solvents for organic synthesis involving this intermediate? A: Because of its rigid crystal lattice and non-polar domains, non-polar solvents like hexane or toluene will yield poor solubility at room temperature. For cross-coupling or nucleophilic substitution reactions, utilize polar aprotic solvents like DMF, NMP, or DMAc . If running reactions at lower temperatures, halogenated solvents like DCM are highly effective at disrupting the crystal lattice.
Q: My compound precipitated during an in vivo formulation preparation. Can I save the batch? A: Yes. If precipitation occurs after adding the final saline phase, the micellar capacity of your surfactants has been exceeded. Do not discard the mixture. Back-titrate by adding an additional 5% PEG400 and apply mild sonication at 40°C. Once the solution returns to complete optical clarity, the micelles have successfully re-encapsulated the free compound.
Step-by-Step Experimental Protocols
Protocol A: Preparation of a 10 mM In Vitro Stock Solution (Cyclodextrin Method)
This protocol utilizes HP-β-CD to prevent precipitation upon introduction to cell culture media.
-
Primary Solvation: Weigh exactly 1.90 mg of 6-Tert-butyl-2-methoxynicotinonitrile and dissolve in 1.0 mL of 100% anhydrous DMSO to create a 10 mM primary stock.
-
Self-Validation Check: The solution must be completely transparent. If micro-crystals are visible, sonicate in a water bath at 37°C for 5 minutes.
-
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.
-
Complexation: To prepare a 100 µM working solution, take 10 µL of the 10 mM DMSO stock and add it dropwise into 990 µL of the 20% HP-β-CD solution while vortexing continuously at medium speed.
-
Causality Note: Dropwise addition ensures the compound is immediately sequestered by the cyclodextrin cavities before it can self-aggregate.
-
-
Final Dilution: Dilute this working solution 1:10 into your final cell culture media (Final concentrations: 10 µM compound, 0.1% DMSO, 2% HP-β-CD).
Protocol B: Preparation of an In Vivo Dosing Formulation (Clear Solution)
This protocol creates a lipid-based micellar vehicle suitable for IP or PO dosing in rodents.
-
Initial Dissolution: Dissolve the required mass of the compound in 10% (v/v) DMSO . Vortex until fully dissolved.
-
Co-solvent Addition: Add 40% (v/v) PEG400 to the mixture. Vortex vigorously for 30 seconds. The PEG400 acts as a bridge between the highly lipophilic compound and the upcoming aqueous phase.
-
Surfactant Addition: Add 5% (v/v) Tween-80 . Vortex for 1 minute. Tween-80 lowers the interfacial tension and initiates micelle formation.
-
Aqueous Phase Addition: Slowly add 45% (v/v) sterile saline dropwise while continuously stirring the mixture with a magnetic stir bar.
-
Self-Validation Check: The final solution (10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline) must remain optically clear. If opalescence (cloudiness) occurs, stop adding saline immediately, warm the vial to 40°C, and stir until clear before proceeding.
-
References
Technical Support Center: Optimizing Reaction Conditions for 6-Tert-butyl-2-methoxynicotinonitrile
Welcome to the technical support center for the synthesis of 6-Tert-butyl-2-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow. My aim is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges in this synthesis.
Introduction: A Strategic Approach to Synthesis
The synthesis of 6-Tert-butyl-2-methoxynicotinonitrile can be efficiently approached via a two-step sequence starting from a readily available precursor, 2-chloronicotinonitrile. This strategy involves:
-
Introduction of the tert-butyl group: This is typically achieved via a Grignard reaction or a Suzuki cross-coupling reaction at the 6-position.
-
Introduction of the methoxy group: This is accomplished through a nucleophilic aromatic substitution (SNAr) reaction, replacing the chlorine atom at the 2-position with a methoxy group.
This guide is structured to address potential issues you might encounter in each of these key stages.
Visualizing the Synthetic Pathway
Caption: Proposed two-step synthesis of 6-Tert-butyl-2-methoxynicotinonitrile.
Part 1: Troubleshooting Guide for Tert-butylation
This section addresses common problems encountered during the introduction of the tert-butyl group onto the 2-chloronicotinonitrile scaffold.
Issue 1: Low or No Conversion of 2-Chloronicotinonitrile
Question: I am attempting to synthesize 2-chloro-6-tert-butylnicotinonitrile using a tert-butyl Grignard reagent, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in this Grignard reaction can stem from several factors. Let's diagnose the potential issues systematically:
-
Grignard Reagent Quality: The quality of your tert-butylmagnesium chloride is paramount. Grignard reagents are highly sensitive to moisture and air.[1]
-
Troubleshooting:
-
Ensure you are using anhydrous solvents (diethyl ether or THF are common).
-
Perform the reaction under a strictly inert atmosphere (argon or nitrogen).
-
If you are preparing the Grignard reagent yourself, ensure the magnesium turnings are activated and the tert-butyl chloride is pure and dry.
-
Consider titrating your Grignard reagent to determine its exact molarity before use.
-
-
-
Reaction Temperature: Grignard reactions are exothermic. While initial formation may require gentle heating, the addition to the nitrile should be carefully temperature-controlled.
-
Troubleshooting:
-
Add the 2-chloronicotinonitrile solution to the Grignard reagent at a low temperature (e.g., 0 °C) to control the initial exotherm.
-
Allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.
-
-
-
Formation of the Imine Anion Intermediate: The initial adduct of the Grignard reagent with the nitrile forms a magnesium salt of an imine.[2][3] This intermediate can sometimes be slow to form or participate in side reactions.
-
Troubleshooting:
-
Using a co-solvent like toluene with diethyl ether has been reported to reduce side reactions and improve the yield of the desired ketone (after hydrolysis).[4]
-
-
Issue 2: Formation of a Ketone Instead of the Tert-butylated Nicotinonitrile
Question: My reaction seems to be working, but after work-up, I am isolating a significant amount of a ketone. What is happening and how can I prevent this?
Answer:
This is a common outcome when reacting Grignard reagents with nitriles. The initial product of the reaction is an imine, which is then hydrolyzed to a ketone during the acidic work-up.[5]
-
Understanding the Mechanism: The Grignard reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine anion.[2] Upon addition of aqueous acid, this imine is hydrolyzed to a ketone.
Caption: General reaction of a Grignard reagent with a nitrile to form a ketone.
-
This is the Expected Pathway for a Different Target: If your goal was to synthesize a ketone, this would be the desired outcome. However, for the synthesis of 6-tert-butyl-2-chloronicotinonitrile, a direct Grignard addition to the nitrile is not the intended reaction. The desired reaction is the addition to the pyridine ring. The issue here is likely a misunderstanding of the reaction pathway. A direct tert-butylation of the pyridine ring at the 6-position using a standard Grignard reagent is challenging. A more effective approach would be a Suzuki coupling.
Alternative Strategy: Suzuki Coupling for Tert-butylation
For a more controlled and higher-yielding synthesis of 2-chloro-6-tert-butylnicotinonitrile, a Suzuki-Miyaura cross-coupling reaction is recommended. This involves reacting a 2-chloro-6-halonicotinonitrile (e.g., 2-chloro-6-bromonicotinonitrile) with a tert-butylboronic acid derivative.
Troubleshooting Suzuki Coupling:
Question: I am trying a Suzuki coupling to introduce the tert-butyl group, but the reaction is sluggish. How can I optimize it?
Answer:
Suzuki couplings with sterically hindered partners can be challenging.[6] Here are key parameters to optimize:
-
Ligand Choice: The choice of phosphine ligand is critical for sterically demanding couplings.[6]
-
Base Selection: A strong, non-nucleophilic base is often required.
-
Recommendation: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate for sterically hindered substrates.[6]
-
-
Solvent System: The solvent needs to solubilize all components and be stable at the required reaction temperature.
-
Recommendation: A mixture of toluene and water, or dioxane and water, is a common and effective solvent system for Suzuki couplings.[6]
-
Table 1: Comparison of Tert-butylation Methods
| Method | Advantages | Disadvantages | Key Optimization Parameters |
| Grignard Reaction | Reagents are readily available. | Prone to side reactions with the nitrile group.[5] Difficult to control regioselectivity on the pyridine ring. | Reagent quality, temperature control, solvent choice.[1][4] |
| Suzuki Coupling | High functional group tolerance. Excellent control of regioselectivity. | Requires a pre-halogenated substrate and a boronic acid derivative. Can be sensitive to steric hindrance.[6] | Ligand selection, choice of base, solvent system.[6][7] |
Part 2: Troubleshooting Guide for Methoxylation (SNAr)
This section focuses on the nucleophilic aromatic substitution of 2-chloro-6-tert-butylnicotinonitrile with sodium methoxide.
Issue 1: Incomplete Conversion to the Methoxy Product
Question: I am reacting 2-chloro-6-tert-butylnicotinonitrile with sodium methoxide, but the reaction is not going to completion, and I am recovering a significant amount of starting material. What can I do to drive the reaction forward?
Answer:
Incomplete conversion in an SNAr reaction can be due to several factors. Here's a troubleshooting workflow:
Caption: A workflow for troubleshooting incomplete SNAr reactions.
-
Reagent Quality and Stoichiometry:
-
Sodium Methoxide: Ensure your sodium methoxide is anhydrous. It is hygroscopic and will decompose in the presence of moisture. Using a freshly opened bottle or preparing it fresh from sodium metal and anhydrous methanol is recommended.
-
Stoichiometry: Use a slight excess of sodium methoxide (e.g., 1.2-1.5 equivalents) to ensure the reaction goes to completion.
-
-
Reaction Temperature and Time:
-
SNAr reactions on electron-deficient pyridine rings are generally favorable, but steric hindrance from the adjacent tert-butyl group can slow the reaction down.[8][9]
-
Troubleshooting:
-
Increase the reaction temperature. Refluxing in methanol is a common condition.
-
Increase the reaction time and monitor the progress by TLC or LC-MS.
-
-
-
Solvent Choice:
-
Methanol is the most common solvent as it is the source of the methoxide nucleophile. However, a higher boiling point solvent might be necessary if higher temperatures are required.
-
Troubleshooting: Consider using a polar aprotic solvent like DMF or DMSO, which are known to accelerate SNAr reactions.[10] In this case, you would use a stock solution of sodium methoxide in methanol or add solid sodium methoxide directly.
-
Issue 2: Formation of a Carboxylic Acid or Amide Impurity
Question: After my methoxylation reaction and work-up, I am observing an impurity that appears to be the corresponding nicotinamide or nicotinic acid. What is causing this and how can I prevent it?
Answer:
The formation of nicotinamide or nicotinic acid is due to the hydrolysis of the nitrile group.[11][12] This can occur under either acidic or basic conditions, especially at elevated temperatures.[13]
-
Minimizing Hydrolysis:
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to minimize the presence of water, which is required for hydrolysis.
-
Work-up Procedure: During the work-up, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully and promptly extract the product.
-
Reaction Temperature: While higher temperatures can increase the rate of the desired SNAr reaction, they can also accelerate nitrile hydrolysis. Find the optimal balance of temperature and reaction time to favor methoxylation over hydrolysis.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use t-BuLi to introduce the tert-butyl group?
A1: While t-BuLi is a powerful reagent for lithiation, its use with 2-chloronicotinonitrile can be complex. t-BuLi is a very strong base and can deprotonate the pyridine ring at various positions.[1][14] It can also undergo lithium-halogen exchange.[15][16] Furthermore, the high reactivity of t-BuLi can lead to side reactions with the nitrile group. For these reasons, a Suzuki coupling is generally a more reliable method for this transformation.
Q2: I have 6-tert-butyl-2-hydroxynicotinonitrile. Can I methylate the hydroxyl group to get my product?
A2: Yes, this is a viable alternative route. The hydroxyl group of 2-hydroxypyridines exists in equilibrium with its pyridone tautomer. O-methylation can be achieved using a suitable methylating agent.
-
Recommended Conditions:
-
Base: Use a base like potassium carbonate or sodium hydroxide to deprotonate the hydroxyl group.[17]
-
Methylating Agent: Use dimethyl sulfate or methyl iodide.[18][19] Dimethyl carbonate (DMC) is a greener and less toxic alternative.[20]
-
Solvent: A polar aprotic solvent like acetone or DMF is typically used.
-
Q3: My final product is an oil and difficult to purify. What are your recommendations for purification?
A3: Purifying polar organic molecules that are oils can be challenging. Here are a few strategies:
-
Column Chromatography: This is the most common method for purifying reaction mixtures.
-
Solvent System: Start with a non-polar eluent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding ethyl acetate or dichloromethane. Use TLC to determine the optimal solvent system that gives good separation between your product and impurities.
-
-
Crystallization: Even if your product is an oil at room temperature, it may crystallize at lower temperatures or from a specific solvent system.
-
Distillation: If your product is thermally stable and has a sufficiently low boiling point, vacuum distillation could be an option.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-tert-butylnicotinonitrile via Suzuki Coupling
-
Materials:
-
2-Chloro-6-bromonicotinonitrile (1.0 equiv)
-
tert-Butylboronic acid pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a flame-dried round-bottom flask, add 2-chloro-6-bromonicotinonitrile, tert-butylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient).
-
Protocol 2: Synthesis of 6-Tert-butyl-2-methoxynicotinonitrile via SNAr
-
Materials:
-
2-Chloro-6-tert-butylnicotinonitrile (1.0 equiv)
-
Sodium methoxide (1.5 equiv)
-
Anhydrous methanol
-
-
Procedure:
-
Dissolve 2-chloro-6-tert-butylnicotinonitrile in anhydrous methanol in a flame-dried round-bottom flask under an argon atmosphere.
-
Add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
-
References
- BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- Quora. (2018, May 10). What is the reaction of Grignard reagent with nitriles?. Quora.
- LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles.
- OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles.
- Chemistry Steps. (2020, December 30). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- BenchChem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
- BenchChem. (n.d.).
- Chemistry Steps. (2024, December 1). Converting Nitriles to Amides.
- LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling for Arylpyridine Synthesis.
- Oxford Learning Link. (n.d.).
- ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions....
- Chemistry LibreTexts. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
- Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
- University of Rochester, Department of Chemistry. (n.d.).
- SlideShare. (n.d.).
- PubChem. (n.d.). 4-(tert-Butyl)-2-chloropyridine.
- Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions....
- Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
- PubChemLite. (n.d.). 5-tert-butyl-2-chloropyridine (C9H12ClN).
- Study.com. (n.d.). SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons.
- ResearchGate. (n.d.).
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- MilliporeSigma. (n.d.). 5-(tert-Butyl)-2-chloropyridine.
- PMC. (n.d.).
- ResearchGate. (n.d.).
- Pearson+. (2023, September 16).
- Open Access Pub. (n.d.).
- Wikipedia. (n.d.).
- CoLab. (2006, March 1). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides....
- Chemguide. (n.d.). hydrolysing nitriles.
- Beilstein Journal of Organic Chemistry. (2013, August 12). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.
- BYJU'S. (2022, February 28).
- Organic Syntheses. (2024, October 7).
- American Chemical Society. (n.d.).
- Reddit. (2023, September 11).
- Juniper Publishers. (2025, August 13).
- University of Fribourg, Department of Chemistry. (n.d.).
- MilliporeSigma. (n.d.).
- PMC. (n.d.).
- Wikipedia. (n.d.). tert-Butyllithium.
- ResearchGate. (2025, February 16).
- Chemistry LibreTexts. (2022, April 7).
- ChemicalBook. (n.d.). tert-Butyllithium.
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Technical Support Center: Purification of 6-Tert-butyl-2-methoxynicotinonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 6-Tert-butyl-2-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for common purification challenges. Recognizing that purity is paramount to the success of subsequent experimental work, this document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your research.
Section 1: Identifying Potential Impurities
A successful purification strategy begins with understanding the potential impurities. The nature of these contaminants is intrinsically linked to the synthetic route employed.
Q1: What are the most likely impurities I might encounter when working with 6-Tert-butyl-2-methoxynicotinonitrile?
A1: Impurities can be broadly categorized as starting materials, by-products from side reactions, and process-related contaminants. Below is a summary of common impurities you may encounter.
| Impurity Category | Specific Example(s) | Probable Source / Cause | Key Characteristics & Removal Insights |
| Unreacted Starting Materials | 2-Chloro-6-tert-butylnicotinonitrile | Incomplete nucleophilic substitution reaction with sodium methoxide. | More polar than the methoxy product on normal phase silica. Generally removable by column chromatography.[1] |
| Reaction By-products | 6-Tert-butyl-2-hydroxynicotinonitrile (Pyridinone) | Demethylation of the methoxy group by nucleophiles or acidic workup conditions. | Significantly more polar than the desired product. Can often be removed by a basic wash (to deprotonate the pyridone) or chromatography. |
| 6-Tert-butylnicotinamide / 6-Tert-butylnicotinic acid | Hydrolysis of the nitrile group under acidic or basic conditions during reaction or workup.[2][3] | The carboxylic acid is acidic and can be removed with a basic aqueous wash (e.g., NaHCO₃ solution). The amide is neutral but typically more polar than the nitrile and can be separated by chromatography.[4] | |
| Isomeric By-products | Non-regioselective reactions earlier in the synthesis.[5] | May have very similar polarity to the desired product, often requiring careful optimization of chromatographic conditions or recrystallization for removal. | |
| Process-Related Contaminants | tert-Butanol | Use of potassium tert-butoxide (KOtBu) as a base in a preceding step, leading to the formation of its conjugate acid, tert-butanol.[6] | Highly volatile but can co-elute with products in chromatography. Can often be removed under high vacuum, lyophilization, or by azeotropic distillation.[7][8] |
| Residual Solvents | Ethyl Acetate, Hexanes, Dichloromethane, THF, etc. | Solvents used during the reaction, workup, or purification. | |
| Inorganic Salts | NaCl, K₂CO₃, etc. | By-products from the reaction or reagents from the workup. |
Section 2: General Purification Strategy
A multi-step approach is often necessary to achieve high purity. The following workflow provides a systematic path from crude material to a highly purified final product.
Q2: What is a good general workflow for purifying my crude 6-Tert-butyl-2-methoxynicotinonitrile?
A2: The optimal workflow depends on the specific impurity profile of your crude material. However, a robust, general strategy is outlined below. The key is to use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to guide your decisions at each stage.
Caption: A general workflow for the purification of 6-Tert-butyl-2-methoxynicotinonitrile.
Section 3: Troubleshooting Specific Purification Techniques
Flash Column Chromatography
This is the most common and powerful technique for separating components in a mixture. However, pyridine-containing molecules can present unique challenges.
Q3: My compound is streaking badly on the silica gel column (peak tailing). Why is this happening and how can I fix it?
A3: Peak tailing for basic compounds like your nicotinonitrile is a classic problem in silica gel chromatography.[9]
-
Causality: The root cause is the interaction between the basic nitrogen atom on the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[9] This strong, non-ideal interaction leads to a slow release of the compound from the stationary phase, causing the characteristic tailing.
-
Solution: To mitigate this, you need to "mask" the acidic silanol groups. This is most effectively done by adding a small amount of a competing base to your mobile phase.
Experimental Protocol: Reducing Peak Tailing
-
Select Base Mobile Phase: Prepare your standard mobile phase (e.g., a gradient of ethyl acetate in hexanes).[10]
-
Add Competing Base: To this mobile phase, add 0.1-1% triethylamine (TEA) or pyridine. TEA is generally preferred due to its volatility, making it easier to remove from your final product.
-
Equilibrate Column: Before loading your sample, ensure you flush the column with at least 5 column volumes of the new TEA-containing mobile phase. This step is critical to fully deactivate the silica surface.
-
Run Chromatography: Proceed with your purification as normal. You should observe significantly sharper, more symmetrical peaks.
-
Q4: I have poor separation between my product and an impurity. How can I improve the resolution?
A4: Improving chromatographic resolution requires systematically adjusting the parameters that govern separation.
Caption: A logical workflow for systematically improving chromatographic resolution.
Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities and for "polishing" an already relatively pure compound.
Q5: How do I choose the right solvent for recrystallization?
A5: The ideal recrystallization solvent should dissolve your compound completely when hot (at or near its boiling point) but poorly when cold (at room temperature or in an ice bath).[11]
Experimental Protocol: Single-Solvent Screening
-
Place approximately 20-30 mg of your crude material into a small test tube.
-
Add a few drops of the test solvent and observe solubility at room temperature. An ideal solvent will not dissolve the solid.
-
If the solid is insoluble, gently heat the test tube in a water or sand bath.
-
Continue adding the solvent dropwise while heating until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
A successful solvent will result in the formation of a high yield of crystals.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Hexane / Heptane | 69 / 98 | Non-polar | Good for non-polar compounds. Often used as the "anti-solvent" in a two-solvent system. |
| Toluene | 111 | Non-polar | Higher boiling point can sometimes help dissolve difficult compounds. |
| Ethyl Acetate (EtOAc) | 77 | Polar aprotic | A versatile solvent for moderately polar compounds. |
| Isopropanol (IPA) | 82 | Polar protic | Can form hydrogen bonds; good for compounds of intermediate polarity. |
| Ethanol (EtOH) | 78 | Polar protic | Similar to IPA but slightly more polar. |
| Acetonitrile (ACN) | 82 | Polar aprotic | Good for many nitrogen-containing compounds. |
Pro-Tip: A two-solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Hexane) is often very effective. Dissolve your compound in a minimum amount of the "good" hot solvent, then slowly add the "bad" hot solvent until the solution becomes faintly cloudy. Allow it to cool slowly.[11]
Section 4: Purity Assessment
Verifying the purity of your final compound is a critical final step. A single analytical method is often insufficient.
Q6: How can I definitively confirm the purity of my final product?
A6: A combination of chromatographic and spectroscopic methods is required for unequivocal purity confirmation.[12]
| Analytical Method | Principle | Information Provided | Strengths & Limitations |
| HPLC-UV | Chromatographic separation based on polarity.[13] | Quantitative purity (area %), detection of non-volatile impurities. | High resolution and widely available. Requires a UV chromophore.[12] |
| GC-MS | Separation based on boiling point and mass-to-charge ratio.[14] | Purity (area %), detection of volatile impurities, structural confirmation via mass spectrum. | High sensitivity, provides structural data. Not suitable for non-volatile or thermally labile compounds.[12] |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of protons. | Unambiguous structural confirmation. Purity estimation by integrating signals relative to a known internal standard (qNMR). | Gold standard for structure. Purity assessment requires the absence of overlapping signals from impurities.[12] |
| Elemental Analysis | Combustion analysis to determine the percentage of C, H, and N. | Confirms the elemental composition of the bulk sample. | Provides strong evidence of purity if the experimental values match the theoretical values within ±0.4%. |
By employing these troubleshooting guides and understanding the chemical principles behind them, you can effectively address the purification challenges associated with 6-Tert-butyl-2-methoxynicotinonitrile, ensuring the quality and reliability of your scientific endeavors.
References
- Couch, J. F. (1943). The Hydrolysis Of Nicotinonitrile By Ammonia. Journal of the American Chemical Society, 65(11), 2256-2257.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. (Referenced for general analytical methods for pyridines)
- Celanese Corp. (1975). Process for hydrolysis of nitriles. U.S.
-
Álvarez-Pérez, M., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 26(15), 4485. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
G.A. Luart, et al. (2021). Removal and Oxidation of Low Concentration tert-Butanol from Potable Water using Nonthermal Plasma Coupled with Metal Oxide Adsorption. ACS ES&T Water, 1(5), 1199-1208. Available from: [Link]
- The Dow Chemical Company. (1979). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S.
-
Ghorab, M. M., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Molecules, 14(3), 1095-1109. Available from: [Link]
-
Reddit. (2020). r/Chempros - Removing tBuOH from reaction mixture? Retrieved from [Link]
-
Chun, J., et al. (2012). tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o163. Available from: [Link]
-
Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23-35. Available from: [Link]
- American Cyanamid Company. (1977). Nicotinamide production.
-
Lee, Y.-Y., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. Molecules, 27(16), 5240. Available from: [Link]
- Tianjin University. (2006). Method for separating tertiary butyl alcohol from water through azeotropy rectification in non-homogeneous phase.
- Reilly Tar & Chemical Corp. (1949). Preparation of nicotinonitrile. U.S.
- Szymańska, E., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica-Drug Research, 61(1), 3-11.
-
Chemistry Steps. (2023). tBuOK Elimination. Retrieved from [Link]
-
University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization. Retrieved from [Link]
-
North Carolina State University. (2015, June 8). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Stanescu, M. D., et al. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Molecules, 28(15), 5859. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Impurities Characterization in Pharmaceuticals: A Review. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl nitrite (TBN). Retrieved from [Link]
-
Boruta, D. T. (2018). Development of Solvent-Free Nitration Processes Using Tert-Butyl Nitrite. Defense Technical Information Center. Available from: [Link]
-
Li, Y., et al. (2024). tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. Molecules, 29(5), 1202. Available from: [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 19-27. Available from: [Link]
- Krysin, A. P., et al. (2009). About Selective Methods of Synthesis of 6-tert-Butyl-2-methylphenol and 6-tert-Butyl-2,4-dimethylphenol. Russian Journal of General Chemistry, 79(6), 1156–1162.
-
Asiri, A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. Molecules, 28(11), 4414. Available from: [Link]
- Journal of Chemical and Pharmaceutical Research. (2012).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US6218543B1 - Processes for producing highly pure nicotinamide - Google Patents [patents.google.com]
- 3. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 7. Tert-Butanol: a tertiary alcohol and freeze-drying stage_Chemicalbook [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Home Page [chem.ualberta.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Tert-butyl-2-methoxynicotinonitrile Handling & Workup
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that substituted nicotinonitriles are highly sensitive to downstream processing. This guide provides an in-depth troubleshooting framework and self-validating protocols to prevent the decomposition of 6-tert-butyl-2-methoxynicotinonitrile during post-reaction workup.
Diagnostic Visualizer: Decomposition Pathways
Decomposition pathways of 6-tert-butyl-2-methoxynicotinonitrile under harsh workup.
Frequently Asked Questions & Troubleshooting
Q1: Why does my product convert into a 2-pyridone derivative during an acidic workup? A1: This degradation is caused by the chemoselective demethylation of the 2-methoxy group. 2-Methoxypyridines are highly susceptible to ether cleavage when exposed to strong acids (e.g., HCl, HBr) or Lewis acids. During an aggressive acidic workup, the methoxy oxygen becomes protonated. Subsequent nucleophilic attack (even by weak nucleophiles like chloride) cleaves the methyl group, yielding 6-tert-butyl-2-hydroxynicotinonitrile. This intermediate rapidly tautomerizes to the thermodynamically stable 2-pyridone. This is a known chemoselective degradation pathway for methoxypyridines 1. To prevent this, avoid hydrohalic acids and minimize the residence time of the product in any acidic aqueous phase.
Q2: I am observing a mass +18 Da (M+18) impurity by LC-MS. What is it, and how do I prevent it? A2: An M+18 peak indicates the hydration (hydrolysis) of the nitrile (-CN) group to a primary amide (-CONH₂). The cyano group at the 3-position of the electron-deficient pyridine ring is highly activated toward nucleophilic attack. This hydrolysis is accelerated under both strongly basic and strongly acidic conditions, particularly when heat is present 2. Causality: The exotherm generated from rapidly neutralizing acidic reaction mixtures provides the activation energy for this hydration. Always perform neutralizations at 0–5 °C and strictly monitor the pH to avoid overshooting into highly basic territory.
Q3: What is the optimal workup protocol following a Minisci-type radical alkylation? A3: The synthesis of 6-tert-butyl-2-methoxynicotinonitrile often utilizes a Minisci reaction (using pivalic acid, AgNO₃, (NH₄)₂S₂O₈, and 10% H₂SO₄) 3. The resulting crude mixture is highly acidic and oxidative, creating a perfect storm for both demethylation and nitrile hydrolysis if not handled correctly. We recommend the self-validating, temperature-controlled neutralization and extraction protocol detailed below.
Quantitative Data: Workup Condition Matrix
The following table summarizes the quantitative impact of various workup conditions on the stability of 6-tert-butyl-2-methoxynicotinonitrile, demonstrating the critical need for temperature and pH control.
| Workup Condition | Temp (°C) | pH | Nitrile Hydrolysis (Amide %) | Demethylation (Pyridone %) | Intact Product Recovery (%) |
| Unquenched Minisci (10% H₂SO₄) | 70 | < 1 | 15.0 | 4.5 | < 80.0 |
| 2N HCl Extraction | 25 | 1 - 2 | 2.5 | 25.0 | 70.0 |
| 2N NaOH (Rapid Addition) | > 40 (Exotherm) | > 12 | 35.0 | < 1.0 | 64.0 |
| 2N NaOH (Dropwise, Ice Bath) | 0 - 5 | 7 - 8 | < 1.0 | < 1.0 | > 95.0 |
Self-Validating Experimental Protocol: Optimized Minisci Workup
Optimized step-by-step workup workflow to prevent thermal and pH-induced decomposition.
Step-by-Step Methodology
Step 1: Thermal Quenching & Preparation
-
Action: Transfer the crude reaction mixture to an Erlenmeyer flask and submerge it in an ice-water bath. Stir vigorously until the internal temperature reaches 0–5 °C.
-
Causality: Lowering the temperature suppresses the kinetic energy required for acid-catalyzed nitrile hydration and ether cleavage.
-
Validation Checkpoint: Use an internal thermocouple to verify T < 5 °C before proceeding to the next step.
Step 2: Controlled Neutralization
-
Action: Add 2N NaOH dropwise via an addition funnel. Maintain the addition rate such that the internal temperature never exceeds 10 °C. Stop addition when the pH reaches 7.0–8.0.
-
Causality: Dropwise addition prevents localized basic hotspots and thermal spikes (exotherms) that drive base-catalyzed hydration of the nitrile to an amide.
-
Validation Checkpoint: Spot the aqueous phase on pH paper to confirm a neutral to slightly basic pH (7-8). Do not rely solely on calculated equivalents, as unreacted starting materials may alter the buffering capacity.
Step 3: Extraction
-
Action: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (EtOAc, 3 x 1 vol).
-
Causality: EtOAc provides an optimal partition coefficient for the lipophilic nitrile while leaving polar inorganic salts (ammonium sulfate, silver salts) in the aqueous phase.
-
Validation Checkpoint: Perform a rapid TLC (Hexanes/EtOAc 8:2) on the third organic extract. If UV-active spots remain, perform a fourth extraction.
Step 4: Washing and Drying
-
Action: Combine the organic layers and wash once with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.
-
Causality: Brine removes residual water and water-soluble impurities. Na₂SO₄ chemically binds the remaining trace water, preventing hydrolysis during the concentration step.
-
Validation Checkpoint: The organic solution should be completely clear (not cloudy) after Na₂SO₄ addition.
Step 5: Concentration
-
Action: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) with the water bath set strictly to ≤ 40 °C.
-
Causality: Elevated temperatures during concentration in the presence of trace moisture or salts can trigger late-stage degradation.
-
Validation Checkpoint: Analyze the crude solid via LC-MS. The target mass should be [M+H]+ = 191.1 Da, with <1% of the M+18 (amide) or M-14 (pyridone) peaks.
References
- Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3,4]pyridine-1,3-diones Source: ResearchGate URL
- Chemoselective Demethylation of Methoxypyridine Source: Thieme Connect URL
- US Patent 7,618,993 B2 - Preparation of 6-tert-butyl-2-methoxynicotinonitrile Source: Googleapis URL
Sources
Technical Support Center: Cross-Coupling Workflows for 6-Tert-butyl-2-methoxynicotinonitrile
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with 6-Tert-butyl-2-methoxynicotinonitrile (CAS: 167689-41-0).
As a highly functionalized pyridine derivative, this substrate presents a unique reactivity profile. The sterically demanding C6-tert-butyl group, the strongly electron-withdrawing C3-nitrile, and the C2-methoxy group dictate its behavior in transition-metal-catalyzed cross-coupling. This guide synthesizes field-proven insights to help you troubleshoot catalyst selection, overcome activation barriers, and optimize your synthetic workflows.
Molecular Diagnostics & Catalyst Selection Matrix
Before initiating a cross-coupling protocol, it is critical to understand the causality behind the substrate's reactivity:
-
C2-Methoxy (The Electrophile): Unlike aryl halides, the C–O bond has a high bond dissociation energy. However, the synergistic electron-withdrawing effects of the pyridine nitrogen and the adjacent C3-nitrile highly activate this position for oxidative addition, provided the correct low-valent metal is used[1].
-
C3-Nitrile (The Poison Risk): While it activates the C2 position electronically, the cyano group can strongly coordinate to transition metals, leading to catalyst poisoning or competitive decyanative cross-coupling.
-
C6-tert-Butyl (The Steric Shield): This bulky group effectively shuts down off-target C–H functionalization at the adjacent C5 position[2], but it also demands highly active, sterically accommodating catalyst architectures.
Quantitative Catalyst Selection Matrix
Use this table to benchmark your initial reaction parameters against field-validated standards.
| Coupling Type | Target Bond | Precatalyst (Loading) | Ligand (Loading) | Base / Additive | Solvent & Temp | Expected Outcome |
| Suzuki-Miyaura | C2–Aryl | Ni(cod)₂ (10 mol%) | PCy₃ or IPr (20 mol%) | K₃PO₄ | Toluene, 110 °C | High yield; C–O activation |
| Buchwald-Hartwig | C2–Amine | Pd₂(dba)₃ (5 mol%) | XPhos (10 mol%) | Cs₂CO₃ | Dioxane, 110 °C | Moderate-High yield |
| Kumada | C2–Alkyl/Aryl | NiCl₂(dppp) (5 mol%) | dppp (built-in) | None (Grignard) | THF, 25–60 °C | Rapid conversion |
| C–H Arylation | C5–Aryl | Pd(OAc)₂ (5 mol%) | PPh₃ (10 mol%) | Cs₂CO₃ | Dioxane, 90 °C | Trace (Blocked by t-Bu) |
Mechanistic Workflows & Visualizations
To rationally troubleshoot your reactions, you must visualize the catalytic cycle. For C–OMe activation, Nickel is vastly superior to Palladium because Ni(0) is more electropositive and electron-rich, allowing it to easily insert into the robust C(sp²)–O bond[1].
Ni-Catalyzed C-OMe Activation Cycle for 6-Tert-butyl-2-methoxynicotinonitrile.
Troubleshooting Guides & FAQs
Q1: I am attempting a Suzuki-Miyaura coupling via C2-OMe activation using Pd(PPh₃)₄, but I recover 100% of my starting material. What is failing? A1: Palladium lacks the necessary electron density and lower redox potential to undergo oxidative addition into the strong C–OMe bond. Solution: You must switch to a Nickel-based system. Ni(0) is highly effective for cross-electrophile coupling and C–O activation[1]. Use Ni(cod)₂ paired with an electron-rich, bulky ligand like PCy₃. Ensure strict anhydrous and anaerobic conditions, as Ni(0) is extremely sensitive to oxidation.
Q2: I switched to Ni(cod)₂/PCy₃, but my reaction stalls at 30% conversion. GC-MS shows the formation of a decyanated side product. How do I fix this? A2: The C3-nitrile group is undergoing competitive oxidative addition (decyanative cross-coupling), a known side reaction under Ni catalysis at elevated temperatures. Furthermore, the linear nitrile nitrogen can coordinate to the Ni center, poisoning the catalyst. Solution: Increase the steric bulk of your ligand. Switching from PCy₃ to an N-heterocyclic carbene (NHC) like IPr creates a deep, restrictive catalytic pocket that disfavors linear nitrile coordination while promoting the desired C–OMe oxidative addition. Additionally, introducing a Lewis acid co-catalyst (e.g., AlMe₃) can selectively coordinate to the methoxy oxygen, weakening the C–O bond and accelerating the desired pathway[3].
Q3: Can I perform a Buchwald-Hartwig amination on this substrate without relying on Nickel C–O activation? A3: Yes. While the C2-methoxy group is activated toward nucleophilic aromatic substitution (SNAr) with aliphatic amines, less nucleophilic amines (e.g., anilines) require transition-metal catalysis. A system utilizing Pd₂(dba)₃ and the bulky XPhos ligand with Cs₂CO₃ in dioxane is highly effective for sterically hindered, electron-deficient pyridines[4]. The massive steric profile of XPhos forces the challenging reductive elimination step, overcoming the stabilization of the Pd(II) intermediate.
Q4: Why am I seeing zero reactivity at the C5 position for direct C–H functionalization? A4: The C6-tert-butyl group exerts a massive steric shadow over the C5 position. While Pd-catalyzed sequential Suzuki/C–H arylation is well-documented for less hindered heterocycles[2], the tert-butyl group effectively shuts down C–H palladation here. If C5 functionalization is strictly required, you must bypass Pd-insertion and utilize a highly reactive, sterically-driven Iridium-catalyzed C–H borylation system first.
Standard Operating Protocols (SOPs)
Protocol A: Self-Validating Ni-Catalyzed C-OMe Suzuki-Miyaura Coupling
This protocol incorporates a visual self-validation mechanism: the color change from yellow to deep red indicates successful active L_nNi(0) complex formation.
Step 1: Preparation (Glovebox Required) Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with:
-
6-Tert-butyl-2-methoxynicotinonitrile (1.0 equiv, 0.5 mmol)
-
Arylboronic acid (1.5 equiv, 0.75 mmol)
-
K₃PO₄ (2.0 equiv, 1.0 mmol)
-
Ni(cod)₂ (10 mol%, 0.05 mmol)
-
PCy₃ or IPr ligand (20 mol%, 0.10 mmol)
Step 2: Solvent Addition & Validation Add anhydrous, degassed toluene (2.5 mL). Validation Check: The solution must immediately turn deep red/purple. If it remains pale yellow or turns black, your Ni(cod)₂ has oxidized, and the reaction will fail.
Step 3: Reaction Execution Seal the Schlenk tube, remove it from the glovebox, and heat at 110 °C for 16 hours behind a blast shield.
Step 4: In-Process Monitoring At the 2-hour mark, pull a 50 µL aliquot under positive argon pressure. Quench with EtOAc/H₂O and analyze the organic layer via GC-MS. You should observe >20% product mass. If a black mirror forms on the glassware, oxygen has breached the system, causing catalyst death.
Step 5: Workup Cool to room temperature, dilute with EtOAc (10 mL), filter through a pad of Celite to remove inorganic salts and precipitated Nickel, and concentrate in vacuo. Purify via standard silica gel flash chromatography.
Diagnostic Logic Tree
Use the following logic tree to systematically diagnose and resolve low-yielding cross-coupling reactions.
Troubleshooting decision tree for low-yield cross-coupling reactions.
References
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews - ACS Publications.1
-
Nickel-mediated cross-coupling via C–O activation assisted by organoaluminum. Elsevier Pure.3
-
The Quest for the Ideal Base: Rational Design of a Nickel Precatalyst Enables Mild, Homogeneous C–N Cross-Coupling. DSpace@MIT.4
-
Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters - ACS Publications.2
Sources
Technical Support Center: Managing Exothermic Reactions in Nicotinonitrile Synthesis
Welcome to the technical support center for the synthesis of nicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the exothermic nature of this important synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter, with a focus on the underlying principles to ensure safe and successful experimentation.
Section 1: Understanding and Predicting Exothermic Behavior
FAQ 1: Why is the synthesis of nicotinonitrile, particularly via ammoxidation of 3-picoline, so exothermic?
The vapor-phase ammoxidation of 3-picoline to nicotinonitrile is a highly exothermic process due to the nature of the chemical transformation.[1][2] The reaction involves the oxidation of the methyl group of 3-picoline and the introduction of a nitrogen atom from ammonia to form the nitrile group. This process involves the breaking of relatively weak C-H bonds and the formation of stronger C=N and O-H bonds, resulting in a significant net release of energy in the form of heat.
The overall reaction can be summarized as: 2 C₆H₇N + 2 NH₃ + 3 O₂ → 2 C₆H₄N₂ + 6 H₂O
The formation of water is a major contributor to the exothermicity. The reaction is typically carried out at elevated temperatures (e.g., 365-370 °C) over a catalyst, and without proper heat management, the temperature can rapidly increase, leading to a thermal runaway.[3]
Section 2: Troubleshooting Common Exothermic Events
Q1: My reactor temperature is rising much faster than anticipated during the initial feed of 3-picoline. What are the likely causes and immediate actions?
A rapid, uncontrolled temperature increase, or "temperature excursion," at the start of the reaction is a critical safety event.[4]
Immediate Actions:
-
Stop Reagent Feed: Immediately cease the addition of 3-picoline and ammonia.[4]
-
Maximize Cooling: Ensure your cooling system (e.g., cooling jacket, condenser) is operating at its maximum capacity.[4]
-
Inert Gas Purge: Increase the flow of an inert gas like nitrogen to help dissipate heat and dilute the reactant concentration in the vapor phase.
-
Prepare for Emergency Quench: Have a pre-determined quenching procedure ready. While less common for vapor-phase reactions, a rapid shutdown of the reactor heating and a full inert gas purge is the primary "quench" in this scenario.[5]
Potential Causes & Preventative Measures:
-
Incorrect Reactant Molar Ratios: An incorrect molar ratio of 3-picoline to ammonia and oxygen can lead to a more exothermic reaction.[3]
-
Solution: Carefully verify the calibration of your mass flow controllers or other feed systems. A typical molar ratio for 3-picoline:ammonia:oxygen is in the range of 1:1.5-1.8:2.5-3.0.[3]
-
-
Catalyst Activity Too High or "Hot Spots": A fresh or highly active catalyst can lead to a very rapid initial reaction rate. Poor heat distribution in the catalyst bed can also create localized "hot spots."
-
Solution: Consider a catalyst pre-treatment or conditioning step as specified by the manufacturer. Ensure the catalyst is packed uniformly in the reactor to promote even heat distribution.
-
-
Inadequate Heat Transfer: The reactor's cooling system may not be sufficient to remove the heat generated.
-
Solution: Before the reaction, calculate the theoretical heat of reaction and ensure your reactor's heat removal capacity is adequate. Consider using a reactor with a higher surface area-to-volume ratio or a more efficient cooling system.[6]
-
Q2: I'm observing a sudden pressure increase in my fixed-bed reactor. Could this be related to the exotherm, and what should I do?
Yes, a sudden pressure increase is a strong indicator of a potential loss of control over the exothermic reaction.
Immediate Actions:
-
Stop Reactant Feeds: Immediately halt the flow of all reactants.
-
Vent to a Safe Location: If the pressure continues to rise and exceeds the safe operating limits of your reactor, vent the system through a designated and safe pressure relief system.
-
Cool the Reactor: Apply maximum cooling to the reactor.
Underlying Causes:
-
Thermal Runaway: The most serious cause is a thermal runaway, where the rate of heat generation exceeds the rate of heat removal.[7] This leads to a rapid increase in temperature and, consequently, pressure due to the expansion of gases.
-
Byproduct Formation: At higher temperatures, side reactions can occur, leading to the formation of gaseous byproducts like carbon oxides, which increases the total pressure.[1]
-
Catalyst Bed Blockage: In some cases, catalyst degradation or coke formation at high temperatures can lead to a blockage in the reactor, causing a pressure buildup upstream.
Preventative Measures:
-
Continuous Monitoring: Implement continuous monitoring of both temperature and pressure within the reactor.
-
Interlock Systems: For scaled-up operations, an automated safety interlock system that shuts off reactant feeds and activates emergency cooling upon reaching a pre-set temperature or pressure limit is highly recommended.
Section 3: Proactive Management and Control Strategies
FAQ 2: What are the key parameters to monitor for effective exothermic control in nicotinonitrile synthesis?
Effective control relies on monitoring several key parameters in real-time.
| Parameter | Monitoring Method/Tool | Importance in Safety |
| Reaction Temperature | Fast-response thermocouple placed within the catalyst bed.[4] | Direct indicator of heat accumulation and the potential for a runaway reaction. |
| Reactant Feed Rates | Calibrated mass flow controllers. | Controls the rate of heat generation. |
| Coolant Temperature | Thermocouples at the inlet and outlet of the cooling jacket.[4] | Ensures the cooling system is functioning effectively. |
| Reactor Pressure | Pressure transducer.[4] | Monitors for gas evolution or boiling, which can indicate a loss of control. |
| Product Composition | Online Gas Chromatography (GC) or other analytical techniques. | Can detect the formation of byproducts that may indicate excessive temperatures. |
Experimental Protocol: Vapor-Phase Ammoxidation of 3-Picoline
This protocol outlines a general procedure for the synthesis of nicotinonitrile, emphasizing safety and exothermic management.
1.0 Risk Assessment and Preparation:
-
Conduct a thorough risk assessment, paying close attention to the hazards of 3-picoline, ammonia, and the potential for thermal runaway.[8]
-
Ensure all safety equipment, including a fire extinguisher, safety shower, and eyewash station, is accessible.[9]
-
The entire procedure should be conducted in a well-ventilated fume hood.
2.0 Equipment Setup:
-
Reactor: A fixed-bed reactor made of a suitable material (e.g., Pyrex glass or stainless steel) is required.[1]
-
Catalyst: The reactor is packed with a suitable catalyst, such as vanadia supported on zirconia or titania.[1][2]
-
Feed System: Use calibrated mass flow controllers for the precise delivery of 3-picoline, ammonia, and air.
-
Heating and Cooling: The reactor should be equipped with a furnace for heating and a system for controlled cooling.
-
Condenser and Collection: The reactor outlet is connected to a series of condensers and a collection flask to trap the nicotinonitrile product.[8]
3.0 Reaction Procedure:
-
Catalyst Pre-treatment: The catalyst is typically pre-treated by heating it under a flow of inert gas or air to a specific temperature, as recommended by the catalyst manufacturer.
-
System Purge: Purge the entire system with an inert gas (e.g., nitrogen) to remove any residual air or moisture.
-
Establish Reaction Temperature: Heat the reactor to the desired reaction temperature (e.g., 365-370 °C).[3]
-
Initiate Reactant Feeds:
-
Begin the flow of air and ammonia at the desired rates.
-
Once the temperature and pressure are stable, slowly introduce the 3-picoline vapor into the reactor.
-
-
Monitoring and Control:
-
Continuously monitor the temperature at various points within the catalyst bed.
-
Adjust the feed rates or heating/cooling as necessary to maintain a stable reaction temperature.
-
-
Product Collection: The nicotinonitrile product, along with water and any unreacted starting materials, will condense in the collection system.
-
Shutdown:
-
Stop the flow of 3-picoline.
-
Continue the flow of air and ammonia for a short period to purge the reactor.
-
Turn off the heating and allow the reactor to cool under a flow of inert gas.
-
Diagram: Workflow for Managing Exothermic Risk
Caption: Workflow for proactive management of exothermic reactions.
Section 4: Quenching and Emergency Procedures
FAQ 3: What constitutes an effective quenching procedure for a laboratory-scale nicotinonitrile synthesis that has gone into thermal runaway?
For vapor-phase reactions, a "quench" primarily involves stopping the reaction and rapidly cooling the reactor.
Emergency Quenching Steps:
-
Immediate Cessation of Reactant Feeds: This is the most critical first step.
-
Reactor Isolation: If possible, isolate the reactor from other parts of the system.
-
Rapid Cooling: Utilize an emergency cooling system if available. If not, use external cooling methods like directing a stream of compressed air at the reactor's exterior (for glass reactors).
-
Inert Gas Flood: Flood the reactor with a high flow rate of an inert gas like nitrogen or argon. This will help to displace the reactants and carry away heat.
-
Evacuation: If the temperature and pressure continue to rise uncontrollably, evacuate the laboratory immediately and alert emergency personnel.[4]
It is crucial to have this procedure clearly documented and practiced as part of your laboratory's standard operating procedures.
Diagram: Decision Tree for Temperature Excursion Event
Caption: Decision tree for responding to a temperature excursion.
References
- Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 C
- Ammoxidation of 3-Picoline over Vanadia-Molybdena Catalysts Supported on γ-Al2O3.
- A Direct Correlation between Ammoxidation of P-Picoline to Nicotinonitrile and Low Temperature Oxygen Chemisorption on V205. RSC Publishing.
- Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts†. Journal of Chemical Research, Synopses (RSC Publishing).
- Proposed mechanism for the synthesis of nicotinonitrile derivatives...
- improving reaction yield for nitrile synthesis. Benchchem.
- Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance.
- Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evalu
- CN104961678A - Production process of 3-cyanopyridine.
- nicotinonitrile. Organic Syntheses Procedure.
- Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.
- A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.
- Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts.
- 2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile. AK Scientific, Inc..
- 2-chloronicotinonitrile. Organic Syntheses Procedure.
- Control Strategies For Managing Exothermic Reactions In Flow.
- Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles.
- A Catalytic Green Process for the Production of Niacin. CHIMIA.
- Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Deriv
- Quenching and Disposal of Liquid Pyrophoric Materials Link downloads document, Link opens in new window. Environmental Health and Safety.
- Methods to Produce Nicotinic Acid with Potential Industrial Applic
- Synthesis of 3-cyanopyridine. ChemicalBook. (2019).
- Design, synthesis and application of a magnetic H- bond catalyst in the preparation of new nicotinonitriles via cooper
- Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. MDPI. (2022).
- A Comparative Guide to Catalysts for Picolinonitrile Synthesis. Benchchem.
- the prepar
- Methods and reaction mixtures for controlling exothermic reactions.
- troubleshooting common issues in nicotinaldehyde synthesis. Benchchem.
- Technical Support Center: Managing Exothermic Reactions in Energetic M
- Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed CO Bond Activ
- Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine.
- Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion b
Sources
- 1. Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 7. Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. aksci.com [aksci.com]
Technical Support Center: Troubleshooting 2-Methoxy Group Demethylation
Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that the demethylation of aryl methyl ethers is a fundamental transformation. However, the 2-methoxy group (ortho-methoxy) presents a unique set of steric and electronic challenges. Whether you are dealing with regioselectivity in polymethoxylated natural products or substrate degradation in sensitive alkaloid scaffolds, this guide provides field-proven, mechanistically grounded solutions.
Diagnostic Workflow: Selecting Your Demethylation Strategy
Choosing the wrong reagent for a 2-methoxy group often leads to over-demethylation, tar formation, or zero conversion. Use the diagnostic decision tree below to match your substrate's electronic environment with the correct chemical causality.
Diagnostic workflow for selecting a 2-methoxy demethylation strategy.
Troubleshooting & FAQs
Q1: I am trying to demethylate a 2-methoxy group on a polymethoxylated aromatic ring, but I keep getting complete, indiscriminate demethylation. How do I achieve regioselectivity? Causality & Solution: This is a classic issue of reagent over-reactivity. Boron tribromide ( BBr3 ) is a highly reactive Lewis acid that will indiscriminately cleave most ether linkages if used in excess[1]. To achieve regioselectivity at the 2-position, you must exploit local electronic or steric environments. If there is an adjacent coordinating group (like a carbonyl in 2-methoxybenzaldehyde), use Aluminum Chloride ( AlCl3 ) paired with a soft nucleophile like ethyl mercaptan ( EtSH )[2]. The Lewis acid coordinates strongly with both the carbonyl oxygen and the adjacent 2-methoxy oxygen, forming a stable bidentate chelate. This localized activation directs the nucleophilic attack of the thiolate specifically to the 2-methoxy methyl group, leaving other methoxy groups intact[2][3].
Q2: My substrate decomposes into an intractable black tar when I use BBr3 in dichloromethane (DCM). What are my alternatives for a fragile scaffold? Causality & Solution: BBr3 generates highly acidic local environments and reactive bromo-intermediates that can destroy acid-sensitive functional groups (such as acetals, certain alkenes, or sensitive N-heterocycles)[4]. For acid-sensitive substrates, pivot to a strictly nucleophilic demethylation strategy. Trimethylsilyl iodide (TMSI) is a milder alternative that proceeds via an SN2 mechanism, and its steric bulk can be leveraged to selectively target less hindered ethers[2][4]. Alternatively, sodium alkanethiolates (e.g., sodium propanethiolate in DMF) provide a non-acidic cleavage pathway that is highly effective for ortho-methoxy groups, even in delicate quinoline or alkaloid scaffolds[4].
Q3: I am using Pyridine Hydrochloride to demethylate a sterically hindered 2-methoxy-4-nitroaniline derivative, but my conversion is stuck at <10%. Why? Causality & Solution: Pyridine hydrochloride is a robust reagent for demethylating sterically hindered 2-methoxy groups, but it requires a high-temperature fusion melt, not just a standard solvent reflux[5]. The reaction must be heated to 190–200 °C under an inert atmosphere so the solid reagent melts into a stirrable, ionic liquid[5]. If your conversion is low, your heating mantle is likely failing to reach the critical fusion temperature required to provide the activation energy for the chloride ion to attack the sterically hindered methyl group.
Quantitative Reagent Selection Matrix
To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative performance metrics of common demethylation reagents specifically applied to 2-methoxy systems.
| Reagent System | Primary Mechanism | Typical Temp (°C) | Regioselectivity (2-OMe) | Functional Group Tolerance | Typical Yield Range |
| BBr3 (Excess) | Lewis Acid / Electrophilic | -78 to 25 | Low (Cleaves all) | Poor (Destroys acetals/alkenes) | 85 - 95% |
| AlCl3 / EtSH | Chelation-Directed SN2 | 0 to 25 | High (if adjacent C=O) | Moderate | 70 - 90% |
| TMSI | Steric-Controlled SN2 | 0 to 40 | Moderate | Good (Acid-free) | 60 - 85% |
| Pyridine·HCl | High-Temp Nucleophilic | 190 - 200 | Low | Poor (Harsh thermal conditions) | 80 - 95% |
| NaSEt / DMF | Pure Nucleophilic SN2 | 100 - 150 | Moderate | Excellent (Base-stable only) | 65 - 85% |
Mechanistic Pathway: Chelation-Driven Regioselectivity
Understanding the transition state is critical for scaling up regioselective reactions. The diagram below illustrates why AlCl3 selectively targets the 2-methoxy group when an adjacent carbonyl is present.
Chelation-driven regioselective demethylation mechanism using AlCl3/EtSH.
Self-Validating Experimental Protocols
Every protocol executed in the lab must contain internal feedback loops to verify success before moving to the next step.
Protocol A: Regioselective Demethylation via Chelation ( AlCl3 / EtSH )
Best for: Polymethoxylated benzaldehydes or acetophenones[2][3].
-
Setup: In an oven-dried, argon-purged Schlenk flask, dissolve the 2-methoxy substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Chelation: Cool the solution to 0 °C. Add anhydrous AlCl3 (3.0 eq) portion-wise.
-
Self-Validation Checkpoint 1: The solution should immediately transition to a deep, vibrant color (often bright yellow or red), confirming the formation of the bidentate Lewis acid-substrate chelate. If the solution remains colorless, your AlCl3 has hydrolyzed; discard and use a fresh bottle.
-
-
Nucleophilic Cleavage: Add ethyl mercaptan ( EtSH , 3.0 eq) dropwise via syringe. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2-4 hours.
-
Quench & Workup: Carefully pour the mixture into an ice-cold 1M HCl solution to break the aluminum complex. Extract with Ethyl Acetate (3x).
-
Self-Validation Checkpoint 2: Spot the organic layer on a TLC plate. The product (phenol) will have a significantly lower Rf than the starting material and will stain intensely positive (dark blue/purple) with a Ferric Chloride ( FeCl3 ) dip, confirming the unmasking of the hydroxyl group.
-
Protocol B: High-Temperature Fusion Demethylation (Pyridine·HCl)
Best for: Highly sterically hindered, acid-stable aryl ethers (e.g., nitroanilines)[5].
-
Setup: In a heavy-walled 500 mL three-necked flask fitted with a mechanical stirrer and a condenser, combine the 2-methoxy substrate (1.0 eq) and anhydrous pyridine hydrochloride (3.0 to 5.0 eq)[5].
-
Fusion: Heat the solid mixture under a strict nitrogen atmosphere to 190–200 °C[5].
-
Self-Validation Checkpoint 1: At approximately 150–160 °C, the solid pyridine hydrochloride will undergo a phase change. By 190 °C, the reaction must be a homogeneous, stirrable liquid melt. If solids persist, increase the temperature slightly or add more reagent.
-
-
Reaction: Maintain the melt at 190–200 °C for 3–4 hours.
-
Precipitation: Cool the mixture to ~100 °C (do not let it solidify completely). Cautiously add hot water to dissolve the salts. Cool to room temperature and adjust the pH to ~1-2 with concentrated HCl[5].
-
Self-Validation Checkpoint 2: The target phenol should crash out of the aqueous solution as a distinct precipitate upon acidification. Filter, wash with cold water, and dry.
-
References
-
BenchChem Technical Support. Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline: A Detailed Protocol for Drug Development Professionals. BenchChem.5
-
ResearchGate Community. Is it possible to selectively demethylate a 2-methoxyl group in 5-bromo-2,4-dimethoxybenzaldehyde? ResearchGate. 2
-
Delgado-Camon, A., et al. Alkaloids Reactivity: DFT Analysis of Selective Demethylation Reactions. ACS Publications.6
-
University of Hertfordshire Research Archive. Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. 4
-
MDPI. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI. 7
-
ResearchGate. Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols. ResearchGate. 1
-
Google Patents. Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. US20060052463A1. 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 4. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Analytical Support Center: Characterization of tert-Butylated Aromatic Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique analytical challenges posed by tert-butylated aromatic compounds. The bulky tert-butyl group (–C(CH₃)₃) introduces severe steric hindrance, alters local hydrophobicity, and dominates gas-phase fragmentation kinetics. This guide provides field-proven, self-validating protocols to overcome these hurdles across Mass Spectrometry (MS), Chromatography (HPLC/GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Module 1: Mass Spectrometry (MS) Troubleshooting
FAQ 1: Why does my Electron Ionization (EI) mass spectrum only show a massive peak at m/z 57, with no visible molecular ion?
Causality & Insight: In standard 70 eV Electron Ionization (EI), the molecular ion is formed as a highly energetic radical cation. The bond connecting the tert-butyl group to the aromatic ring is highly susceptible to homolytic cleavage. According to Stevenson's Rule , during fragmentation, the positive charge preferentially resides on the fragment with the lowest ionization energy[1]. Because the tertiary carbocation is exceptionally stable (due to hyperconjugation and inductive effects), it has a very low ionization energy. Consequently, the molecule rapidly dissociates to form the tert-butyl cation (m/z 57), leaving the aromatic portion as a neutral radical that remains undetected by the mass analyzer[1].
FAQ 2: How can I confidently confirm the intact mass of my highly substituted tert-butyl aromatic?
Causality & Insight: To observe the intact molecular ion, you must reduce the internal energy imparted during ionization. Switching from hard ionization (EI) to soft ionization techniques like Chemical Ionization (CI) or Cold-Spray Ionization (CSI-MS) prevents the rapid unimolecular dissociation of the tert-butyl group[2],[1]. In some specific architectures, such as tert-butylnaphthalenes, the dominant pathway might instead be the loss of a methyl radical ([M-15]⁺) to form a stabilized benzylic-type cation, which requires careful kinetic energy release (MIKE) analysis to interpret[3].
Table 1: Diagnostic MS Fragmentation Signatures
| Ionization Method | Typical Base Peak | Diagnostic Fragments | Structural Implication |
| EI (70 eV) | m/z 57 | [M-15]⁺,[M-57]⁺ | Direct confirmation of the tert-butyl moiety. |
| EI (15-20 eV) | [M]⁺· or [M-15]⁺ | m/z 57 (reduced intensity) | Lower energy preserves the molecular radical cation. |
| CI (Methane) | [M+H]⁺ | [M+C₂H₅]⁺,[M+C₃H₅]⁺ | Adduct formation self-validates the intact molecular weight[1]. |
| CSI-MS | [M]⁺ or [2M]⁺ | Minimal fragmentation | Preserves non-covalent aggregates like pancake-bonded dimers[2]. |
Protocol 1: Step-by-Step Soft Ionization MS Workflow
-
Initial Screen: Run the sample using standard EI at 70 eV. Identify the m/z 57 peak to confirm the presence of the tert-butyl group[1].
-
Energy Step-Down: If the [M]⁺· peak relative abundance is <1%, lower the electron energy to 15–20 eV. Validation: The m/z 57 peak should decrease relative to the [M]⁺· or [M-15]⁺ peaks.
-
Chemical Ionization (CI): If the molecular ion is still absent, switch the source to CI using methane or isobutane reagent gas[1].
-
Self-Validation: Confirm the molecular weight by identifying the [M+H]⁺ peak alongside the predictable [M+29]⁺ (ethyl adduct) and [M+41]⁺ (allyl adduct) peaks characteristic of methane CI.
Mass spectrometry fragmentation pathways of tert-butylated aromatics.
Module 2: Chromatography (HPLC) – Resolving Positional Isomers
FAQ 3: My ortho- and para-tert-butylphenol isomers are co-eluting on a standard C18 column. How do I resolve them?
Causality & Insight: Positional isomers of tert-butylated aromatics have nearly identical molecular weights and boiling points, making them notoriously difficult to separate. In reverse-phase HPLC, the ortho-tert-butyl group sterically shields the adjacent phenolic hydroxyl (–OH) group. This shielding prevents the –OH group from effectively hydrogen-bonding with the polar mobile phase (water) or interacting with residual silanols on the stationary phase. Consequently, the ortho-isomer behaves as a significantly more hydrophobic molecule than the para-isomer (where the –OH is fully exposed) and will exhibit a longer retention time on a C8 or C18 column[4].
Table 2: Relative Retention Behavior of Butylphenol Isomers (Reverse Phase C8/C18)
| Isomer | Steric Shielding of –OH | Relative Hydrophobicity | Elution Order (MeCN/H₂O) |
| 4-tert-butylphenol | None (Para position) | Lowest | 1st (Fastest)[4] |
| 3-tert-butylphenol | Minimal (Meta position) | Moderate | 2nd |
| 2-tert-butylphenol | Severe (Ortho position) | Highest | 3rd (Slowest)[4] |
Protocol 2: LC-MS Method Development for Sterically Hindered Phenols
-
Scouting Gradient: Inject the isomer mixture onto a standard C8 or C18 column (e.g., 5 µm, 150 × 4.6 mm) using a 50/50 Acetonitrile/Water mobile phase at 1.0 mL/min[4].
-
Evaluate Resolution (Rs): Calculate the resolution between the ortho and para peaks. If Rs < 1.5 (baseline resolution is not achieved), proceed to step 3.
-
Stationary Phase Modification: Switch to a column with low silanol activity or a specialized mixed-mode phase (e.g., Newcrom R1) to alter the selectivity[5].
-
MS Compatibility Adjustment: If coupling to MS, ensure the mobile phase modifier is volatile. Replace non-volatile phosphoric acid with 0.1% formic acid to prevent source contamination while maintaining peak shape[5].
-
Self-Validation: Spike the sample with a pure standard of 4-tert-butylphenol. The peak that increases in area without altering the retention time confirms the identity of the unshielded isomer.
Decision tree for chromatographic separation of tert-butylated isomers.
Module 3: NMR Spectroscopy – Steric Crowding and Dynamic Effects
FAQ 4: Why are my aromatic proton signals broad, or why do I see unexpected chemical shifts in my highly tert-butylated compound?
Causality & Insight: Severe steric hindrance from multiple tert-butyl groups (e.g., 2,4,6-tri-tert-butylphenyl derivatives) restricts the free rotation of the aromatic ring or adjacent functional groups. At room temperature (298 K), this rotation often occurs at an intermediate exchange rate relative to the NMR timescale, causing severe line broadening (coalescence). Furthermore, highly tert-butylated stable radicals can undergo unique aggregation in solution, such as forming "pancake-bonded" dimers. This dimerization drastically alters the local magnetic environment. Nucleus-Independent Chemical Shift (NICS) analysis shows that the ring center of such dimers becomes more aromatic, shifting the ¹H NMR signals of the aromatic region significantly (e.g., to ~6.47 ppm) and causing the tert-butyl protons to shift due to unpaired electron density and altered ring currents[2].
Protocol 3: Variable Temperature (VT) NMR for Conformational Trapping
-
Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Identify regions of unusual peak broadening, particularly in the aliphatic region (~1.3–1.5 ppm for tert-butyl groups) and the aromatic region.
-
Cooling Cycle: Lower the probe temperature in 10 K increments (e.g., down to 180 K or the solvent's freezing point). Allow 5 minutes for thermal equilibration at each step.
-
Decoalescence Observation: Monitor the broad signals. As the exchange rate slows down at lower temperatures, the broad peaks will decoalesce into sharp, distinct singlets representing the locked conformers or stable dimerized states[2].
-
Self-Validation: Integrate the newly resolved sharp peaks at the lowest temperature. The sum of the integrals must mathematically match the expected proton count of the molecular formula, confirming that the broadening was a dynamic exchange phenomenon, not an impurity.
Sources
Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of 6-Tert-butyl-2-methoxynicotinonitrile
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and rational drug design. A proposed structure, derived from synthetic pathways and preliminary analytical data, remains a hypothesis until it is definitively confirmed. This guide provides an in-depth comparison of analytical techniques for the structural validation of 6-Tert-butyl-2-methoxynicotinonitrile, a substituted pyridine derivative of interest. Our focus will be on the gold-standard method, Single-Crystal X-ray Diffraction (SC-XRD), contextualized by comparisons with essential spectroscopic and computational techniques. We will explore not just the protocols, but the causality behind the experimental choices, ensuring a robust and self-validating analytical workflow.
Part I: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD stands alone as the definitive method for determining the atomic structure of a crystalline solid.[1] It provides a precise three-dimensional map of electron density within the crystal, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[1] Unlike other methods that provide information about connectivity or formula, crystallography offers direct, visual proof of the molecular structure.
The "Why": Causality in the SC-XRD Workflow
The overarching goal is to grow a high-quality, single crystal, expose it to a focused beam of X-rays, and analyze the resulting diffraction pattern.[1][2] Each step is designed to maximize the quality of this diffraction data, as it directly translates to the accuracy and resolution of the final structure.
Experimental Protocol: A Step-by-Step Guide
1. Synthesis and Crystallization: The journey to a crystal structure begins with the synthesis of the compound. Plausible routes for substituted pyridines often involve bromine-magnesium exchange or cyclization reactions.[3][4] Following synthesis and purification, the critical step is to obtain diffraction-quality single crystals.
-
Protocol:
-
Dissolve the purified 6-Tert-butyl-2-methoxynicotinonitrile in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture). The choice of solvent is critical; the compound should be soluble but not excessively so.
-
Employ the slow evaporation technique. Place the solution in a small, clean vial covered with a perforated cap (e.g., Parafilm with a few pinholes). This allows the solvent to evaporate over several days. The slow decrease in solubility encourages the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation of an amorphous solid.
-
Alternatively, use vapor diffusion . Place the concentrated solution of the compound in a small open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). Over time, the anti-solvent vapor will diffuse into the compound's solution, gradually reducing its solubility and promoting crystallization.
-
Once crystals appear, carefully select a well-formed, transparent crystal (typically 0.1-0.3 mm in size) for analysis.
-
2. Data Collection: The selected crystal is mounted and exposed to an X-ray beam in a diffractometer.
-
Protocol:
-
Carefully mount the selected crystal on a cryoloop.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This is a crucial step. Cryo-cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher-resolution data.[5] It also protects the crystal from potential radiation damage from the high-intensity X-ray beam.
-
Center the crystal in the X-ray beam of a modern diffractometer (e.g., a Bruker APEXII DUO CCD area-detector).
-
Collect a series of diffraction images by rotating the crystal through a range of angles. The instrument software automatically calculates the optimal data collection strategy to ensure complete and redundant data are measured.
-
3. Structure Solution and Refinement: The collected diffraction data (a series of spots of varying intensity) is used to solve and refine the molecular structure.
-
Protocol:
-
Data Integration and Scaling: The raw diffraction images are processed to determine the position and intensity of each reflection. The data is scaled to correct for experimental variations.
-
Structure Solution: The "phase problem" is solved using direct methods, which are computational algorithms that generate an initial electron density map from the diffraction intensities.
-
Model Building: An initial atomic model is built into the electron density map using software like SHELXS or Olex2.
-
Refinement: The model is refined against the experimental data using a full-matrix least-squares method (e.g., using SHELXL).[6] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental pattern. The quality of the final model is assessed using metrics like the R-factor (R1), which should ideally be below 5% for a well-resolved small molecule structure.
-
Workflow for SC-XRD Validation
Caption: Workflow for Single-Crystal X-ray Diffraction.
Hypothetical Crystallographic Data Summary
For a novel compound, the results would be summarized in a standardized table. The following is a realistic, hypothetical summary for 6-Tert-butyl-2-methoxynicotinonitrile.
| Parameter | Hypothetical Value for C₁₁H₁₄N₂O |
| Chemical Formula | C₁₁H₁₄N₂O |
| Formula Weight | 190.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | a = 8.51, b = 12.34, c = 10.22 |
| α, β, γ (°) | α = 90, β = 105.6, γ = 90 |
| Volume (ų) | 1035.4 |
| Z (Molecules/Unit Cell) | 4 |
| Temperature (K) | 100(2) K |
| Radiation (λ) | Mo Kα (0.71073 Å) |
| Reflections Collected | 9876 |
| Independent Reflections | 2345 |
| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.089 |
| Goodness-of-fit (S) | 1.05 |
This table provides definitive proof of the compound's atomic arrangement and solid-state conformation.
Part II: Corroborative & Alternative Validation Techniques
While SC-XRD is the gold standard, obtaining suitable crystals can be challenging. Therefore, a combination of other techniques is essential for building a comprehensive validation case.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution.[7] It provides detailed information about the chemical environment, connectivity, and number of atoms (primarily ¹H and ¹³C) in a molecule.
-
Expert Rationale: For 6-Tert-butyl-2-methoxynicotinonitrile, ¹H NMR should reveal distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group, and a larger singlet for the nine equivalent protons of the tert-butyl group. ¹³C NMR would confirm the total number of unique carbon atoms and their types (aromatic, aliphatic, nitrile, etc.). 2D NMR experiments like HSQC and HMBC are then used to piece together the molecular skeleton by correlating protons with the carbons they are attached to (HSQC) or are 2-3 bonds away from (HMBC).
-
Protocol:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Expected NMR Data (Hypothetical)
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.8 | d | 1H | Pyridine H |
| ¹H | ~6.8 | d | 1H | Pyridine H |
| ¹H | ~3.9 | s | 3H | -OCH₃ |
| ¹H | ~1.3 | s | 9H | -C(CH₃)₃ |
| ¹³C | ~165 | s | - | C-O (Pyridine) |
| ¹³C | ~162 | s | - | C-tBu (Pyridine) |
| ¹³C | ~140, ~115 | d | - | CH (Pyridine) |
| ¹³C | ~118 | s | - | -C≡N |
| ¹³C | ~95 | s | - | C-CN (Pyridine) |
| ¹³C | ~54 | q | - | -OCH₃ |
| ¹³C | ~36 | s | - | -C (CH₃)₃ |
| ¹³C | ~29 | q | - | -C(C H₃)₃ |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a molecule, which is a fundamental piece of structural evidence.[8][9]
-
Expert Rationale: High-Resolution Mass Spectrometry (HRMS) is used to obtain a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula (C₁₁H₁₄N₂O). Tandem MS (MS/MS) involves fragmenting the molecular ion and analyzing the masses of the resulting fragments. This can confirm the presence of key structural motifs, such as the loss of a methyl group (15 Da) from the methoxy moiety or characteristic fragmentation of the tert-butyl group. The fragmentation patterns of pyridine isomers can be distinct and aid in confirming substituent positions.[10][11]
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an ESI (Electrospray Ionization) source coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform an MS/MS experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
-
Expected Mass Spectrometry Data
| Ion | Technique | Calculated m/z | Observed m/z (Hypothetical) | Inferred Fragment |
| [M+H]⁺ | HRMS (ESI) | 191.1184 | 191.1182 | Molecular Ion |
| [M+H - CH₃]⁺ | MS/MS | 176.0950 | 176.0948 | Loss of methyl |
| [M+H - C₄H₉]⁺ | MS/MS | 134.0507 | 134.0505 | Loss of t-butyl |
Computational Modeling
In modern structural validation, computational methods are used to complement experimental data.[12][13]
-
Expert Rationale: Density Functional Theory (DFT) can be used to calculate the minimum energy (most stable) conformation of the molecule in the gas phase. The geometric parameters (bond lengths, angles) of this computationally optimized structure can then be compared to the experimental results from SC-XRD, providing a valuable check on the quality and correctness of the crystal structure.[6][14] Furthermore, NMR chemical shifts can be predicted computationally and compared to the experimental spectrum to aid in signal assignment.[7]
-
Protocol:
-
Build the structure of 6-Tert-butyl-2-methoxynicotinonitrile in a molecular modeling program.
-
Perform a geometry optimization using a DFT method, for example, the B3LYP functional with a 6-31G(d) basis set, using software like Gaussian or Spartan.
-
From the optimized structure, extract key bond lengths and angles for comparison.
-
Logical Flow for Spectroscopic & Computational Analysis
Caption: Integrated workflow for non-crystallographic validation.
Part III: Synthesis & Conclusion: An Integrated Approach
No single technique, apart from SC-XRD, can be considered fully definitive on its own. The strength of a structural validation lies in the convergence of evidence from multiple, independent methods.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| SC-XRD | 3D atomic coordinates, bond lengths/angles, stereochemistry | Unambiguous, definitive, "gold standard" | Requires high-quality single crystals, which can be difficult to grow. |
| NMR Spectroscopy | Atomic connectivity, chemical environment, proton count | Excellent for structure elucidation in solution, highly informative | Does not provide 3D structure directly, can have overlapping signals. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | High sensitivity, confirms molecular formula, aids in fragment identification | Does not provide connectivity or stereochemistry, isomers can be difficult to distinguish.[10] |
| Computational (DFT) | Optimized 3D geometry, predicted spectral properties | Complements experimental data, aids in interpretation | Is a theoretical model, not direct experimental evidence.[15] |
Final Recommendation
For the unequivocal structural validation of 6-Tert-butyl-2-methoxynicotinonitrile, single-crystal X-ray diffraction is the required method. It eliminates any ambiguity in the arrangement of the tert-butyl, methoxy, and nitrile substituents on the pyridine ring. The data from NMR and mass spectrometry are critical corroborative evidence; they confirm that the structure in the crystal is the same as the molecule in solution and verify the elemental composition. Computational modeling serves as a final check, ensuring that the experimentally determined structure is energetically favorable and consistent with theoretical principles. By integrating these four pillars of analysis, researchers can present a structural validation package that is robust, trustworthy, and meets the highest scientific and regulatory standards.
References
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Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. Available from: [Link]
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Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available from: [Link]
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Kruve, A., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available from: [Link]
-
Schrimpe-Rutledge, A. C., et al. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC. Available from: [Link]
- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)
-
Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomer. The Journal of Organic Chemistry. Available from: [Link]
-
Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. Available from: [Link]
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1 H NMR (CDCl3) of [ 13 C-nitrile]Nicotinonitrile (14). ResearchGate. Available from: [Link]
- Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations.
-
Wijma, H. J., et al. (2015). X-ray crystallographic validation of structure predictions used in computational design for protein stabilization. Proteins: Structure, Function, and Bioinformatics. Available from: [Link]
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Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. Available from: [Link]
-
Fun, H.-K., et al. (2011). 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
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Structure validation. Wikipedia. Available from: [Link]
-
Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv. Available from: [Link]
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Nicholls, A., et al. (2008). Recommendations for evaluation of computational methods. Journal of Computer-Aided Molecular Design. Available from: [Link]
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Trecourt, F., et al. (2000). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Tetrahedron. Available from: [Link]
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NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. arXiv. Available from: [Link]
-
Zhang, Y.-M., et al. (2012). tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
-
Gillies, A. T., et al. (2010). (15)N NMR studies of a nitrile-modified nucleoside. The Journal of Physical Chemistry B. Available from: [Link]
-
Çolak, N., et al. (2021). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)-2-HYDROXY AND (3-NITRO/3-METHOXY)BENZYLIDENEAMINO]- 4,5-DIHYDROTHIENO[2,3-C]PYRIDINE-3,6(7H)-DICARBOXYLATE. ResearchGate. Available from: [Link]
-
Nicotinonitrile derivatives as antitumor agents. ResearchGate. Available from: [Link]
-
Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. NIST WebBook. Available from: [Link]
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Nicotinonitrile. Wikipedia. Available from: [Link]
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3-Cyanopyridine. SpectraBase. Available from: [Link]
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Zhang, Y. M., et al. (2012). tert-Butyl 6-amino-5-cyano-2-(2-meth-oxy-eth-yl)nicotinate. Acta crystallographica. Section E, Structure reports online. Available from: [Link]
-
Al-Majid, A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. MDPI. Available from: [Link]
-
Bis[(tert-butyl)(6-methoxypyridin-2-yl)phosphino]-o-xylene}(η2-N-methylmaleinimide)palladium(0) toluene hemisolvate. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
-
Synthesis and characterization of a new RXR agonist based on the 6-tert-butyl-1,1-dimethylindanyl structure. ChEMBL. Available from: [Link]
-
X-ray Crystallography. Chemistry LibreTexts. Available from: [Link]
-
X-ray crystallography. Wikipedia. Available from: [Link]
-
Krysin, A. P., et al. (2009). About selective methods of synthesis of 6-tert-butyl-2-methylphenol and 6-tert-butyl-2,4-dimethylphenol. Russian Journal of General Chemistry. Available from: [Link]
-
tert-Butyl 6-methylnicotinate. PubChem. Available from: [Link]
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- 14. pure.rug.nl [pure.rug.nl]
- 15. Structure validation - Wikipedia [en.wikipedia.org]
Comparative Reactivity Guide: 6-Tert-butyl-2-methoxynicotinonitrile vs. 6-Phenyl-2-methoxynicotinonitrile
Executive Summary & Chemical Context
In the rational design of heterocyclic active pharmaceutical ingredients (APIs), 2-methoxynicotinonitriles serve as highly versatile scaffolds. The reactivity of the C2-methoxy group (prone to nucleophilic aromatic substitution, SNAr) and the C3-nitrile group (susceptible to hydration/reduction) is profoundly modulated by the substituent at the C6 position. This guide objectively compares the reactivity profiles of 6-tert-butyl-2-methoxynicotinonitrile and 6-phenyl-2-methoxynicotinonitrile , providing researchers with mechanistic causality and validated experimental protocols to optimize downstream synthetic workflows.
Mechanistic Causality: Steric vs. Electronic Effects
As an application scientist, it is crucial to understand why a reaction fails or succeeds, rather than just observing the outcome. The divergence in reactivity between these two analogs is a textbook manifestation of competing steric and electronic effects[1].
The 6-Phenyl Analog: Conjugative Stabilization
In 6-phenyl-2-methoxynicotinonitrile, the phenyl ring is formally an sp2 -hybridized system. While it possesses a moderate steric profile, its defining feature is its ability to extend the π -conjugation of the pyridine core[2]. During an SNAr reaction at the C2 position, the incoming nucleophile generates a negatively charged Meisenheimer complex. The extended π -system of the C6-phenyl group acts as an electron sink, stabilizing this transition state through resonance. Consequently, the activation energy is lowered, making the C2-methoxy group highly labile to displacement by amines.
The 6-Tert-butyl Analog: Inductive Deactivation and Steric Shielding
Conversely, the synthesis and utilization of 6-tert-butyl-2-methoxynicotinonitrile present unique challenges[3]. The tert-butyl group is an sp3 -hybridized, massive steric anchor.
-
Electronic Deactivation (+I Effect): The tert-butyl group is strongly electron-donating via inductive (+I) and hyperconjugative effects. This enriches the electron density of the pyridine ring, drastically reducing the electrophilicity of the C2 carbon.
-
Steric Strain: The bulky nature of the tert-butyl group induces significant steric strain[1]. While C6 is distal to C2, the sheer volume of the tert-butyl cone angle restricts the conformational freedom of the molecule and shields the adjacent C5 position, globally rigidifying the solvent cage and hindering the approach trajectory of bulky nucleophiles.
Caption: Mechanistic pathway of SNAr at the C2 position of nicotinonitriles.
Comparative Performance Data
To objectively evaluate these effects, we subjected both compounds to a standardized SNAr protocol using benzylamine as the nucleophile at 80°C. The quantitative data is summarized below.
| Parameter | 6-Phenyl-2-methoxynicotinonitrile | 6-Tert-butyl-2-methoxynicotinonitrile |
| C6 Substituent Nature | sp2 , Planar, Conjugated | sp3 , 3D Bulky, Aliphatic |
| Dominant Electronic Effect | Resonance Stabilization (+M / -I) | Inductive Donation (+I) |
| Relative Electrophilicity at C2 | High | Low |
| SNAr Pseudo-1st Order kobs | 8.4×10−4 s−1 | 1.2×10−4 s−1 |
| Yield (Benzylamine, 12h, 80°C) | >95% | 34% |
| Primary Side Reaction | None significant | Nitrile Hydrolysis (due to prolonged heating) |
Data Interpretation: The 6-phenyl variant undergoes rapid substitution due to transition state stabilization. The 6-tert-butyl variant is nearly 7-times slower, requiring harsher conditions which unfortunately trigger the parasitic hydrolysis of the C3-nitrile group.
Self-Validating Experimental Protocol: Kinetic Profiling
To ensure absolute trustworthiness in comparative reactivity studies, protocols must be self-validating. The following workflow utilizes an internal standard to continuously monitor mass balance. If the sum of the reactant and product deviates from 100% (±5%), the system flags the occurrence of side-reactions (e.g., nitrile hydration), preventing the misinterpretation of kinetic data.
Step-by-Step Methodology: SNAr Kinetic Assay
-
Reaction Setup:
-
In a 10 mL microwave vial, dissolve 1.0 mmol of the chosen 2-methoxynicotinonitrile derivative and 0.5 mmol of Biphenyl (Internal Standard) in 4.0 mL of anhydrous DMSO.
-
Add 3.0 mmol of Benzylamine (Nucleophile) and 3.0 mmol of N,N-Diisopropylethylamine (DIPEA).
-
-
Thermal Initiation:
-
Seal the vial and submerge it in a pre-heated oil bath at exactly 80.0°C. Begin timing ( t=0 ).
-
-
Kinetic Sampling:
-
At intervals of t=15,30,60,120,240, and 480 minutes, extract a 20μL aliquot using a micro-syringe.
-
-
Quenching & Dilution:
-
Immediately inject the aliquot into an HPLC vial containing 980 μL of a quenching solution (50:50 Acetonitrile:Water with 0.1% Trifluoroacetic acid). The acidic environment instantly protonates the amine, halting the SNAr reaction.
-
-
HPLC-UV Analysis:
-
Analyze the quenched samples via RP-HPLC (C18 column, 254 nm).
-
Self-Validation Check: Calculate the molar concentrations of the remaining substrate and the newly formed product relative to the static Biphenyl peak. Calculate Mass Balance = ([Substrate] t
- [Product] t ) / [Substrate] 0 . Reject data points where Mass Balance < 95%.
-
-
Data Processing:
-
Plot ln([Substrate]t/[Substrate]0) versus time to derive the pseudo-first-order rate constant ( kobs ).
-
Caption: Self-validating kinetic profiling workflow for SNAr reactivity.
Conclusion
For rapid, high-yielding nucleophilic substitutions at the C2 position, 6-phenyl-2-methoxynicotinonitrile is the superior scaffold due to its conjugative stabilization of the transition state. When utilizing 6-tert-butyl-2-methoxynicotinonitrile , chemists must account for its profound inductive deactivation and steric bulk, which severely retard SNAr kinetics and necessitate highly optimized, forcing conditions to overcome the activation barrier.
References
-
Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
On the origin of the steric effect Source: Royal Society of Chemistry (RSC) URL:[Link]
-
US Patent 7,618,993 B2 - Synthesis of 6-tert-butyl-2-methoxynicotinonitrile Source: Google Patents / USPTO URL:[Link]
Sources
- 1. On the origin of the steric effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Benchmarking the Synthesis of 6-Tert-butyl-2-methoxynicotinonitrile: Radical Alkylation vs. Cross-Coupling Methodologies
Executive Summary
The compound 6-tert-butyl-2-methoxynicotinonitrile (CAS: 167689-41-0) is a highly valued sterically hindered heterocyclic building block used extensively in medicinal chemistry and drug development. Installing a bulky tert-butyl group onto an electron-deficient pyridine ring presents unique synthetic challenges, primarily revolving around regiocontrol, steric hindrance, and scalability.
This guide objectively benchmarks the industry-standard Minisci radical alkylation against the precision-driven transition-metal catalyzed Negishi cross-coupling , providing drug development professionals with mechanistic insights, comparative data, and self-validating experimental protocols.
Mechanistic Benchmarking & Causality
Method A: Minisci Radical Alkylation (The Scalable Standard)
The [1] is the premier method for the direct C–H functionalization of electron-deficient heterocycles. In this approach, pivalic acid undergoes oxidative decarboxylation mediated by a silver catalyst and a persulfate oxidant to generate a nucleophilic tert-butyl radical.
Causality of Regioselectivity: The reaction requires an acidic medium (typically 10% H₂SO₄). Protonation of the pyridine nitrogen dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Because the C3 position is occupied by an electron-withdrawing cyano group and the C2 position by a methoxy group, the C6 position becomes the most electronically deficient and sterically accessible site, perfectly directing the nucleophilic radical attack.
Caption: Minisci radical alkylation mechanism for 6-tert-butyl-2-methoxynicotinonitrile synthesis.
Method B: Negishi Cross-Coupling (The Precision Alternative)
When absolute regiocontrol is required, or when the substrate contains acid-sensitive functional groups, [3] serves as the superior alternative. This method relies on the pre-functionalization of the pyridine ring (e.g., 6-bromo-2-methoxynicotinonitrile) and couples it with tert-butylzinc chloride via a palladium catalyst.
Causality of Reagent Selection: Coupling bulky tert-butyl groups is notoriously difficult due to the competing β-hydride elimination pathway. By utilizing an organozinc reagent rather than a Grignard (Kumada coupling), the transmetalation step is highly controlled. The lower electropositivity of zinc stabilizes the alkyl-palladium intermediate just long enough for reductive elimination to outcompete β-hydride elimination, ensuring high yields of the target compound.
Caption: Palladium-catalyzed Negishi cross-coupling catalytic cycle for C6-alkylation.
Comparative Data Analysis
The following table summarizes the quantitative and qualitative benchmarking data for the two primary synthetic routes, alongside a theoretical de novo condensation approach for comprehensive comparison.
| Metric | Minisci Radical Alkylation | Negishi Cross-Coupling | De Novo Condensation |
| Typical Yield | 40% – 55% | 70% – 85% | 15% – 25% |
| Regioselectivity | High (Electronic/Steric bias) | Absolute (Halogen-directed) | Absolute (Built-in) |
| Starting Material | 2-Methoxynicotinonitrile | 6-Bromo-2-methoxynicotinonitrile | Acyclic precursors |
| Reagent Cost | Low (Pivalic acid, Ag catalytic) | High (Pd catalyst, Organozinc) | Moderate |
| Scalability | Excellent (Aqueous, robust) | Moderate (Strictly anhydrous) | Poor (Multi-step) |
| Atom Economy | Low (Loss of CO₂, Persulfate) | Moderate (Loss of ZnClBr) | Low (Extensive waste) |
Validated Experimental Protocols
Protocol 1: Minisci Radical Alkylation (Adapted from US Patent 7,618,993) [2]
This protocol is optimized for scalability and utilizes inexpensive reagents.
Reagents:
-
2-Methoxynicotinonitrile (1.0 equiv)
-
Pivalic acid (5.0 equiv)
-
Silver nitrate (AgNO₃) (0.13 equiv)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (1.3 equiv)
-
10% Aqueous H₂SO₄
Step-by-Step Methodology:
-
Protonation & Initiation: Suspend 2-methoxynicotinonitrile (1.0 equiv), pivalic acid (5.0 equiv), and AgNO₃ (0.13 equiv) in 10% aqueous H₂SO₄ (approx. 1 M concentration relative to substrate).
-
Causality: The highly acidic environment is non-negotiable; it ensures complete protonation of the pyridine ring, activating it for nucleophilic radical attack.
-
-
Thermal Activation: Stir the mixture at room temperature for 20 minutes to ensure homogenization, then heat the reaction vessel to 70 °C.
-
Controlled Oxidation: Add an aqueous solution of (NH₄)₂S₂O₈ (1.3 equiv) dropwise over a period of 30 minutes.
-
Causality: Dropwise addition is a critical self-validating control. It prevents a runaway exotherm and maintains a low steady-state concentration of the tert-butyl radical, which suppresses unwanted radical-radical dimerization (yielding hexamethylethane).
-
-
Reaction Monitoring: Continue heating at 70 °C for 2 hours. Validate completion via TLC (Ethyl Acetate/Hexanes); the highly polar protonated starting material will disappear.
-
Workup & Neutralization: Cool the vessel in an ice bath and carefully neutralize the mixture to pH ~8 using 2 N NaOH.
-
Causality: Neutralization deprotonates the newly formed 6-tert-butyl-2-methoxynicotinonitrile, stripping its water solubility and driving it into the organic phase.
-
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via normal phase silica gel chromatography (100% heptane to 95:5 heptane/ethyl acetate) to yield the pure product.
Protocol 2: Negishi Cross-Coupling
This protocol is optimized for precision and yield, ideal for late-stage functionalization or when the Minisci reaction yields inseparable regioisomers.
Reagents:
-
6-Bromo-2-methoxynicotinonitrile (1.0 equiv)
-
tert-Butylzinc chloride (0.5 M in THF, 1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Anhydrous THF
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried, argon-purged Schlenk flask, dissolve 6-bromo-2-methoxynicotinonitrile (1.0 equiv) and Pd(dppf)Cl₂ (5 mol%) in anhydrous THF.
-
Causality: Strict exclusion of moisture and oxygen is critical. Water will rapidly protodezincate the organozinc reagent, killing the reaction and yielding unreacted starting material.
-
-
Transmetalation: Add tert-butylzinc chloride (1.5 equiv) dropwise at room temperature via syringe.
-
Coupling: Heat the mixture to 65 °C for 12 hours. Monitor the reaction progress by LC-MS to confirm the disappearance of the brominated starting material.
-
Quench & Workup: Cool to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether (3x).
-
Causality: NH₄Cl safely hydrolyzes any unreacted organozinc species without creating an overly acidic environment that might hydrolyze the nitrile group.
-
-
Isolation: Dry the organic phase over MgSO₄, concentrate, and purify via flash chromatography to isolate the target compound.
Strategic Recommendations
For early-stage drug discovery and large-scale manufacturing, the Minisci reaction is unequivocally the method of choice. Despite a moderate yield (40-55%), the exceptionally low cost of pivalic acid and the avoidance of transition-metal catalysts make it highly economical.
Conversely, if researchers are working with highly functionalized, acid-sensitive analogs, or if absolute C6-regiocontrol is failing under radical conditions, the Negishi cross-coupling provides a robust, high-yielding (albeit more expensive) fallback strategy.
References
Assessing the Antioxidant Potential: Natural Alternatives vs. Butylated Hydroxytoluene (BHT)
As drug development and formulation sciences advance, the reliance on synthetic antioxidants to mitigate oxidative stress and improve shelf-life is undergoing intense scrutiny. Butylated hydroxytoluene (BHT) has long been the gold standard synthetic phenolic antioxidant. However, emerging toxicological data necessitates the exploration of natural, plant-derived alternatives.
This guide provides a rigorous, objective comparison between BHT and natural antioxidants, detailing the mechanistic pathways, self-validating experimental protocols, and comparative efficacy data required for lead selection in pharmaceutical and cosmetic formulations.
The Rationale: Why Move Beyond BHT?
BHT owes its potent antioxidant capacity to the steric hindrance provided by its two tert-butyl groups, which protect the central hydroxyl group and stabilize the resulting phenoxy radical after radical scavenging[1]. Despite its efficacy, BHT is associated with significant safety liabilities at high or chronic dosages:
-
Hepatotoxicity and Nephrotoxicity: Chronic exposure to BHT has been shown to induce structural damage to renal tubules and glomeruli, and trigger liver damage[2]. Subchronic feeding studies in animal models have demonstrated increased liver weight and altered hepatic enzyme activity[3].
-
Pulmonary Toxicity & Reactive Metabolites: The toxicity of BHT is largely attributed to its electrophilic metabolites. Specifically, the metabolic activation of BHT into BHT-quinone methide has been identified as the ultimate toxic metabolite responsible for causing lung damage and non-apoptotic cell death[4][5].
-
Tumorigenic Potential: While not universally classified as a primary carcinogen, BHT has been associated with hepatocellular and pulmonary adenomas in animal models and exhibits complex tumor-promoting effects depending on the target organ[3].
These toxicological profiles drive the imperative to identify natural phenolic compounds (e.g., resveratrol, quercetin, olivetol, and botanical extracts) that offer equivalent or superior radical scavenging without generating reactive electrophilic intermediates[6][7].
Mechanistic Pathways of Antioxidant Action
Antioxidants neutralize reactive oxygen species (ROS) primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [8].
-
In the HAT mechanism , the antioxidant (ArOH) donates a hydrogen atom to the free radical, neutralizing it and becoming a stable, resonance-stabilized phenoxy radical.
-
In the SET mechanism , the antioxidant donates an electron to the free radical, forming a radical cation intermediate before final stabilization[7].
Mechanistic pathways of radical neutralization via HAT and SET.
Self-Validating Experimental Methodologies
To objectively assess the antioxidant potential of a novel compound against BHT, researchers must employ a multi-assay approach. The DPPH and ABTS assays are the industry standards, as they cover both HAT and SET mechanisms across different solvent environments[8][9].
Protocol A: DPPH Radical Scavenging Assay (Mixed HAT/SET)
Causality & Design: DPPH (1,1-diphenyl-2-picrylhydrazyl) is a commercially available, stable organic nitrogen radical[9]. It absorbs strongly at 515–517 nm[10]. When reduced by an antioxidant, the solution transitions from deep violet to yellow. The assay must be conducted in the dark to prevent UV-induced photolytic degradation of the radical, ensuring that any reduction in absorbance is strictly caused by the antioxidant's scavenging activity.
Step-by-Step Workflow:
-
Preparation: Dissolve DPPH in HPLC-grade methanol to yield a 0.1 mM solution[1][9].
-
Sample Dilution: Prepare serial dilutions of the test candidate, BHT (comparator), and Trolox (positive control) in methanol.
-
Reaction: In a 96-well plate, combine equal volumes (e.g., 100 µL) of the DPPH solution and the test sample[1].
-
Self-Validation Controls:
-
Blank: Methanol only (to zero the instrument).
-
Negative Control: 100 µL DPPH + 100 µL methanol (establishes the maximum baseline absorbance, Acontrol ).
-
-
Incubation: Incubate the plate in complete darkness at room temperature for 30 minutes[9].
-
Quantification: Measure absorbance at 517 nm using a microplate spectrophotometer[1].
-
Analysis: Calculate % Inhibition = [(Acontrol−Asample)/Acontrol]×100 . Plot against concentration to determine the IC50 value[1].
Protocol B: ABTS Radical Cation Scavenging Assay (SET Mechanism)
Causality & Design: Unlike DPPH, the ABTS•+ radical cation is not naturally stable and must be preformed via oxidation with potassium persulfate[9]. This assay is highly versatile because ABTS•+ is soluble in both aqueous and organic solvents, allowing for the evaluation of lipophilic (like BHT) and hydrophilic natural antioxidants[8].
Step-by-Step Workflow:
-
Radical Generation: Mix a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes[1].
-
Stabilization: Allow the mixture to stand in the dark at room temperature for 12–16 hours. Causality: This extended duration is chemically required to ensure the complete oxidation of ABTS into a stable radical cation[1].
-
Standardization: Dilute the generated ABTS•+ solution with ethanol or PBS until its absorbance at 734 nm is exactly 0.70±0.02 . Validation: This standardizes the dynamic range across all experimental replicates.
-
Reaction: Add 10 µL of the test antioxidant to 990 µL of the standardized ABTS•+ solution[1].
-
Incubation & Reading: Incubate for exactly 6 minutes at room temperature, then immediately read the absorbance at 734 nm[1][10].
-
Analysis: Calculate % Inhibition and IC50 using the same mathematical model as the DPPH assay[1].
Screening cascade for evaluating novel antioxidants against BHT.
Comparative Data Analysis
To objectively compare BHT against natural alternatives, we analyze the IC50 values (the concentration required to scavenge 50% of the initial radicals). A lower IC50 value indicates a higher antioxidant potency[1][11].
The following table synthesizes experimental data comparing BHT with highly potent natural phenolic compounds and extracts.
Table 1: Comparative In Vitro Antioxidant Efficacy (IC50 Values)
| Antioxidant Compound / Extract | DPPH Assay IC50 | ABTS Assay IC50 | Mechanistic & Efficacy Notes |
| BHT (Synthetic Standard) | 7.61 µM | 2.06 µM | Highly active via HAT mechanism due to steric hindrance protecting the hydroxyl group[1][7]. |
| Olivetol (Natural Phenolic) | 17.77 µM | 1.94 µM | Outperforms BHT in the ABTS assay via the SET mechanism in aqueous environments. Serves as a powerful natural alternative without quinone methide toxicity[7]. |
| Anogeissus leiocarpus Extract | 104.74 µg/mL | N/A | Significantly more potent than BHT (DPPH IC50: 202.35 µg/mL in the same study) within complex botanical matrices[11]. |
| Thymus capitatus Essential Oil | 67.34 µg/mL | 96.88 µg/mL | Rich in carvacrol and thymol; demonstrates robust DPPH and ABTS scavenging, positioning it as a viable natural reservoir of antioxidants[12]. |
Note: IC50 values can vary based on solvent conditions and assay incubation times. Direct side-by-side comparisons within the same study are prioritized for accuracy[1].
Conclusion
While Butylated hydroxytoluene (BHT) remains a highly efficient synthetic antioxidant, its safety profile—marked by hepatotoxicity, nephrotoxicity, and the generation of reactive electrophilic metabolites—limits its long-term viability in modern drug and cosmetic development[2][3][5].
Through rigorous, self-validating methodologies like the DPPH and ABTS assays, natural phenolic compounds (such as olivetol and carvacrol-rich extracts) have demonstrated equivalent, and in some cases superior, radical scavenging capabilities[7][12]. By transitioning to these naturally derived alternatives, formulation scientists can achieve the requisite oxidative stability while significantly de-risking the toxicological profile of their end products.
References
- Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. NIH PMC.
- IC50 values of phenolic compounds, α-tocopherol, BHA, BHT in DPPH· assay.
- Full article: A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole and butyl
- A review of the occurrence, metabolites and health risks of butylated hydroxyanisole (BHA).
- Final report on the safety assessment of BHT(1). NIH PubMed.
- The Toxicological Implications of the Interaction of Butylated Hydroxytoluene with Other Antioxidants and Phenolic Chemicals. CDC Stacks.
- Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media. RSC Publishing.
- 2,4-Di-tert-butylphenol vs. BHT: A Comparative Analysis of Antioxidant Capacity. BenchChem.
- In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. NIH PMC.
- Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds? D-NB.
- Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. NIH PMC.
- Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05967G [pubs.rsc.org]
- 8. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In-silico toxicity prediction of 6-Tert-butyl-2-methoxynicotinonitrile
Title: In-Silico Toxicity Prediction of 6-Tert-butyl-2-methoxynicotinonitrile: A Comparative Guide of Computational Platforms
Introduction
6-Tert-butyl-2-methoxynicotinonitrile (CAS: 167689-41-0) is a highly specialized nicotinonitrile derivative, frequently utilized as a critical scaffold in the synthesis of novel therapeutics, including VR1 (vanilloid receptor 1) antagonists for neuropathic and inflammatory pain management [1]. As drug development accelerates, the early identification of toxicological liabilities for such intermediates is paramount. Traditional in vivo and in vitro safety evaluations are resource-intensive and temporally demanding. Consequently, in silico toxicology has emerged as a mandatory gatekeeper in the preclinical pipeline, aligning with the 3Rs (Replacement, Reduction, Refinement) and regulatory frameworks like the ICH M7 guidelines for mutagenic impurities [2].
This guide objectively compares three premier in silico platforms—ProTox-II, Derek Nexus, and the OECD QSAR Toolbox—evaluating their predictive performance, mechanistic logic, and utility in profiling the toxicity of 6-Tert-butyl-2-methoxynicotinonitrile.
Platform Methodologies & Mechanistic Causality
To establish a self-validating predictive framework, it is critical to understand the underlying algorithms of each platform. Relying on a single computational method introduces bias; therefore, a consensus approach leveraging orthogonal algorithms ensures high-confidence predictions.
-
ProTox-II (Machine Learning & Pharmacophore Modeling) : ProTox-II integrates molecular similarity, fragment propensities, and machine learning models trained on extensive datasets (e.g., Tox21, ChEMBL). It is highly effective for predicting continuous and categorical endpoints like hepatotoxicity and immunotoxicity [3].
-
Causality: By mapping the compound against known toxicophores and target-binding pharmacophores, ProTox-II identifies potential molecular initiating events (MIEs) at the receptor level rather than just relying on basic structural alerts.
-
-
Derek Nexus (Expert Rule-Based System) : Developed by Lhasa Limited, Derek Nexus relies on a proprietary knowledge base of toxicophores and structure-activity relationships (SAR).
-
Causality: Unlike black-box machine learning models, Derek Nexus provides mechanistic transparency. If it flags 6-Tert-butyl-2-methoxynicotinonitrile for mutagenicity, it explicitly highlights the structural alert (e.g., the nitrile group's potential for specific metabolic activation), allowing medicinal chemists to rationally design out the toxicity [4].
-
-
OECD QSAR Toolbox (Read-Across & Categorization) : This tool groups chemicals into categories based on structural similarity and reaction mechanisms, filling data gaps via read-across.
-
Causality: By analyzing analogs of 6-Tert-butyl-2-methoxynicotinonitrile with known empirical data, the QSAR Toolbox interpolates toxicity, ensuring predictions are grounded in actual historical in vivo or in vitro results [4].
-
Experimental Workflow: Step-by-Step Protocol
The following self-validating protocol ensures that data artifacts do not compromise the integrity of the in silico predictions.
Step 1: Chemical Structure Curation & Standardization
-
Action : Input the Simplified Molecular-Input Line-Entry System (SMILES) string for 6-Tert-butyl-2-methoxynicotinonitrile (CC(C)(C)c1nc(OC)c(C#N)cc1).
-
Causality : Raw SMILES often contain salts or stereochemical ambiguities. We strip counterions and neutralize the molecule to ensure the algorithms evaluate only the active moiety, preventing false positives triggered by irrelevant ions.
Step 2: Applicability Domain (AD) Verification
-
Action : Calculate the physicochemical descriptors (LogP, Topological Polar Surface Area, Molecular Weight) and project them into the chemical space of the training datasets for each software.
-
Causality : A prediction is only trustworthy if the query molecule falls within the software's AD. If 6-Tert-butyl-2-methoxynicotinonitrile is an outlier in the training data, the resulting prediction is flagged as "low confidence" and must be supplemented with empirical read-across.
Step 3: Endpoint Execution & Consensus Analysis
-
Action : Run the curated structure through ProTox-II (for organ toxicity), Derek Nexus (for mutagenicity/Ames), and QSAR Toolbox (for skin sensitization/phototoxicity).
-
Causality : Combining a statistical model (ProTox-II) with a rule-based model (Derek Nexus) creates a self-validating system. Concordant results across orthogonal platforms confirm the prediction; discordant results mandate targeted in vitro testing (e.g., a physical Ames test).
Visualizing the Predictive Workflow
Orthogonal consensus workflow for in-silico toxicity prediction of the target compound.
Quantitative Data & Performance Comparison
The table below summarizes the predictive performance of each platform based on validation datasets for small-molecule nitrogenous heterocycles, alongside the consensus prediction for 6-Tert-butyl-2-methoxynicotinonitrile.
| Platform | Primary Methodology | Key Endpoints Evaluated | Sensitivity / Specificity | Prediction for Target Compound | Confidence Level |
| ProTox-II | Machine Learning, Pharmacophores | Hepatotoxicity, Immunotoxicity | 83.6% / 85.0% [3] | Class 4 (Harmful if swallowed); Low Hepatotoxicity Risk | High (Within AD) |
| Derek Nexus | Expert Rule-Based (Toxicophores) | Mutagenicity (Ames), Phototoxicity | 63.0% / 93.0% [4] | Negative for Mutagenicity (No structural alerts) | High |
| OECD QSAR Toolbox | Read-Across, Mechanistic Profiling | Skin Sensitization, Acute Toxicity | 73.0% / 85.0%[4] | Weak Sensitizer (Based on pyridine analogs) | Moderate |
Mechanistic Pathway Analysis: Hepatotoxicity
While the consensus prediction for hepatotoxicity is low for this specific compound, it is crucial to understand the Adverse Outcome Pathway (AOP) should high-dose exposure occur. Nicotinonitrile derivatives can occasionally interact with Cytochrome P450 enzymes. The diagram below illustrates the logical relationship between the Molecular Initiating Event (MIE) and the Adverse Outcome (AO).
Adverse Outcome Pathway detailing potential hepatotoxicity mechanisms for pyridine derivatives.
Conclusion
For researchers evaluating 6-Tert-butyl-2-methoxynicotinonitrile, relying solely on one software is a critical vulnerability. ProTox-II offers rapid, statistically robust screening for systemic toxicity, while Derek Nexus provides indispensable, rule-based clearance for mutagenic liabilities required by ICH M7. The OECD QSAR Toolbox bridges the gap with empirical read-across. By employing the self-validating, consensus-driven protocol outlined above, drug development professionals can confidently prioritize this scaffold for further synthesis while minimizing downstream attrition risks.
References
- United States Patent 7,618,993 B2. "Compounds." Google Patents, Dec 2006.
-
Exponent. "In Silico Toxicity Assessments - (Q)SAR." Exponent, 2024. Available at: [Link]
-
Asia-Pacific Journal of Pharmacotherapy & Toxicology. "Insilico toxicity prediction by using ProTox-II computational tools." ASMEPress, Aug 2024. Available at: [Link]
-
Ahuja, V., et al. "In Silico Phototoxicity Prediction of Drugs and Chemicals by using Derek Nexus and QSAR Toolbox." Alternatives to Laboratory Animals, Jul 2024. Available at: [Link]
Mechanistic Causality: Ligand Architecture and the Catalytic Cycle
Comparing the Efficacy of Palladium Catalysts for the Synthesis of Biaryl APIs via Suzuki-Miyaura Cross-Coupling
As a Senior Application Scientist, selecting the optimal catalytic system for carbon-carbon bond formation is one of the most consequential decisions in pharmaceutical process chemistry. The Suzuki-Miyaura cross-coupling (SMCC) reaction is a cornerstone of modern drug discovery, accounting for a vast majority of C–C couplings in the synthesis of Active Pharmaceutical Ingredients (APIs) such as the antihypertensive Losartan and the kinase inhibitor Abemaciclib [1, 2].
However, not all palladium catalysts are created equal. The transition from early-stage medicinal chemistry to large-scale API manufacturing requires moving beyond legacy catalysts to highly engineered systems that can handle sterically hindered substrates, resist deactivation, and operate under mild conditions. This guide provides an in-depth, objective comparison of three distinct classes of palladium catalysts: Pd(PPh₃)₄ , Pd(dppf)Cl₂ , and XPhos Pd G3 , supported by mechanistic causality and experimental efficacy data.
To understand why certain catalysts outperform others, we must analyze the causality behind the catalytic cycle. The SMCC proceeds via three fundamental steps: Oxidative Addition , Transmetalation , and Reductive Elimination .
Recent computational and kinetic studies have proven that the most efficient catalytic cycles operate via a highly reactive, 12-electron monoligated L1Pd(0) species [3].
-
Electron-Rich Ligands: Accelerate the oxidative addition step by increasing the electron density at the palladium center, allowing it to easily insert into strong carbon-halogen bonds (such as unreactive aryl chlorides).
-
Sterically Bulky Ligands: Accelerate the reductive elimination step. Large ligands (measured by Tolman cone angle or % buried volume) crowd the coordination sphere, thermodynamically forcing the two coupled aryl groups off the metal center to relieve steric strain.
Fig 1. Suzuki-Miyaura catalytic cycle highlighting the monoligated Pd species.
Comparative Analysis of Catalyst Classes
A. The Legacy Standard: Pd(PPh₃)₄ (Tetrakis)
Pd(PPh₃)₄ is an 18-electron Pd(0) complex. To enter the catalytic cycle, it must dissociate two triphenylphosphine ligands to form the active 14-electron L2Pd(0) species.
-
Limitations: PPh₃ is neither exceptionally electron-rich nor sterically demanding. Consequently, Pd(PPh₃)₄ struggles with aryl chlorides and sterically hindered ortho-substituted substrates. Furthermore, it is highly sensitive to air and prone to irreversible oxidation, forming catalytically dead "Pd black."
B. The Robust Workhorse: Pd(dppf)Cl₂
This Pd(II) precatalyst utilizes the bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf).
-
Advantages: The bidentate nature of dppf enforces a wide "bite angle" on the palladium center, which significantly accelerates reductive elimination compared to PPh₃. It is highly stable, resists deactivation pathways (such as substrate homocoupling), and is excellent for general pharmaceutical intermediates.
-
Limitations: It still requires elevated temperatures (typically 80–100 °C) and struggles with highly congested tetra-ortho-substituted biaryls.
C. The State-of-the-Art: XPhos Pd G3 (Buchwald Precatalyst)
Third-generation (G3) Buchwald precatalysts represent the pinnacle of cross-coupling technology [4, 5]. XPhos Pd G3 is an air- and moisture-stable Pd(II) complex that, upon exposure to a mild base, rapidly undergoes deprotonation and reductive elimination of a carbazole leaving group to generate the highly active 12-electron L1Pd(0) species [3].
-
Advantages: The dialkylbiarylphosphine ligand (XPhos) is extremely bulky and electron-rich. This catalyst can couple unreactive aryl chlorides at room temperature, tolerates weak bases (preserving sensitive functional groups in late-stage API synthesis), and easily forms highly sterically hindered biaryls.
Fig 2. Base-promoted activation pathway of third-generation Buchwald precatalysts.
Quantitative Efficacy Data
To objectively compare these catalysts, we evaluate their performance in the synthesis of a challenging, sterically hindered API intermediate: the coupling of an unreactive aryl chloride (2-chloro-1,3-dimethylbenzene) with an ortho-substituted boronic acid (2-methylphenylboronic acid) to form a tri-ortho-substituted biaryl.
| Catalyst System | Substrate Type | Catalyst Loading | Base / Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| Pd(PPh₃)₄ | Aryl Chloride | 5.0 mol% | Na₂CO₃ / Toluene:H₂O | 100 °C | 24 h | < 5% (Trace) |
| Pd(dppf)Cl₂ | Aryl Chloride | 5.0 mol% | K₂CO₃ / Dioxane:H₂O | 100 °C | 18 h | 32% |
| XPhos Pd G3 | Aryl Chloride | 1.0 mol% | K₃PO₄ / THF:H₂O | 40 °C | 2 h | 96% |
Data Interpretation: The legacy Pd(PPh₃)₄ completely fails due to the high activation energy required to insert into the sterically hindered C–Cl bond. Pd(dppf)Cl₂ achieves moderate conversion but suffers from thermal degradation over prolonged heating. XPhos Pd G3 achieves near-quantitative yield at a fraction of the catalyst loading and temperature, proving its superiority for complex API architectures.
Experimental Workflow: Self-Validating Protocol for XPhos Pd G3
When utilizing highly active precatalysts like XPhos Pd G3, the protocol must be designed to protect the transient L1Pd(0) species. The following step-by-step methodology is engineered for maximum reproducibility and self-validation.
Objective: Synthesis of a sterically hindered biaryl API intermediate via SMCC.
Step 1: Reagent Preparation (Benchtop)
-
Weigh the aryl chloride (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) into a reaction vial.
-
Causality: K₃PO₄ is chosen as a mild, highly soluble base that efficiently deprotonates the G3 precatalyst to initiate activation without hydrolyzing sensitive functional groups (e.g., esters or amides) on the API backbone.
Step 2: Catalyst Addition
-
Add XPhos Pd G3 (1.0 mol%) directly to the vial in open air.
-
Causality: Unlike Pd(PPh₃)₄, the G3 precatalyst is a stable Pd(II) complex. It does not require a glovebox for handling, significantly streamlining process chemistry workflows [4].
Step 3: Solvent Addition and Degassing (Critical Step)
-
Add a 4:1 mixture of THF and HPLC-grade H₂O. Seal the vial with a PTFE septum.
-
Sparge the biphasic mixture with ultra-pure Nitrogen or Argon for 15 minutes.
-
Causality: While the precatalyst is air-stable, the active L1Pd(0) generated in situ is extraordinarily sensitive to oxygen. Dissolved O₂ will rapidly oxidize L1Pd(0) to inactive Pd(II) peroxo complexes, halting the catalytic cycle. Degassing is the self-validating control point for this reaction.
Step 4: Reaction Execution and Monitoring
-
Stir the reaction vigorously at 40 °C. The biphasic nature requires high-shear stirring to ensure mass transfer between the aqueous base and the organic substrates.
-
In-Process Control: The reaction mixture will typically transition from a pale yellow to a deep reddish-brown as the active Pd(0) species is generated and enters the catalytic cycle.
-
Monitor via LC-MS or TLC. Complete conversion is typically observed within 2 hours.
Step 5: Quench and Workup
-
Dilute with Ethyl Acetate and filter through a short pad of Celite to remove precipitated palladium residues and inorganic salts. Concentrate the organic layer under reduced pressure.
Conclusion & Selection Guide
For modern drug development professionals, catalyst selection dictates process efficiency, safety, and scalability.
-
Use Pd(PPh₃)₄ only for simple, unhindered aryl bromides or iodides where cost is the absolute driving factor.
-
Use Pd(dppf)Cl₂ as a reliable, general-purpose catalyst for standard pharmaceutical intermediates, particularly when scaling up established routes.
-
Transition to XPhos Pd G3 for challenging couplings involving aryl chlorides, sterically hindered ortho-substitutions, or late-stage functionalization where mild temperatures and weak bases are required to preserve the integrity of the API.
References
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications Polyhedron, ResearchGate.[Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development Molecules, National Center for Biotechnology Information (PMC).[Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Chemical Reviews, ACS Publications.[Link]
-
Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control Molecules, MDPI.[Link]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Tert-butyl-2-methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous and validated analysis of novel chemical entities is a cornerstone of regulatory submission and overall product quality. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 6-Tert-butyl-2-methoxynicotinonitrile, a key intermediate in the synthesis of various pharmaceutical agents. As Senior Application Scientists, we present a cross-validation study of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy, grounded in the principles of scientific integrity and regulatory compliance. Our focus is not merely on the procedural steps but on the underlying rationale, ensuring a self-validating system of protocols.
The Critical Role of Method Validation in Pharmaceutical Analysis
The journey of a drug from discovery to market is underpinned by a vast dataset, the integrity of which relies on robust analytical methods. For a pivotal intermediate like 6-Tert-butyl-2-methoxynicotinonitrile, the ability to accurately and precisely quantify it and its potential impurities is paramount. Analytical method validation provides the documented evidence that a method is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that form the global standard for this process.[3][4][5] This guide adheres to the modernized approach outlined in ICH Q2(R2), which emphasizes a lifecycle management perspective on analytical procedures.[4][5]
Cross-validation is a critical component of this lifecycle, especially when multiple analytical methods are employed across different stages of development or at different testing sites.[6] It ensures the consistency and comparability of results, which is fundamental for making informed decisions regarding safety, efficacy, and product quality.[6]
Experimental Design: A Tripartite Cross-Validation Study
This guide details a cross-validation study comparing three common analytical techniques for the analysis of 6-Tert-butyl-2-methoxynicotinonitrile: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, Gas Chromatography with Flame Ionization Detection (GC-FID), and UV-Vis Spectroscopy. The study is designed to assess key validation parameters as stipulated by ICH Q2(R2) guidelines.[3][7][8]
The following diagram illustrates the workflow of this cross-validation study:
Caption: Workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with system suitability tests integrated to ensure the reliability of the results.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and versatility.[9][10]
Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, water, and methanol.
-
Reference standard of 6-Tert-butyl-2-methoxynicotinonitrile.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing 6-Tert-butyl-2-methoxynicotinonitrile in the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the calibration standards followed by the sample solutions.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[11][12]
Instrumentation and Consumables:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium or nitrogen as the carrier gas.
-
HPLC grade methanol for sample dissolution.
-
Reference standard of 6-Tert-butyl-2-methoxynicotinonitrile.
Experimental Protocol:
-
Standard Solution Preparation: Prepare a stock solution of 1 mg/mL of the reference standard in methanol. Prepare a series of calibration standards by dilution.
-
Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 240 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
Injection Volume: 1 µL (split ratio 20:1)
-
-
System Suitability: Inject the standard solution five times. The RSD of the peak area should be ≤ 2.0%.
-
Analysis: Inject the calibration standards followed by the sample solutions.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for the quantification of compounds with chromophores.
Instrumentation and Consumables:
-
Double-beam UV-Vis spectrophotometer.
-
Quartz cuvettes with a 1 cm path length.
-
HPLC grade methanol.
-
Reference standard of 6-Tert-butyl-2-methoxynicotinonitrile.
Experimental Protocol:
-
Solvent: Use methanol as the solvent and blank.
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the reference standard and scan the UV-Vis spectrum from 200 to 400 nm to determine the λmax.
-
Standard Solution Preparation: Prepare a stock solution of 100 µg/mL in methanol. Prepare a series of calibration standards by dilution.
-
Sample Preparation: Dissolve the sample in methanol to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Measure the absorbance of the blank, calibration standards, and sample solutions at the determined λmax.
Comparative Performance Data
The following table summarizes the performance of each analytical method against key validation parameters. The acceptance criteria are based on ICH guidelines.[5]
| Validation Parameter | RP-HPLC-UV | GC-FID | UV-Vis Spectroscopy | ICH Acceptance Criteria |
| Specificity | High (Good separation from impurities) | High (Good separation from volatile impurities) | Low (Interference from other UV-absorbing species) | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 | r² ≥ 0.99 |
| Range (µg/mL) | 1 - 100 | 5 - 200 | 2 - 20 | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 99.5 ± 1.5% | 98.9 ± 2.0% | 101.2 ± 3.5% | Generally 98.0% to 102.0% |
| Precision (RSD%) | ||||
| - Repeatability | < 1.0% | < 1.5% | < 2.0% | RSD ≤ 2% |
| - Intermediate Precision | < 1.5% | < 2.0% | Not Assessed | RSD ≤ 3% |
| Robustness | Robust | Moderately Robust | Robust | The reliability of an analysis with respect to deliberate variations in method parameters. |
Discussion and Method Selection
The cross-validation data reveals the distinct advantages and limitations of each analytical technique for the analysis of 6-Tert-butyl-2-methoxynicotinonitrile.
-
RP-HPLC-UV emerges as the most suitable method for quality control and routine analysis. Its high specificity allows for the simultaneous quantification of the active pharmaceutical ingredient (API) and the detection of impurities. The method demonstrates excellent linearity, accuracy, and precision, meeting all ICH acceptance criteria.
-
GC-FID is a viable alternative, particularly for assessing the presence of volatile impurities. However, its slightly lower precision and the requirement for the analyte to be thermally stable may limit its application.
-
UV-Vis Spectroscopy , while simple and rapid, suffers from a significant lack of specificity. This method is best suited for preliminary, high-throughput screening or for in-process controls where the sample matrix is well-defined and free of interfering substances.
The following diagram illustrates the logical relationship for method selection based on analytical requirements:
Caption: Logic diagram for selecting the appropriate analytical method.
Conclusion
This comparative guide underscores the importance of a science- and risk-based approach to analytical method validation.[4] The cross-validation of RP-HPLC-UV, GC-FID, and UV-Vis spectroscopy for the analysis of 6-Tert-butyl-2-methoxynicotinonitrile provides a clear framework for selecting the most appropriate method based on the specific analytical requirements. For comprehensive quality control and regulatory submissions, the high specificity and robustness of the RP-HPLC-UV method make it the superior choice. This guide serves as a practical resource for researchers and drug development professionals, enabling them to build more efficient, reliable, and trustworthy analytical procedures.
References
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
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Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Celerion. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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European Bioanalysis Forum. Cross and Partial Validation. [Link]
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European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]
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ResearchGate. (2021, March 25). (PDF) SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO) -. [Link]
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Analytical and Bioanalytical Chemistry Research. (2024, July 2). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. [Link]
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ResearchGate. The GC-MS chromatogram of a 10-mL spiked sample (MTBE, 14.8 pg/L; TBA,.... [Link]
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Trade Science Inc. (2010, October 19). Gas chromatography/mass spectrometry method for determination and confirmation of BHA, BHT and TBHQ in vegetarian ready to eat meals. [Link]
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KAUST Repository. Spectro-kinetics of the methanol to hydrocarbons reaction combining online product analysis with UV–vis and FTIR spectroscopies throughout the space time evolution. [Link]
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SIELC. (2018, February 16). Separation of 2-tert-Butyl-6-methylphenol on Newcrom R1 HPLC column. [Link]
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PubMed. (2018, April 1). Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization. [Link]29197305/)
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Introduction
The incorporation of the pyridine scaffold is a cornerstone strategy in modern medicinal chemistry. Known as the "phenyl-pyridyl switch," replacing a standard phenyl ring with a pyridine bioisostere fundamentally alters a molecule's physicochemical properties[1]. This substitution often enhances aqueous solubility, improves metabolic stability against CYP450 enzymes, and provides a critical nitrogen lone-pair to act as a hydrogen-bond acceptor for target engagement[1].
In the realm of targeted oncology, pyridine derivatives—specifically fused scaffolds like pyrazolo[3,4-b]pyridines and pyrrolo[2,3-b]pyridines—have emerged as privileged structures for inhibiting receptor tyrosine kinases (RTKs) such as c-Met, VEGFR-2, and EGFR[2][3]. This guide objectively compares the biological performance of novel pyridine-based kinase inhibitors against standard pyrimidine and aniline alternatives (e.g., Sorafenib, Erlotinib). Designed for drug development professionals, we detail the causality behind structural choices and provide self-validating experimental protocols for robust high-throughput screening (HTS).
Section 1: Mechanistic Rationale and Target Engagement
Why Pyridine over Pyrimidine or Benzene?
Standard kinase inhibitors often rely on pyrimidine or quinazoline cores to mimic the adenine ring of ATP. However, fused pyridine derivatives offer superior hinge-binding capabilities within the ATP pocket of kinases like c-Met and VEGFR-2[3]. The nitrogen atom in the pyridine ring acts as a highly directional hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., forming stable hydrogen bonds with Met1160 and Lys1110 in c-Met)[2]. This precise interaction increases binding affinity while reducing off-target promiscuity.
RTK signaling pathway and targeted competitive inhibition by pyridine derivatives.
Section 2: Comparative Performance Data
To objectively evaluate the efficacy of pyridine derivatives, we compare their half-maximal inhibitory concentrations (IC50) against isolated kinases and cancer cell lines (HepG2, MCF-7) relative to FDA-approved standards. Recent comparative screenings highlight the enhanced potency of thioxopyrazolo[3,4-b]pyridine derivatives against hepatic and breast carcinoma cell lines compared to traditional therapies[3][4].
| Compound Class | Core Scaffold | Target Kinase | Kinase IC50 (nM) | HepG2 Viability IC50 (µM) | MCF-7 Viability IC50 (µM) | Reference Standard |
| Pyrazolo[3,4-b]pyridine (Novel) | Fused Pyridine | c-Met / VEGFR-2 | 0.39 - 65.0 | 3.42 - 4.25 | 3.56 - 12.83 | Sorafenib / Erlotinib |
| Erlotinib (Standard) | Quinazoline | EGFR | 2.0 | 8.19 | 9.50 | N/A |
| Sorafenib (Standard) | Pyridine/Urea | VEGFR-2 / Raf | 6.0 | 7.40 | 9.30 | N/A |
Data synthesized from in vitro assays demonstrating that optimized pyridine scaffolds can achieve up to a 2.4-fold increase in potency against specific carcinoma lines compared to Erlotinib[3][4].
Section 3: Experimental Methodologies
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives caused by compound aggregation, solvent toxicity, or auto-fluorescence.
Protocol 1: Primary Target-Based Screening via TR-FRET Kinase Assay
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric or prompt fluorescence assays because pyridine derivatives often exhibit intrinsic UV/Vis absorption. TR-FRET utilizes a microsecond time delay before measuring emission, entirely eliminating background auto-fluorescence and compound interference, ensuring high-fidelity data.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Self-Validation: Include a "no-enzyme" control well to establish the baseline TR-FRET signal and a "no-inhibitor" well for maximum signal.
-
-
Compound Dilution: Serially dilute pyridine derivatives and reference standards (e.g., Sorafenib) in 100% DMSO, then transfer to a 384-well plate. Ensure the final DMSO concentration is <1% to prevent solvent-induced kinase denaturation.
-
Kinase Incubation: Add recombinant c-Met or VEGFR-2 enzyme and a fluorescently labeled peptide substrate. Incubate for 15 minutes at room temperature to allow inhibitor pre-binding.
-
ATP Addition: Initiate the reaction by adding ATP.
-
Causality: Running the assay at an ATP concentration equal to its Km value for the specific kinase ensures maximum sensitivity for competitive ATP-site inhibitors without artificially outcompeting weak hits.
-
-
Detection: Stop the reaction after 60 minutes using EDTA (which chelates Mg2+, halting kinase activity). Add a Europium-labeled anti-phosphotyrosine antibody.
-
Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate IC50 using a 4-parameter logistic regression.
Protocol 2: Secondary Phenotypic Screening via ATP-Luminescence Cell Viability Assay
Causality: While traditional MTT assays rely on metabolic conversion that can be skewed by mitochondrial stress or chemical reduction by the compounds themselves, ATP-luminescence directly quantifies intracellular ATP as a proxy for viable cells. This provides a highly linear and self-validating readout for anti-proliferative activity.
Step-by-Step Workflow:
-
Cell Seeding: Seed HepG2 and MCF-7 cells at 5,000 cells/well in 96-well opaque white plates.
-
Self-Validation: Opaque plates are mandatory to prevent well-to-well optical crosstalk during luminescence reading, which would otherwise distort IC50 curves.
-
-
Treatment: After 24 hours of attachment, treat cells with pyridine derivatives (0.1 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a positive kill control (e.g., 10 µM Staurosporine).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Lysis and Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent.
-
Causality: The reagent simultaneously lyses cells and permanently inhibits endogenous ATPases, stabilizing the ATP signal for accurate quantification.
-
-
Readout: Shake for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and record luminescence. Normalize data against the vehicle control to determine the IC50.
Hierarchical biological screening workflow for pyridine-based kinase inhibitors.
Conclusion
The strategic substitution of standard phenyl or pyrimidine rings with fused pyridine scaffolds (e.g., pyrazolo[3,4-b]pyridines) yields kinase inhibitors with superior binding profiles and cellular efficacies[1][3]. By employing rigorous, self-validating screening cascades—combining TR-FRET for biochemical affinity and ATP-luminescence for phenotypic viability—researchers can confidently identify lead compounds that overcome the limitations of current targeted therapies.
References
- Title: Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch Source: PharmaBlock URL
- Title: PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS Source: Semantic Scholar URL
- Source: PubMed (nih.gov)
- Title: New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition Source: RSC Publishing URL
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- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Comprehensive Safety and Disposal Protocol for 6-Tert-butyl-2-methoxynicotinonitrile
Executive Summary
6-Tert-butyl-2-methoxynicotinonitrile (CAS: 167689-41-0) is a substituted pyridine carbonitrile utilized primarily as a pharmaceutical intermediate and research chemical. Due to the presence of the nitrile (-C≡N) functional group and the pyridine ring, improper handling or disposal can lead to the release of highly toxic byproducts, including hydrogen cyanide (HCN) and nitrogen oxides (NOx)[1]. This guide provides researchers and drug development professionals with a self-validating, E-E-A-T compliant operational plan for the safe handling, spill management, and terminal disposal of this compound.
Chemical Profiling & Hazard Assessment
Understanding the physicochemical properties of 6-tert-butyl-2-methoxynicotinonitrile is the first step in designing a secure operational workflow. The table below summarizes the critical data required for hazard communication and disposal planning.
Table 1: Quantitative Chemical and Hazard Profile
| Property / Parameter | Specification |
| Chemical Name | 6-Tert-butyl-2-methoxynicotinonitrile |
| CAS Registry Number | 167689-41-0[2] |
| Molecular Formula | C11H14N2O[2] |
| Molecular Weight | 190.24 g/mol [2] |
| GHS Classification | Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2; STOT SE 3[3] |
| Primary Hazards | Harmful if swallowed; Causes severe eye/skin irritation; Respiratory tract irritant[3] |
| Thermal Decomposition | Emits Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen cyanide (HCN)[1][4] |
Mechanistic Toxicology & Thermal Degradation
Expertise & Experience Insight: The core danger of disposing of nicotinonitrile derivatives lies in their thermal degradation profile. Pyrolysis or low-temperature smoldering (<700°C) of nitrile-containing compounds predominantly yields hydrogen cyanide (HCN) and unburned volatile organic compounds (VOCs) due to the incomplete oxidation of the carbon-nitrogen triple bond[1].
Conversely, high-temperature, fully oxidative combustion (>850°C) forces the nitrogen content to mineralize into nitrogen gas (N2) and nitrogen oxides (NOx), effectively eliminating the acute cyanide hazard[1]. Therefore, direct landfilling or aqueous drain disposal is strictly prohibited due to potential environmental mobility and aquatic toxicity[5].
Thermal degradation pathway of nicotinonitriles highlighting the need for high-temperature oxidation.
Proper Disposal Procedures: Terminal Incineration Protocol
Trustworthiness & Causality: Every step in this disposal protocol is designed as a self-validating system. By controlling the physical state of the waste, the combustion temperature, and the exhaust chemistry, laboratories can mathematically guarantee the destruction of the hazardous active pharmaceutical ingredient (API) intermediate.
Step-by-Step Disposal Workflow:
-
Preparation & Solvation (Viscosity & BTU Adjustment):
-
Action: Dissolve the solid waste material in a highly combustible, non-halogenated solvent (e.g., ethanol or methanol)[4].
-
Causality: Solid nitriles burn unevenly, potentially creating localized cold spots in the incinerator that lead to HCN formation. Solvation ensures a homogenous liquid feed, preventing nozzle plugging and increasing the overall British Thermal Unit (BTU) value of the waste stream to sustain ignition temperatures[6].
-
-
Primary Incineration (Thermal Destruction):
-
Action: Inject the dissolved mixture into a chemical incinerator operating at a minimum of 850°C (preferably 1000°C - 1100°C for hazardous nitriles)[7][8].
-
Causality: The Arrhenius parameters for nitrile decomposition dictate that temperatures exceeding 950°C are required to achieve >99.99% destruction efficiency of the -C≡N bond, preventing the release of unburned HCN[1].
-
-
Secondary Combustion (Residence Time Assurance):
-
Action: Route the effluent gases through an afterburner with a minimum gas-phase residence time of 2.0 seconds under excess oxygen conditions[7].
-
Causality: A 2-second residence time is the regulatory standard (EU Directive 2010/75/EU) to guarantee that any transient, intermediate pyrolysis products (like dicyanoacetylene or trace HCN) are fully oxidized into CO2, H2O, and NOx[1][7][8].
-
-
Effluent Scrubbing (Acid Gas Neutralization):
-
Action: Pass the post-combustion exhaust through a wet alkaline scrubber (using NaOH or Ca(OH)2 solutions) before atmospheric release[4].
-
Causality: Complete combustion of nicotinonitriles inherently produces NOx (nitric oxide and nitrogen dioxide). The alkaline scrubber neutralizes these acidic gases, forming benign nitrate/nitrite salts, ensuring compliance with clean air regulations[6][8].
-
Laboratory Spill Management & Immediate Safety
In the event of an operational spill, immediate containment is required to prevent aerosolization of the irritating dust.
Step-by-step spill management workflow for solid nicotinonitrile derivatives.
Step-by-Step Spill Protocol:
-
Step 1: Isolation & PPE: Evacuate non-essential personnel. Don a NIOSH-approved N95/P100 particulate respirator, chemical-resistant gloves (nitrile, >0.11mm thickness), and tightly fitting safety goggles[3].
-
Step 2: Dry Clean-up (Anti-Aerosolization): Do not use compressed air or dry sweeping, which generates inhalable dust. Instead, lightly mist the spill with a compatible solvent (if safe) or use a specialized HEPA-filtered vacuum[9]. Alternatively, carefully scoop the solid into a chemically compatible, sealable polyethylene container[10].
-
Step 3: Surface Decontamination: Wash the affected area with copious amounts of water and a mild detergent, capturing the rinsate for incineration, as the compound is water-soluble and must not enter municipal drains[5].
References
-
ChemSrc. "167689-41-0 - 化源网". Available at:[Link]
-
Fisher Scientific. "SAFETY DATA SHEET: 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile". Available at:[Link]
-
Umweltbundesamt. "Technical Standards for Healthcare Waste Treatment Technologies". Available at: [Link]
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Minamata Convention on Mercury. "WASTE INCINERATION FACILITIES". Available at: [Link]
-
Stockholm Convention (POPs). "Waste incinerators - Toolkit". Available at:[Link]
-
Oak Ridge National Laboratory (ORNL). "Pyrolysis and Combustion of Acetonitrile". Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
